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  • Product: N-(4-morpholinophenyl)acetamide
  • CAS: 103913-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-morpholinophenyl)acetamide: Chemical Properties, Structure, and Therapeutic Potential

Abstract N-(4-morpholinophenyl)acetamide is a versatile organic compound featuring a core structure that is a recurring motif in a multitude of biologically active molecules. This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-morpholinophenyl)acetamide is a versatile organic compound featuring a core structure that is a recurring motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential applications in the realm of drug discovery and development. By examining the synthesis of its precursors and the biological activities of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this important chemical scaffold.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. When coupled with a phenylacetamide moiety, as in N-(4-morpholinophenyl)acetamide, it forms a core structure that has been explored for a range of therapeutic applications. While detailed studies on N-(4-morpholinophenyl)acetamide itself are not extensively documented in publicly available literature, its significance lies in its role as a key intermediate and a foundational structure for the development of novel therapeutic agents. This guide will synthesize available information on its precursor, 4-morpholinoaniline, and its various derivatives to provide a comprehensive technical overview.

Chemical Structure and Properties

The chemical structure of N-(4-morpholinophenyl)acetamide combines a polar morpholine group with a rigid phenylacetamide linker. This combination of features imparts a unique set of physicochemical properties that are advantageous for drug design.

Table 1: Physicochemical Properties of N-(4-morpholinophenyl)acetamide and its Precursor

PropertyN-(4-morpholinophenyl)acetamide (Predicted)4-Morpholinoaniline[1][2]
Molecular Formula C12H16N2O2C10H14N2O
Molecular Weight 220.27 g/mol 178.23 g/mol
Appearance White to off-white crystalline solidPurple to brown crystalline powder
Melting Point Not available132-135 °C
Boiling Point Not available310.47 °C (estimated)
Solubility Soluble in polar organic solventsSoluble in chloroform, ethyl acetate
Structural Analysis

The morpholine ring typically adopts a chair conformation. The nitrogen atom of the morpholine is sp3 hybridized, and its lone pair of electrons can participate in interactions with biological targets. The acetamide group is a classic hydrogen bond donor and acceptor, contributing to the molecule's ability to interact with protein active sites.

Caption: Chemical structure of N-(4-morpholinophenyl)acetamide.

Synthesis of N-(4-morpholinophenyl)acetamide

The synthesis of N-(4-morpholinophenyl)acetamide is a straightforward process that can be achieved through the acetylation of 4-morpholinoaniline. The precursor, 4-morpholinoaniline, can be synthesized from 4-(4-nitrophenyl)morpholine via reduction.[1]

Synthesis of 4-Morpholinoaniline

The synthesis involves the reduction of 4-(4-nitrophenyl)morpholine, which can be achieved using various reducing agents. A common laboratory-scale method utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]

Synthesis_Workflow Start 4-(4-nitrophenyl)morpholine Reaction Reduction Start->Reaction Reagents Pd/C, H2 (50 psi) Methanol, NH3 (2M in Methanol) Reagents->Reaction Product 4-Morpholinoaniline Reaction->Product

Caption: Workflow for the synthesis of 4-morpholinoaniline.

Experimental Protocol: Synthesis of 4-Morpholinoaniline [1]

  • Reaction Setup: Suspend 4-(4-nitrophenyl)morpholine in methanol and a methanolic solution of ammonia.

  • Catalyst Addition: Add 5% palladium on carbon catalyst to the suspension.

  • Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and hydrogenate at 50 psi for 1 hour.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-morpholinoaniline.

Acetylation of 4-Morpholinoaniline

The final step in the synthesis of N-(4-morpholinophenyl)acetamide is the acetylation of the primary amine group of 4-morpholinoaniline. This can be readily achieved using acetyl chloride or acetic anhydride in the presence of a base.

Experimental Protocol: Synthesis of N-(4-morpholinophenyl)acetamide

  • Reaction Setup: Dissolve 4-morpholinoaniline in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid by-product.

  • Acetylation: Slowly add acetyl chloride to the stirred solution at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the morpholine ring, the methyl protons of the acetyl group, and a singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the carbons of the morpholine ring, the carbonyl carbon of the amide, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-N and C-O stretching vibrations of the morpholine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development

The N-(4-morpholinophenyl)acetamide scaffold is a key component in a variety of compounds with demonstrated biological activity, highlighting its potential in drug discovery.

Antimicrobial Activity

Several derivatives of N-(4-morpholinophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were found to be active against various microbial species.[4] Similarly, new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have shown promising antibacterial and antifungal activities.[3]

Anticancer Potential

The morpholine-acetamide framework has also been investigated for its anticancer properties. Studies on morpholine-based compounds have shown significant inhibitory activities against carbonic anhydrase and the proliferation of cancer cell lines.[5] This suggests that derivatives of N-(4-morpholinophenyl)acetamide could be explored as potential anticancer agents.

Signaling_Pathway cluster_0 N-(4-morpholinophenyl)acetamide Derivative cluster_1 Potential Cellular Targets cluster_2 Therapeutic Outcomes Compound Bioactive Derivative Target1 Bacterial Enzymes Compound->Target1 Inhibition Target2 Fungal Cell Wall Synthesis Compound->Target2 Disruption Target3 Carbonic Anhydrase Compound->Target3 Inhibition Outcome1 Antimicrobial Effect Target1->Outcome1 Outcome2 Antifungal Effect Target2->Outcome2 Outcome3 Anticancer Effect Target3->Outcome3

Caption: Potential signaling pathways and therapeutic targets for N-(4-morpholinophenyl)acetamide derivatives.

Conclusion

N-(4-morpholinophenyl)acetamide represents a valuable chemical scaffold with significant potential in medicinal chemistry. Although detailed characterization of the parent compound is limited in the public domain, the synthesis of its precursor and the diverse biological activities of its derivatives underscore the importance of this structural motif. The straightforward synthesis and the amenability to chemical modification make it an attractive starting point for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of N-(4-morpholinophenyl)acetamide derivatives is warranted to fully explore its therapeutic potential.

References

  • Vertex AI Search. (2026). n-(4-Hydroxy-3-(4-Morpholinylmethyl) Phenyl)Acetamide CAS NO 13886-00-5.
  • Jasinski, J. P., et al. (2009). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3206. [Link]

  • Rehman, A., et al. (2018). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. Journal of the Chemical Society of Pakistan, 40(1), 136-144. [Link]

  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science, 9(2), 69-75. [Link]

  • Sameaa, E. O., & Sura, S. J. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Chemical and Petroleum Engineering, 20(3), 29-36. [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136128. [Link]

  • Avula, S. K., et al. (2021). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 13(7), 1-8. [Link]

  • ResearchGate. (2021). 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. [Link]

  • CompTox Chemicals Dashboard. (2025). N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide. [Link]

  • Chemazone. (n.d.). N-[2-(morpholin-4-yl)-3-phenylpropyl]acetamide. [Link]

  • SpectraBase. (n.d.). acetamide, N-[3-(4-morpholinyl)propyl]-2-(2-naphthalenyloxy)-. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • PubChem. (n.d.). 4-Acetylmorpholine. [Link]

  • NextSDS. (n.d.). 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride. [Link]

  • SpectraBase. (n.d.). N-(2-Chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide. [Link]

  • Pharmaffiliates. (n.d.). (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide. [Link]

  • NextSDS. (n.d.). N-(4-aminophenyl)-2-(morpholin-4-yl)acetamide. [Link]

  • NIST. (n.d.). Morpholine, 4-acetyl-. [Link]

  • SIELC Technologies. (2018). 4-(4-Morpholino)aniline. [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • CORE. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of N-(4-morpholinophenyl)acetamide: A Comprehensive Guide

Introduction & Chemical Context N-(4-morpholinophenyl)acetamide (C₁₂H₁₆N₂O₂) is a critical structural intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the oxazolidinone c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(4-morpholinophenyl)acetamide (C₁₂H₁₆N₂O₂) is a critical structural intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the oxazolidinone class of antimicrobials (e.g., Linezolid analogues) and direct factor Xa inhibitors[1]. Precise structural verification of this intermediate is paramount to ensure downstream synthetic fidelity. This whitepaper provides an expert-level breakdown of its spectroscopic signatures (¹H NMR, ¹³C NMR, and IR), detailing the quantum mechanical and electronegative causalities behind each signal to empower analytical chemists and drug development professionals.

Synthetic Workflow and Sample Preparation

To obtain high-purity N-(4-morpholinophenyl)acetamide for spectroscopic analysis, a standard three-step synthetic route is typically employed[1][2].

  • Nucleophilic Aromatic Substitution (SNAr): 4-fluoronitrobenzene is reacted with morpholine in the presence of a mild base (e.g., K₂CO₃) in DMSO to yield 4-(4-nitrophenyl)morpholine.

  • Catalytic Hydrogenation: The nitro group is reduced to an amine using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in methanol, yielding 4-morpholinoaniline[3].

  • Acetylation: The resulting aniline is treated with acetic anhydride in dichloromethane (DCM) to form the target acetamide[2].

SynthesisWorkflow A 4-Fluoronitrobenzene + Morpholine B Nucleophilic Aromatic Substitution (SNAr) A->B C 4-(4-Nitrophenyl)morpholine B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E 4-Morpholinoaniline D->E F Acetylation (Acetic Anhydride, DCM) E->F G N-(4-morpholinophenyl)acetamide (Target Compound) F->G H Spectroscopic Validation (NMR, IR) G->H

Figure 1: Step-by-step synthetic workflow for N-(4-morpholinophenyl)acetamide.

Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-(4-morpholinophenyl)acetamide (in CDCl₃ at 400 MHz) is characterized by distinct aliphatic and aromatic regions. The para-disubstituted benzene ring creates a classic AA'BB' pseudo-doublet system due to the differing electronic effects of the morpholine and acetamide groups[2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Explanation
7.35 Doublet (J = 8.8 Hz)2HAromatic C-H (ortho to NHAc)The acetamide group is mildly electron-withdrawing via resonance, deshielding these protons relative to the morpholine side.
7.25 Broad Singlet1HAmide N-HBroadening is caused by the quadrupolar relaxation moment of the ¹⁴N nucleus and intermediate chemical exchange rates in solution.
6.85 Doublet (J = 8.8 Hz)2HAromatic C-H (ortho to morpholine)The morpholine nitrogen lone pair strongly donates electron density into the ring via resonance, shielding these protons.
3.85 Triplet (J = 4.8 Hz)4HMorpholine CH₂-ODeshielded significantly by the high electronegativity and inductive pull of the adjacent oxygen atom.
3.10 Triplet (J = 4.8 Hz)4HMorpholine CH₂-NDeshielded by the adjacent nitrogen, but less so than oxygen, resulting in an upfield shift relative to the CH₂-O protons.
2.15 Singlet3HAcetyl CH₃Typical methyl group adjacent to a carbonyl; deshielded by the magnetic anisotropic effect of the C=O double bond.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum (in CDCl₃ at 100 MHz) provides orthogonal confirmation of the carbon framework[2]. The morpholine ring carbons are highly diagnostic for confirming the integrity of the heterocycle.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Explanation
168.5 Carbonyl C=OHighly deshielded due to the electronegative oxygen and sp² hybridization.
148.0 Aromatic C-N (Morpholine)Deshielded by the direct attachment to the electronegative morpholine nitrogen.
131.0 Aromatic C-NHAcDeshielded by the amide nitrogen, though less than the morpholine carbon due to the carbonyl's competing electron-withdrawing pull.
121.5 Aromatic C-H (ortho to NHAc)Standard aromatic carbon, slightly deshielded by the para-morpholine group's inductive effects.
116.0 Aromatic C-H (ortho to morpholine)Shielded by the strong resonance electron donation from the morpholine nitrogen.
66.9 Morpholine CH₂-ODeshielded by the directly attached oxygen atom.
49.5 Morpholine CH₂-NDeshielded by the directly attached nitrogen atom.
24.2 Acetyl CH₃Aliphatic carbon, slightly deshielded by the adjacent carbonyl group.
Infrared Spectroscopy (ATR-FTIR)

Infrared spectroscopy is essential for validating functional group transformations, particularly the conversion of the primary amine (in the 4-morpholinoaniline precursor) to the secondary amide[2].

Table 3: IR Spectral Data (ATR)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3280 N-H Stretch (Secondary Amide)Appears as a sharp, single band, confirming the absence of the primary amine (which would show a doublet at ~3400-3300 cm⁻¹).
3050 C-H Stretch (Aromatic)Confirms the presence of the benzene ring (sp² C-H > 3000 cm⁻¹).
2960, 2855 C-H Stretch (Aliphatic)Confirms the morpholine and acetyl alkyl groups (sp³ C-H < 3000 cm⁻¹).
1655 C=O Stretch (Amide I)The defining feature of the acetamide group; shifted lower than standard ketones due to resonance with the nitrogen lone pair.
1545 N-H Bend / C-N Stretch (Amide II)Confirms the trans-configuration of the secondary amide bond.
1515 C=C Stretch (Aromatic)Characteristic skeletal vibration of the para-disubstituted benzene ring.
1120 C-O-C Stretch (Asymmetric)Highly diagnostic for the ether linkage within the morpholine ring.

Experimental Protocols for Spectroscopic Validation

To ensure the highest level of trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the purified N-(4-morpholinophenyl)acetamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Expert Insight: CDCl₃ is preferred over DMSO-d₆ to prevent excessive overlap of the broad amide N-H peak with aromatic signals, and to avoid water peak interference near 3.3 ppm which can obscure the morpholine CH₂-N signals.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. This removes any paramagnetic particulates or undissolved catalyst (e.g., residual Pd/C) that would degrade magnetic field homogeneity and broaden the peaks.

  • Acquisition Parameters (¹H NMR): Set the spectrometer to 400 MHz. Use a standard pulse sequence (e.g., zg30), a relaxation delay (D1) of 2.0 seconds, and acquire 16-32 scans.

  • Self-Validation Check: Calculate the integration ratio of the morpholine CH₂-O (3.85 ppm) to the acetyl CH₃ (2.15 ppm). The ratio must be exactly 4:3. Any deviation indicates incomplete acetylation or the presence of unreacted morpholine.

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum using the same parameters (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Overlay the spectrum with the precursor (4-morpholinoaniline). The complete disappearance of the N-H stretch doublet at 3400-3300 cm⁻¹ and the emergence of the strong Amide I band at 1655 cm⁻¹ validates the absolute success of the acetylation step[2].

Conclusion

The rigorous spectroscopic profiling of N-(4-morpholinophenyl)acetamide provides a definitive fingerprint for this vital pharmaceutical intermediate. By understanding the quantum mechanical origins of the NMR chemical shifts and the vibrational modes in the IR spectrum, analytical chemists can confidently validate the structural integrity of the compound, ensuring the reliability of downstream API synthesis.

References[2] Supplementary Figure 1: Synthesis of N-arylmaleimides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJiVdh6DEtxNJV1pIwjLbTHgpReIepPRycSlJf-ujDa1pxsaKngF1K8Vozh5w7qS1sjqdw6vcjJZUD3p_0VjfBA4VYaz3ts1QYH0WxMeVTvsaqUTJqd186_Qq3Eb5smphK4JvkgSjV7DijEdAX0iKiRinIXL4yiZ8ylkUb4cgVuIiPeOFyTckoVlpteWTajL0JFj2TVzmkbqmrLLHYSRO2qCuy5lDRzdVY56WU_yR_5UmPnHZJ3X97_WDAmSqdojpPPgJmvyoiZxP88QZnJp6zmc=[1] WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) phenyl] -2-oxo-5-oxazolidinyl] methyl]acetamide. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EfYR3JpFLJRKGaL-k04fq4v21qxn_i3gkwk0RMVuHbFRe3QB_KoUIQhQDEQG-spqDyEpf3mUQZJmkbcCmQaXgojNH6YNRAO_WIoJYagxy-gidVHdaS8qqvFqSPqPQWg2uGzk1vymnq1Xv17w[3] CAS 2524-67-6 | 4-Morpholinoaniline. Synblock.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPPyK2dWlVTJiZl7eFoJrAhO8ZeQF4QsDpGsIOPoznKHSUypTvrIxPxgOtz7vvIrmkhDp2UolPGZ_zV5dSq-uXPpHQCpRJOiGU9SKSObu4WH1PrmWqbrqsFLKjccXHvWD93alk5HXoFYI8

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Foundational

N-(4-Morpholinophenyl)acetamide as a Privileged Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Target-Directed Applications

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. N-(4-morpholinophenyl)acetamide (N4MPA) [1] and its functionalized derivatives, such as 2-chloro-N-(4-morpholinophenyl)acetamide [2], have emerged as highly versatile building blocks.

This whitepaper provides an in-depth technical analysis of the N4MPA scaffold. By deconstructing its physicochemical properties, detailing self-validating synthetic workflows, and exploring its applications in kinase inhibition and antibacterial drug design, this guide equips researchers with the mechanistic insights required to leverage this scaffold in novel therapeutic discovery.

Structural and Physicochemical Profiling

The utility of the N4MPA scaffold lies in the synergistic combination of its three distinct structural modules: the morpholine ring, the phenyl core, and the acetamide moiety. Each component plays a specific role in optimizing pharmacodynamics (target binding) and pharmacokinetics (ADME properties) [5].

The Morpholine Ring: Solubility and Metabolic Stability

Morpholine is a classic bioisostere for piperidine and piperazine. The inclusion of the oxygen atom reduces the basicity of the nitrogen (pKa ~8.3) compared to piperidine, which prevents excessive lysosomal trapping while maintaining sufficient basicity for aqueous solubility at physiological pH. Furthermore, the oxygen acts as a potent hydrogen-bond acceptor, frequently engaging with solvent-exposed regions or hinge-binding residues in kinase ATP pockets.

The Phenyl Core: Hydrophobic Anchoring

The central phenyl ring provides a rigid, planar hydrophobic core essential for π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, or tryptophan) within target binding sites. It also dictates the spatial geometry of the molecule, strictly positioning the morpholine and acetamide groups in a para configuration, which is critical for linear projection into deep binding pockets.

The Acetamide Moiety: Hydrogen Bonding and Functionalization

The acetamide group serves a dual purpose. Pharmacologically, it provides both a hydrogen-bond donor (N-H) and an acceptor (C=O), enabling bidentate interactions with target proteins. Synthetically, it acts as a highly modular linker. By modifying the acetyl group (e.g., using chloroacetyl chloride), researchers can easily introduce covalent warheads or attach the scaffold to Proteolysis Targeting Chimera (PROTAC) linkers.

Table 1: Physicochemical Rationale of the N4MPA Scaffold
Structural ModuleKey PropertyMedicinal Chemistry Rationale
Morpholine Ring Weak Base (pKa ~8.3), H-bond AcceptorEnhances aqueous solubility; improves lipophilic efficiency (LipE); reduces hERG liability compared to more basic amines.
Phenyl Ring Planar Hydrophobic CoreFacilitates π−π stacking; maintains rigid para-vector for optimal receptor fit.
Acetamide Group H-bond Donor/AcceptorRigidifies conformation via restricted rotation; provides a synthetic handle for covalent warheads (e.g., chloroacetamide).

Applications in Target-Directed Drug Design

Kinase Inhibitors (JAK/FLT3 Pathways)

The 4-morpholinoaniline and N4MPA motifs are frequently utilized in the development of tyrosine kinase inhibitors [4]. For instance, in the design of Janus Kinase (JAK) inhibitors (such as analogs of Momelotinib/CYT-0387), the morpholine ring is directed toward the solvent-exposed channel of the ATP-binding pocket, enhancing solubility without disrupting the critical hinge-binding interactions facilitated by the core heterocycle. The para-substituted aniline derivative ensures that the molecule bridges the hinge region and the solvent interface effectively.

Antibacterial Agents (Oxazolidinones)

The N4MPA framework is structurally homologous to the precursors used in the synthesis of oxazolidinone antibiotics, such as Linezolid. In these applications, the morpholine ring is essential for antibacterial efficacy, while the acetamide group (often modified into an oxazolidinone ring in the final drug) interacts with the 50S ribosomal subunit, inhibiting bacterial protein translation.

Mechanistic Pathways and Visualizations

To understand the biological impact of N4MPA-derived kinase inhibitors, we must visualize their intervention in cellular signaling. Below is the modulation of the JAK/STAT pathway, a common target for these scaffolds in the treatment of myeloproliferative neoplasms.

JAKSTAT Ligand Cytokine Receptor Receptor Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor N4MPA-derived Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of action for N4MPA-derived kinase inhibitors modulating the JAK/STAT pathway.

Experimental Workflows: Synthesis of N4MPA and Derivatives

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The choices of reagents and conditions below are designed to maximize yield while preventing the degradation of the sensitive morpholine moiety [3].

Protocol: Synthesis of 2-Chloro-N-(4-morpholinophenyl)acetamide

This derivative is a critical intermediate for synthesizing targeted covalent inhibitors (TCIs) or linking to PROTACs.

Step 1: Preparation of the Amine Precursor

  • Reaction: Dissolve 4-morpholinoaniline (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

  • Causality: DCM is selected over protic solvents because it is completely inert to acyl chlorides and provides excellent solubility for both the starting material and the intermediate.

Step 2: Base Addition

  • Reaction: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 10 minutes.

  • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation, preventing the protonation of the morpholine nitrogen. Protonation would precipitate the starting material and halt the reaction.

Step 3: Chloroacetylation

  • Reaction: Cool the reaction flask to 0°C using an ice-water bath. Purge with N2​ . Dropwise add chloroacetyl chloride (1.1 eq) over 15 minutes.

  • Causality: The reaction is highly exothermic. Strict temperature control at 0°C prevents over-acylation (di-acylation at the nitrogen) and protects the morpholine ring from oxidative degradation. Chloroacetyl chloride is chosen over bromoacetyl chloride because the resulting chloroacetamide provides an optimal, tunable reactivity profile for covalent binding (e.g., targeting cysteine residues) without excessive off-target toxicity.

Step 4: Workup and Purification

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Causality: Ethanol provides a steep temperature-solubility gradient for the product. The highly pure 2-chloro-N-(4-morpholinophenyl)acetamide crystallizes out upon cooling, leaving unreacted starting materials and degradation products in the mother liquor.

SynthWorkflow A 4-Fluoronitrobenzene + Morpholine B 4-Morpholinonitrobenzene (SNAr) A->B K2CO3, DMF, 80°C C 4-Morpholinoaniline (Reduction) B->C H2, Pd/C, EtOH D N-(4-morpholinophenyl)acetamide (Acetylation) C->D Ac2O, TEA, DCM E 2-Chloro-N-(4-morpholinophenyl)acetamide (Chloroacetylation) C->E ClCH2COCl, TEA, DCM

Caption: Synthetic workflow for N-(4-morpholinophenyl)acetamide and its chloroacetamide derivative.

Conclusion

N-(4-morpholinophenyl)acetamide is far more than a simple chemical intermediate; it is a highly optimized pharmacophore. By understanding the causality behind its structural components—the solubility of morpholine, the rigidity of the phenyl ring, and the modularity of the acetamide—medicinal chemists can rationally deploy this scaffold to overcome complex drug design challenges, from kinase selectivity to covalent targeting.

References

  • ACS Sustainable Chemistry & Engineering. (2017). Green Electrochemical Synthesis of N-Phenylquinoneimine Derivatives: Dual Action of 4-Morpholinoaniline and N-(4-Aminophenyl) Acetamide. Retrieved from[Link]

  • Google Patents. (2015). Methods for treating tyrosine-kinase-inhibitor-resistant malignancies (EP2872161A2).
  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from[Link]

Exploratory

Engineering Pharmacokinetics and Target Affinity: A Technical Guide to Morpholine-Containing Bioactive Compounds

Executive Summary Morpholine (1-oxa-4-azacyclohexane) has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery[1]. By integrating an ether oxygen and a secondary amine within a six-membered c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine (1-oxa-4-azacyclohexane) has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery[1]. By integrating an ether oxygen and a secondary amine within a six-membered chair conformation, morpholine offers a highly tunable physicochemical profile. As a Senior Application Scientist, I frequently utilize morpholine to rescue late-stage lead compounds suffering from poor solubility, high lipophilicity, or metabolic instability.

This technical guide synthesizes current literature on morpholine-containing bioactive compounds. It details the mechanistic rationale for morpholine's inclusion in drug design, summarizes quantitative data on FDA-approved therapeutics, and provides self-validating experimental protocols for evaluating the pharmacokinetic parameters of novel morpholine derivatives.

The Mechanistic Rationale: Why Morpholine?

The strategic incorporation of a morpholine ring is rarely accidental; it is an intentional structural modification designed to balance pharmacodynamics (target affinity) with pharmacokinetics (ADME properties).

pKa Modulation and the Inductive Effect

The fundamental advantage of morpholine lies in its electronic distribution. The ether oxygen atom exerts an electron-withdrawing inductive effect on the secondary nitrogen atom. Consequently, the pKa of morpholine is approximately 8.3 to 8.7, which is significantly lower than that of its all-carbon analog, piperidine (pKa ~11.2)[2].

At a physiological pH of 7.4, a morpholine moiety exists in a delicate equilibrium of protonated and unprotonated states. This dual state is the cornerstone of its utility: the protonated fraction ensures adequate aqueous solubility, while the unprotonated fraction facilitates passive diffusion across lipophilic membranes, such as the blood-brain barrier (BBB)[3].

Hydrogen Bonding and Target Engagement

The heteroatoms in morpholine serve distinct roles in target engagement. The basic nitrogen acts as a hydrogen-bond donor (when protonated) or acceptor, while the ether oxygen functions strictly as a hydrogen-bond acceptor[4]. In kinase inhibitors like Gefitinib, the morpholine ring is solvent-exposed, improving solubility without disrupting the core pharmacophore's binding to the ATP pocket[5]. Conversely, in Factor Xa inhibitors like Rivaroxaban, the morpholine ring participates directly in hydrogen bonding within the active site[5].

Metabolic Stability and Bioisosterism

Morpholine is frequently employed as a bioisostere for piperazine or piperidine to mitigate cytochrome P450 (CYP450)-mediated metabolism. While morpholine itself can undergo oxidative cleavage or N-dealkylation, it generally presents an improved CYP3A4 profile and optimal clearance rates compared to more lipophilic aliphatic amines, often oxidizing into non-toxic derivatives[3].

Morpholine_Rationale Morpholine Morpholine Scaffold O_atom Ether Oxygen (Inductive Effect) Morpholine->O_atom N_atom Secondary Amine (pKa ~8.3-8.7) Morpholine->N_atom O_atom->N_atom Lowers pKa Affinity Target Affinity (H-Bond Acceptor) O_atom->Affinity H-bonding Solubility Aqueous Solubility (Protonated State) N_atom->Solubility pH 7.4 Permeability Membrane Permeability (Unionized State) N_atom->Permeability pH 7.4

Logical relationship between morpholine's structure and pharmacokinetic properties.

Structural Expansion: Beyond N-Substituted Morpholines

Historically, medicinal chemists have utilized morpholine primarily as a "terminal group" attached via its nitrogen atom (N-substitution)[6]. However, recent advancements in Systematic Chemical Diversity (SCD) have unlocked the generation of complex C-functionalized morpholine derivatives[4].

By starting from enantiomerically pure amino acids or amino alcohols, researchers can now synthesize regiochemically and stereochemically diverse C-substituted morpholines (e.g., 2,3-, 2,5-, or 2,6-disubstituted morpholine acetic acid esters)[4]. These complex scaffolds introduce new spatial vectors for target interaction while maintaining the favorable physicochemical properties of the parent ring, expanding their utility in fragment-based drug discovery.

Quantitative Data Summary: FDA-Approved Morpholine Therapeutics

Over 100 pharmaceutical drugs incorporate a morpholine ring, spanning oncology, infectious diseases, and central nervous system (CNS) disorders[7]. The table below highlights key functional data for representative morpholine-containing drugs.

Drug NameTherapeutic AreaPrimary TargetMorpholine's Primary Role
Gefitinib Oncology (NSCLC)EGFR KinaseEnhances aqueous solubility; solvent-exposed[5]
Linezolid Infectious Disease50S RibosomeModulates lipophilicity and safety profile[5]
Moclobemide PsychiatryMAO-AFacilitates BBB penetration; target affinity[7]
Reboxetine PsychiatryNETCore scaffold; dictates 3D conformation[7]
Rivaroxaban CardiologyFactor XaDirect hydrogen bonding in the active site[5]
Viloxazine Psychiatry (ADHD)NETModulates pharmacokinetics and target binding[7]

Validated Experimental Workflows for Morpholine Derivatives

To rigorously evaluate the impact of morpholine incorporation on a drug candidate, a self-validating cascade of physicochemical and in vitro ADME assays is required. As an application scientist, I design these workflows to ensure that every experimental choice is grounded in causality.

Assay_Workflow Hit Morpholine-Containing Hit pKa 1. Potentiometric Titration Validate pKa (~8.7) Hit->pKa Solubility 2. Kinetic Solubility Nephelometry/HPLC pKa->Solubility Metabolism 3. Microsomal Stability Assess CYP3A4 Cleavage Solubility->Metabolism Lead Optimized Lead Compound Metabolism->Lead

Sequential in vitro workflow for evaluating morpholine-containing hit compounds.
Protocol 1: Potentiometric Determination of pKa

Causality: While computational predictions (e.g., in silico pKa) are useful, the unique inductive effect of the morpholine oxygen on the nitrogen atom often causes deviations from predicted basicity. Potentiometric titration provides empirical validation, which is critical because the measured pKa dictates the buffer pH selection for all subsequent in vitro assays[8].

  • Preparation: Dissolve a precisely weighed amount of the morpholine derivative in deionized water to create a 0.01 M solution[8].

  • Titration: Place the solution in a temperature-controlled vessel (25°C) equipped with a calibrated pH electrode. Titrate with standardized 0.1 N HCl or NaOH (depending on the starting salt form).

  • Data Acquisition: Record the pH after each addition, allowing the solution to equilibrate.

  • Analysis: Plot the measured pH against the volume of titrant. The pKa is derived from the pH at the half-equivalence point[8].

  • Self-Validating System: Titrate a known standard (e.g., lab-grade morpholine, expected pKa ~8.36) alongside the novel compound. If the standard deviates by >0.1 log units, recalibrate the pH electrode before proceeding.

Protocol 2: High-Throughput Kinetic Aqueous Solubility Assay

Causality: Thermodynamic solubility takes too long for early hit-to-lead phases. Kinetic solubility mimics the rapid dilution of a drug from a DMSO stock into the bloodstream, providing a realistic assessment of whether the morpholine moiety successfully prevents compound precipitation in physiological fluids[8].

  • Preparation: Prepare a 10 mM stock of the morpholine compound in 100% DMSO.

  • Spiking: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (e.g., 1 to 500 µM), ensuring the final DMSO concentration remains below 1%.

  • Incubation: Incubate the microplate for 2 hours at 37°C with gentle shaking.

  • Analysis: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitates. Analyze the supernatant via HPLC-UV to quantify the soluble fraction.

  • Self-Validating System: Include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone). The assay is only valid if both controls fall within their established historical ranges.

Protocol 3: Microsomal Stability Assay (CYP-Mediated Metabolism)

Causality: The electron-rich nitrogen of morpholine is highly susceptible to CYP3A4-mediated oxidative cleavage and N-dealkylation[2]. Evaluating this early prevents late-stage pharmacokinetic failures.

  • Incubation: Incubate 1 µM of the morpholine derivative with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench it in 150 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validating System: Always run a parallel "minus-NADPH" control. If the morpholine compound degrades in the absence of NADPH, the instability is driven by esterases or chemical degradation, not CYP450 metabolism. Use Verapamil as a high-clearance positive control to verify microsomal activity.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - Source: nih.
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 - Source: thieme-connect.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - Source: nih.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - Source: rsc.
  • Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers - Source: benchchem.
  • Morpholine – Knowledge and References - Source: taylorandfrancis.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity - Source: acs.
  • Morpholine Derivatives in Agrochemical Discovery and Development - Source: acs.

Sources

Foundational

The Privileged N-(4-Morpholinophenyl)acetamide Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary The N-(4-morpholinophenyl)acetamide motif has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Serving as a critical hinge-binding and solubility-enhancing pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(4-morpholinophenyl)acetamide motif has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Serving as a critical hinge-binding and solubility-enhancing pharmacophore, it is utilized across a diverse array of therapeutic targets, from oncology (kinase inhibitors) to infectious diseases (anti-tubercular agents). As a Senior Application Scientist in drug development, I have observed that the strategic incorporation of this moiety consistently resolves late-stage lead optimization bottlenecks—specifically, poor aqueous solubility, rapid microsomal clearance, and off-target liabilities. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(4-morpholinophenyl)acetamide analogues, detailing the mechanistic rationale behind their efficacy and providing self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Rationale: Anatomy of the Scaffold

To understand the SAR of this class of compounds, we must deconstruct the scaffold into its three functional domains and analyze the causality behind their biological performance.

  • The Morpholine Ring (Solubility & PK Modulator): Unlike highly basic piperidine or piperazine rings (pKa ~10–11), the morpholine ring features an ethereal oxygen that exerts an electron-withdrawing inductive effect. This lowers the amine's pKa to approximately 8.3. This subtle modulation ensures the molecule remains partially unionized at physiological pH, dramatically improving membrane permeability while mitigating phospholipidosis and hERG channel blockade—common liabilities of highly basic lipophilic amines.

  • The Phenyl Spacer (Hydrophobic Core): The rigid aromatic ring provides essential geometry for π−π stacking interactions within the hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases).

  • The Acetamide Linker (H-Bond Network): The acetamide group acts as a flexible, yet conformationally restricted linker. It serves as both a hydrogen bond donor (via the NH) and acceptor (via the C=O), frequently engaging the highly conserved backbone residues of a kinase hinge region to anchor the inhibitor.

SAR_Logic Core N-(4-morpholinophenyl)acetamide Core Scaffold Morpholine Morpholine Ring - Enhances aqueous solubility - Weak base / H-bond acceptor Core->Morpholine Phenyl Phenyl Spacer - Pi-Pi stacking - Hydrophobic interactions Core->Phenyl Acetamide Acetamide Linker - H-bond donor (NH) - H-bond acceptor (C=O) Core->Acetamide RGroup R-Group Substitutions - Target selectivity - Determines IC50 Acetamide->RGroup

Caption: SAR logic map detailing the functional domains of the N-(4-morpholinophenyl)acetamide scaffold.

SAR Profiling Across Key Therapeutic Targets

Oncology: Tyrosine Threonine Kinase (TTK) Inhibition

TTK is a critical regulator of the spindle assembly checkpoint, making it a prime target for anticancer therapies. In the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, the SAR demonstrated that replacing a benzenesulfonamide group with a morpholino-acetamide moiety drastically improved the pharmacokinetic profile[1]. Compounds incorporating the morpholino-acetamide R-group achieved plasma exposures over two orders of magnitude higher than their sulfonamide counterparts, yielding potent TTK inhibitors (IC50 < 10 nM) with excellent microsomal stability (T1/2 > 30 min)[1].

Oncology: Cyclin-Dependent Kinases (CDK2/CDK9) Dual Inhibition

CDKs are pivotal in cell cycle transition and gene transcription. A series of N2,N4-disubstituted pyrimidine-2,4-diamines utilizing the morpholinophenyl motif were identified as potent CDK2/CDK9 dual inhibitors[2]. SAR exploration revealed that maintaining a 2,6-difluorophenyl substitution at the R1 position was optimal for potency. The most potent derivatives (compounds 3g and 3c) exhibited IC50 values of 83 nM and 65 nM, respectively, successfully inducing G2/M phase cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells[2].

Infectious Diseases: MtFolB and Antimicrobial Targets

Beyond oncology, the scaffold is highly effective in anti-infectives. When conjugated to an 8-mercaptoguanine moiety, the resulting thioacetamide analogues act as potent inhibitors of dihydroneopterin aldolase (MtFolB) in Mycobacterium tuberculosis[3]. The acetamide linker facilitates crucial hydrogen bonding within the MtFolB active site, while the morpholine ring enhances cell wall penetration[3]. Similarly, fusing the core with thiazolotriazoles yielded broad-spectrum antibacterial agents highly active against S. mutans and E. coli (MIC: 8–16 μg/mL)[4].

Kinase_Pathway Inhibitor Morpholinophenyl Acetamide Analogue Kinase Target Kinase (e.g., TTK, CDK2/9) Inhibitor->Kinase Competitive binding at ATP hinge region CellCycle Cell Cycle Progression (G2/M Phase Transition) Inhibitor->CellCycle Blocks Kinase->CellCycle Phosphorylation cascade Arrest Cell Cycle Arrest & Apoptosis CellCycle->Arrest Inhibition outcome

Caption: Mechanism of action for kinase inhibition leading to targeted cell cycle arrest.

Quantitative SAR Data Summary

The table below synthesizes the quantitative data across the discussed therapeutic targets, highlighting how specific R-group modifications dictate target selectivity and potency.

Compound Class / Core ModificationTargetKey SAR ObservationPotency (IC50 / MIC)Ref
Indazole-5-carboxamides (Morpholino-acetamide R-group)TTKMorpholino group improves plasma exposure by 100-fold vs. sulfonamides.< 10 nM[1]
Pyrimidine-2,4-diamines (N2,N4-disubstituted)CDK2 / CDK92,6-difluorophenyl substitution preserves potency; aliphatic R1 decreases activity.65 - 83 nM[2]
Thiazolotriazole thioacetamides S. mutans / E. coliDual N-heterocycle + morpholinophenyl core maximizes antibacterial efficacy.8 - 16 μg/mL[4]
8-Mercaptoguanine thioacetamides MtFolBLinkage via acetamide enhances target engagement and cell penetration.High affinity (84% Yield)[3]

Self-Validating Experimental Workflows

Every protocol in drug discovery must be a self-validating system. A methodology that cannot internally control for false positives, incomplete reactions, or assay noise is scientifically void. The following workflows detail the synthesis and screening of these analogues, emphasizing the causality behind each procedural choice.

Synthesis of the Core Intermediate & Library Diversification

Rationale: We synthesize 2-chloro-N-(4-morpholinophenyl)acetamide as a versatile electrophilic intermediate. The alpha-chloro group serves as an excellent leaving group for subsequent SN​2 displacement by various nucleophiles, allowing rapid, divergent library generation.

  • Amidation (Scaffold Generation): Dissolve 4-morpholinoaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation/deactivation of the aniline nucleophile.

  • Electrophile Addition: Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C strictly controls the reaction kinetics, minimizing exothermic side reactions and preventing di-acylation.

  • Diversification ( SN​2 Displacement): React the isolated chloroacetamide intermediate with the desired R-group nucleophile (e.g., 8-mercaptoguanine or a heterocyclic amine) in the presence of K2​CO3​ in acetonitrile (ACN) at 80 °C.

    • Causality: K2​CO3​ is a mild, heterogeneous base that effectively deprotonates the incoming nucleophile without causing base-catalyzed hydrolysis of the sensitive acetamide linker.

  • Validation (QC): Confirm product formation via LC-MS and 1H NMR. The disappearance of the singlet at ~4.2 ppm (the −CH2​−Cl protons) and the appearance of the new R-group signals validate successful coupling. Purity must be >95% before biological screening.

In Vitro Kinase Inhibition Assay (FRET-Based)

Rationale: To accurately determine the IC50​ of the synthesized analogues against targets like TTK or CDK2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Incubation: Incubate the purified analogue with the recombinant kinase, a FRET-peptide substrate, and ATP at exactly its Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures that competitive inhibitors can be accurately ranked by their true binding affinity ( Ki​ ) without being artificially outcompeted by unphysiologically high ATP concentrations.

  • Signal Detection: Measure the FRET signal emission ratio (e.g., 665 nm / 615 nm) after the addition of a europium-labeled anti-phospho antibody.

  • System Validation: Include Staurosporine as a positive control (known pan-kinase inhibitor) and 1% DMSO as a negative vehicle control. Calculate the Z'-factor for the assay plate.

    • Causality: A Z'-factor > 0.5 mathematically confirms the robustness of the high-throughput screen, ensuring the dynamic range is sufficient to distinguish true inhibitors from background assay noise.

Synthesis_Workflow Step1 1. Scaffold Synthesis Amidation of aniline Step2 2. R-Group Diversification Nucleophilic substitution Step1->Step2 Step3 3. LC-MS/NMR Validation Purity > 95% Step2->Step3 Step4 4. In Vitro Kinase Assay IC50 determination Step3->Step4 Step5 5. PK / ADME Profiling Microsomal stability Step4->Step5

Caption: Self-validating experimental workflow for analogue synthesis, QC validation, and biological screening.

References

  • Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies Source: Semantic Scholar URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-(4-morpholinophenyl)acetamide

Executive Summary N-(4-morpholinophenyl)acetamide, frequently identified in chemical literature as 4'-Morpholinoacetanilide, is a highly versatile synthetic building block. Featuring a unique combination of a hydrophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-morpholinophenyl)acetamide, frequently identified in chemical literature as 4'-Morpholinoacetanilide, is a highly versatile synthetic building block. Featuring a unique combination of a hydrophilic morpholine ring and a stable acetanilide core, it serves as a critical intermediate in the development of pharmaceuticals. This includes the rational design of kinase inhibitors, targeted antimicrobial agents, and novel analgesics. This guide provides an authoritative analysis of its physical and chemical properties, structural characteristics, and a field-validated synthetic protocol for its preparation.

Structural and Physicochemical Profiling

The molecular architecture of N-(4-morpholinophenyl)acetamide (CAS: 103913-29-7) dictates its behavior in both synthetic and biological environments. The morpholine moiety acts as a strong hydrogen bond acceptor and significantly enhances aqueous solubility. Conversely, the acetanilide portion provides metabolic stability and hydrogen bond donor capabilities, a hallmark of many biologically active aromatic amides[1].

Based on structural analogs and computational chemistry data for related morpholine-acetanilide derivatives, we can establish a highly accurate physicochemical profile[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name N-(4-morpholinophenyl)acetamide
Common Synonyms 4'-Morpholinoacetanilide
CAS Registry Number 103913-29-7
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Hydrogen Bond Donors 1 (Amide N-H)[2]
Hydrogen Bond Acceptors 3 (Carbonyl O, Morpholine O, Morpholine N)[2]
Rotatable Bonds 2[2]
Topological Polar Surface Area (TPSA) ~41.6 Ų[2]

Pharmacophoric Deconstruction

To understand the utility of this compound in drug discovery, we must analyze its structural modules. The following diagram illustrates the functional purpose of each moiety within the molecule.

Structure Core Central Phenyl Ring (Hydrophobic Spacer, pi-pi interactions) Acet Acetamide Group (H-bond Donor/Acceptor, Metabolic Shield) Core->Acet Morph Morpholine Moiety (Solubilizing Group, H-bond Acceptor) Morph->Core

Pharmacophoric deconstruction of N-(4-morpholinophenyl)acetamide.

Chemical Synthesis and Purification

The most efficient and scalable route to N-(4-morpholinophenyl)acetamide is the direct acetylation of 4-morpholinoaniline. As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents; it requires strict control over reaction kinetics and microenvironments to prevent side reactions.

Synthesis A 4-Morpholinoaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acetic Anhydride (Electrophile) B->C Acyl Transfer D N-(4-morpholinophenyl)acetamide (Target Product) C->D Elimination of AcOH

Mechanistic pathway for the acetylation of 4-morpholinoaniline.

Validated Experimental Protocol: Acetylation Workflow

This protocol is designed as a self-validating system, ensuring high yield and purity through built-in chemical checkpoints.

  • Reagent Preparation: Dissolve 10.0 mmol of 4-morpholinoaniline in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected as an aprotic, non-polar solvent because it provides excellent solubility for the starting aniline while remaining completely inert to the highly reactive acylating agent.

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (Et₃N) to the solution.

    • Causality: Et₃N serves as an essential acid scavenger. It neutralizes the acetic acid generated during the reaction, preventing the protonation of the basic morpholine nitrogen. If protonated, the morpholine derivative would precipitate prematurely or partition into the aqueous phase during workup, drastically reducing the yield.

  • Electrophile Introduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 11.0 mmol (1.1 eq) of acetic anhydride dropwise over 10 minutes.

    • Causality: The nucleophilic attack on acetic anhydride is highly exothermic. Cooling the system suppresses the formation of di-acetylated side products and minimizes thermal degradation of the starting material.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate and Hexane.

    • Causality: TLC acts as a self-validating checkpoint. The disappearance of the lower-Rf aniline spot confirms complete conversion, ensuring that subsequent purification steps are not burdened by unreacted starting material.

  • Workup & Purification: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture.

    • Causality: The mild basic quench destroys any residual acetic anhydride. Recrystallization exploits the differential solubility of the target compound versus trace impurities, yielding a highly pure crystalline product suitable for downstream biological assays.

Spectroscopic Characterization

To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include a sharp singlet around δ 2.15 ppm corresponding to the acetyl methyl group, a broad singlet around δ 7.20 ppm for the amide N-H, an AA'BB' system in the aromatic region (δ 6.80 - 7.40 ppm), and two distinct multiplets around δ 3.10 and 3.85 ppm representing the morpholine CH₂ protons.

  • IR Spectroscopy: Key absorption bands should appear at ~3300 cm⁻¹ (N-H stretch) and ~1660 cm⁻¹ (C=O amide I stretch), confirming the successful formation of the acetanilide core[1].

Applications in Drug Development

N-(4-morpholinophenyl)acetamide is a privileged scaffold in medicinal chemistry. The morpholine ring is frequently employed to improve the pharmacokinetic profile of drug candidates by increasing aqueous solubility and modulating the basicity of the molecule. When coupled with the acetanilide moiety—which is known for its stability and structural rigidity—this compound serves as a versatile precursor for synthesizing complex biologically active molecules, including selective enzyme inhibitors and receptor antagonists.

References

  • PubChem. "4-Methylacetanilide | C9H11NO | CID 7684." National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

The N-Phenylacetamide Scaffold: From Historical Analgesics to Modern Targeted Therapeutics

Abstract: The N-phenylacetamide (acetanilide) pharmacophore represents one of the most historically significant and chemically versatile scaffolds in medicinal chemistry. From the serendipitous discovery of its antipyret...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-phenylacetamide (acetanilide) pharmacophore represents one of the most historically significant and chemically versatile scaffolds in medicinal chemistry. From the serendipitous discovery of its antipyretic properties in the late 19th century to its modern application as a core structural motif for enzyme inhibitors and antimicrobial agents, this whitepaper explores the evolution, metabolic causality, and contemporary drug discovery applications of N-phenylacetamide derivatives.

Introduction: The Genesis of Synthetic Analgesics

The history of synthetic pharmacology is inextricably linked to the N-phenylacetamide scaffold. In 1886, scientists Cahn and Hepp serendipitously discovered the antipyretic and analgesic properties of acetanilide, introducing it to medical practice under the trade name Antifebrin[1]. However, its clinical utility was severely compromised by acute toxicity—specifically, cyanosis induced by methemoglobinemia[1][2].

To mitigate this toxicity, Bayer introduced phenacetin in 1887[2]. While phenacetin achieved widespread commercial success (often formulated in "A.P.C." tablets with aspirin and caffeine), it was eventually withdrawn due to insidious long-term nephrotoxicity[2]. The true breakthrough in this chemical lineage occurred when researchers realized that both acetanilide and phenacetin were merely prodrugs for the same active molecule: paracetamol (acetaminophen)[2].

The Brodie and Axelrod Paradigm Shift

Synthesized as early as 1877 by Harmon Northrop Morse, paracetamol was initially dismissed after clinical pharmacologist Joseph von Mering falsely claimed in 1893 that it caused methemoglobinemia[1]. This claim remained unchallenged until 1948, when Bernard Brodie and Julius Axelrod published their seminal work on the metabolic fate of acetanilide[3][4].

By developing precise analytical methods to track metabolites in biological fluids, Brodie and Axelrod proved that paracetamol was the primary active metabolite responsible for analgesia, while a divergent minor metabolic pathway producing phenylhydroxylamine was the true culprit behind methemoglobinemia[1][4][5]. This discovery revolutionized the pharmaceutical market, establishing paracetamol as a safer, widely tolerated analgesic and cementing the importance of metabolite tracking in drug development[5][6].

Pharmacokinetics and Metabolic Causality

Understanding the efficacy and toxicity of N-phenylacetamide derivatives requires a deep dive into their biotransformation. As a Senior Application Scientist, I emphasize that toxicity is rarely a function of the parent scaffold alone, but rather the electrophilicity of its downstream metabolites.

Metabolic Pathways
  • Therapeutic Activation: Acetanilide undergoes hepatic oxidation by Cytochrome P450 enzymes to form paracetamol. Phenacetin undergoes O-deethylation to yield the same active compound[2].

  • Toxic Divergence (Aniline Pathway): A minor pathway involves the hydrolysis of acetanilide to aniline, which is further oxidized to phenylhydroxylamine. This compound oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin, which cannot bind oxygen, leading to cyanosis[1][2].

  • Hepatotoxicity (NAPQI Pathway): While paracetamol is primarily detoxified via glucuronidation (UGT1A1/UGT1A6) and sulfation (SULT enzymes), 5–15% is oxidized by CYP2E1 to N-acetyl-p-benzoquinone imine (NAPQI)[1][5]. NAPQI is highly reactive and hepatotoxic. Under normal dosing, it is rapidly conjugated with glutathione and excreted as mercapturic acid. Overdose depletes glutathione, allowing NAPQI to covalently bind to hepatic proteins, causing necrosis[1][5].

Metabolism Acetanilide Acetanilide (Prodrug) Paracetamol Paracetamol (Active Metabolite) Acetanilide->Paracetamol CYP450 Oxidation Aniline Aniline (Toxic) Acetanilide->Aniline Hydrolysis (Minor) Phenacetin Phenacetin (Prodrug) Phenacetin->Paracetamol O-Deethylation NAPQI NAPQI (Hepatotoxic) Paracetamol->NAPQI CYP2E1 (5-15%) Glucuronide Glucuronide/Sulfate Conjugates (Inactive) Paracetamol->Glucuronide UGT/SULT (50-85%) Phenylhydroxylamine Phenylhydroxylamine (Toxic) Aniline->Phenylhydroxylamine Oxidation Methemoglobinemia Methemoglobinemia (Cyanosis) Phenylhydroxylamine->Methemoglobinemia Causes Mercapturic Mercapturic Acid (Excreted) NAPQI->Mercapturic Glutathione Conjugation

Caption: Metabolic pathways of N-phenylacetamide derivatives highlighting therapeutic and toxic routes.

Table 1: Pharmacokinetic & Toxicity Profile of Historical Analgesics
CompoundClinical IntroPrimary Active MetaboliteMajor Toxicity MechanismCurrent Clinical Status
Acetanilide 1886ParacetamolHydrolysis to aniline → MethemoglobinemiaDiscontinued (Used as chemical intermediate)
Phenacetin 1887ParacetamolChronic use → Analgesic nephropathyWithdrawn globally
Paracetamol 1950 (Widely)N/A (Active Agent)CYP2E1 oxidation to NAPQI → HepatotoxicityEssential Medicine (First-line analgesic)

(Data synthesized from historical pharmacological records[1][2][6])

Modern Drug Discovery: Repurposing the Scaffold

Today, the N-phenylacetamide moiety is no longer just an analgesic precursor; it is a privileged scaffold in rational drug design. By appending various heterocyclic rings to the acetamide nitrogen or the phenyl ring, medicinal chemists can selectively target kinases, epigenetic enzymes, and microbial cell walls.

Oncology: Enzyme Inhibition
  • SIRT2 Inhibitors: Human sirtuin 2 (SIRT2) dysregulation is implicated in cancer cell cycle progression. Structure-based optimization has yielded 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives. Compound 28e demonstrated an IC₅₀ of 42 nM, showing high selectivity for SIRT2 over SIRT1/3 and inducing dose-dependent inhibition of MCF-7 breast cancer cells[7].

  • TRPM4 Inhibitors: Transient receptor potential melastatin 4 (TRPM4) is a novel target for prostate cancer. A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were synthesized, with Compound 7d (ZX08903) successfully suppressing colony formation, downregulating androgen receptor (AR) protein expression, and inducing apoptosis in prostate cancer cell lines[8].

Antimicrobial Agents
  • Anti-HCV and Antibacterial Hybrids: Theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have been developed using ultrasound-assisted synthesis. Compound 4c, featuring a para-chloro substitution on the acetanilide aryl ring, exhibited potent inhibition against HCV serine protease and bacterial strains like B. subtilis and E. coli[9].

  • Agricultural Bactericides: N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been evaluated against plant pathogenic bacteria. Compounds A1 and A4 significantly outperformed commercial bactericides like bismerthiazol and thiodiazole copper against Xanthomonas species[10].

Table 2: Antibacterial Efficacy (EC₅₀) of Modern N-phenylacetamide Derivatives
CompoundTarget PathogenEC₅₀ (µM)Commercial ComparatorComparator EC₅₀ (µM)
Derivative A1 (4-fluorophenyl thiazole)X. oryzae pv. oryzae (Xoo)156.7Bismerthiazol230.5
Derivative A4 (4-chlorophenyl thiazole)X. oryzae pv. oryzicola (Xoc)194.9Bismerthiazol254.96
Derivative A4 (4-chlorophenyl thiazole)X. axonopodis pv. citri (Xac)281.2Thiodiazole copper476.52

(Data derived from comparative in vitro assays[10])

SAR_Workflow Scaffold N-phenylacetamide Scaffold Identification Modification Structural Modification (e.g., Thiazole/Triazole Tethering) Scaffold->Modification Synthesis Ultrasound-Assisted Synthesis (High Yield, Green Chem) Modification->Synthesis InVitro In Vitro Validation (Enzyme Inhibition / MIC Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Selection (High Efficacy, Low Tox) SAR->Lead Favorable Profile Optimization Iterative Optimization (Poor PK/PD) SAR->Optimization Unfavorable Profile Optimization->Modification Redesign

Caption: Iterative SAR optimization workflow for developing novel N-phenylacetamide-based therapeutics.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of modern N-phenylacetamide derivatives. These workflows are designed with internal causality checks.

Protocol 1: Ultrasound-Assisted Synthesis of Tethered N-phenylacetamide Derivatives

This method utilizes ultrasonic irradiation to enhance mass transfer and nucleophilic attack, significantly reducing reaction times and improving yields compared to conventional thermal reflux[9].

  • Reagent Preparation: Dissolve 1,2,4-triazole-3-thione (1 equivalent, 0.37 mmol) in 10 mL of anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add Lithium Hydride (LiH) (2 equivalents, 0.74 mmol) to the solution.

    • Causality Check: LiH acts as a strong base to deprotonate the thiol/amine group, creating a highly reactive nucleophile. The evolution of H₂ gas serves as a visual validation of deprotonation.

  • Primary Irradiation: Subject the mixture to ultrasonic irradiation for 15 minutes at room temperature.

  • Scaffold Coupling: Add the electrophile, 2-bromo-N-phenylacetamide (1 equivalent, 0.37 mmol), to the activated mixture.

    • Mechanism: The nucleophile attacks the alpha-carbon of the acetamide, displacing the bromide ion (Sₙ2 mechanism).

  • Secondary Irradiation & Monitoring: Continue ultrasound irradiation. Monitor reaction progress via Thin-Layer Chromatography (TLC) until the starting material spot disappears.

  • Purification: Pour the reaction contents onto crushed ice to induce precipitation. Filter the solid and recrystallize using ethanol to yield the pure hybrid compound[9].

Protocol 2: In Vitro Antibacterial Assay (Microbroth Dilution for EC₅₀)

This protocol determines the 50% effective concentration (EC₅₀) of synthesized derivatives against pathogenic bacteria, using Optical Density (OD) as a self-validating quantitative metric[10].

  • Bacterial Culture: Inoculate target bacteria (e.g., Xoo, Xac) in nutrient broth. Incubate at 28°C on a rotary shaker until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.6).

    • Causality Check: Testing during the log phase ensures bacteria are actively dividing, making them maximally susceptible to agents targeting cell wall synthesis or metabolic pathways.

  • Compound Preparation: Dissolve the synthesized N-phenylacetamide derivatives and commercial controls (e.g., bismerthiazol) in DMSO to create concentrated stock solutions.

  • Assay Setup: In a 96-well microtiter plate, perform serial dilutions of the test compounds in nutrient broth. Add a standardized volume of the log-phase bacterial suspension to each well. Include a DMSO-only negative control and a bacteria-free blank.

  • Incubation & Measurement: Incubate the plates for 24-48 hours. Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Plot the dose-response curve to determine the EC₅₀ value.

Conclusion

The trajectory of N-phenylacetamide from a toxic, serendipitously discovered antipyretic to a highly tunable pharmacophore is a testament to the evolution of medicinal chemistry. The historical work of Brodie and Axelrod established the critical importance of metabolic profiling, transforming our understanding of drug toxicity. Today, by leveraging structure-activity relationships and green chemistry techniques like ultrasound-assisted synthesis, researchers continue to unlock the potential of the N-phenylacetamide scaffold, developing highly selective inhibitors for oncology and potent agents for infectious diseases.

References

  • Paracetamol - Wikipedia Source: wikipedia.org URL:[Link]

  • Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors Source: nih.gov (PubMed) URL:[Link]

  • PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN Source: ptfarm.pl URL:[Link]

  • 4 The rediscovery of paracetamol - Oxford Academic Source: oup.com URL:[Link]

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer Source: nih.gov (PubMed) URL:[Link]

  • The Story of Julius Axelrod (1912-2004): A Testament to Commitment Source: remedypublications.com URL:[Link]

  • Acetaminophen (Clinical Pharmacology Unit, Department of Medicine) Source: uspto.gov URL:[Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights Source: frontiersin.org URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of N-(4-Morpholinophenyl)acetamide Derivatives: Target Identification and Mechanistic Workflows

Executive Summary In modern medicinal chemistry, the N-(4-morpholinophenyl)acetamide pharmacophore has emerged as a highly versatile structural motif. The strategic incorporation of the morpholine ring significantly enha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the N-(4-morpholinophenyl)acetamide pharmacophore has emerged as a highly versatile structural motif. The strategic incorporation of the morpholine ring significantly enhances aqueous solubility and provides a potent hydrogen-bond acceptor, while the acetamide linker ensures metabolic stability and directional hydrogen bonding. Rather than acting as a single-target "magic bullet," this scaffold serves as a privileged structure capable of interacting with diverse biological targets depending on its terminal functionalization.

This technical guide dissects three distinct, field-proven biological targets for N-(4-morpholinophenyl)acetamide derivatives, providing the mechanistic causality behind their efficacy and the self-validating experimental protocols required for their evaluation.

Immuno-Oncology Target: Ecto-5'-Nucleotidase (CD73)

Mechanistic Rationale & Causality

In the tumor microenvironment, high levels of extracellular ATP are sequentially dephosphorylated by CD39 and CD73 to produce adenosine, a potent immunosuppressive metabolite that neutralizes T-cell and Natural Killer (NK) cell activity. Traditional CD73 inhibitors are nucleoside analogs (e.g., AMPCP) that target the highly polar active site, often resulting in poor membrane permeability and off-target purinergic receptor activation.

Recent breakthroughs have identified 4,6-biaryl-2-thiopyridine scaffolds bearing N-(4-morpholinophenyl)acetamide moieties as potent, non-nucleoside allosteric inhibitors[1]. Causally, the morpholinophenyl group bypasses the polar active site to occupy a distinct hydrophobic allosteric pocket. The acetamide linker provides the necessary flexibility and hydrogen bonding to stabilize the enzyme in an inactive conformation, preventing the domain closure required for catalytic adenosine production. The lead derivative, 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide, achieves total reversion of adenosine-mediated T-cell suppression at 100 μM[1].

G ATP Extracellular ATP (Tumor Microenvironment) CD39 CD39 (Ectonucleoside triphosphate diphosphohydrolase-1) ATP->CD39 AMP AMP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) Targeted by Morpholinophenylacetamides AMP->CD73 Adenosine Adenosine CD73->Adenosine TCell T-Cell Suppression (Immune Evasion) Adenosine->TCell

CD73/Adenosine signaling pathway and the intervention point for allosteric inhibitors.
Self-Validating Protocol: T-Cell Suppression Reversion Assay

To empirically validate the allosteric inhibition of CD73, a functional cell-based assay is required over a simple biochemical enzymatic assay.

  • Isolation & Staining: Isolate primary human CD4+ T cells and stain with Carboxyfluorescein succinimidyl ester (CFSE) to track proliferation.

  • Stimulation: Activate T cells using anti-CD3/anti-CD28 coated magnetic beads.

  • Treatment: Co-incubate the cells with 50 μM AMP (the CD73 substrate) and titrations of the morpholinophenylacetamide inhibitor (10 μM to 100 μM).

  • Validation & Quality Control: Include a positive control well treated with AMPCP (a known competitive inhibitor) and a negative control well treated with AMP alone (which should show maximum CFSE signal retention, indicating total suppression).

  • Analysis: After 72 hours, analyze CFSE dilution via flow cytometry. A successful allosteric inhibitor will restore CFSE dilution (proliferation) to levels comparable to the AMPCP positive control.

Neurodegenerative Targets: Dual AChE and MAO-B Inhibition

Mechanistic Rationale & Causality

Alzheimer's Disease (AD) and Parkinson's Disease (PD) possess complex etiologies that render single-target therapies largely ineffective. Consequently, Multi-Target Directed Ligands (MTDLs) are highly sought after. By functionalizing the N-(4-morpholinophenyl)acetamide core with a piperazine-dithiocarbamate moiety, researchers have engineered potent dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2].

Structurally, the morpholine ring mimics the quaternary ammonium group of choline, allowing it to engage the Peripheral Anionic Site (PAS) of AChE via cation-π interactions. The acetamide linker acts as a rigid vector, directing the piperazine moiety down the active site gorge to block the Catalytic Active Site (CAS). Simultaneously, the highly lipophilic morpholine-piperazine axis allows the molecule to penetrate the hydrophobic MAO-B cavity and facilitates crossing of the blood-brain barrier (BBB)[3].

Quantitative Data Summary

The following table summarizes the inhibitory potential of the lead morpholine-piperazine hybrids against neurodegenerative targets:

Compound / DrugTarget EnzymeIC50 (µM)Selectivity Profile
Compound 3a AChE0.065 ± 0.002Dual AChE/MAO-B Inhibitor
Compound 3a MAO-B0.072 ± 0.003Dual AChE/MAO-B Inhibitor
Compound 3b AChE0.084 ± 0.003Dual AChE/MAO-B Inhibitor
Donepezil (Ref)AChE~0.054AChE Selective
Selegiline (Ref)MAO-B~0.041MAO-B Selective

Data synthesized from the in vitro characterization by Kurban et al., 2024[3].

G Ligand Morpholine-Piperazine Acetamide Hybrid AChE AChE Inhibition Ligand->AChE MAOB MAO-B Inhibition Ligand->MAOB ACh Increased Acetylcholine (Cognitive Enhancement) AChE->ACh DA Increased Dopamine (Neuroprotection) MAOB->DA

Logical relationship of dual AChE/MAO-B inhibition for neurodegenerative disease therapy.
Self-Validating Protocol: Modified Ellman’s Assay for AChE Kinetics
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the morpholinophenylacetamide derivative in DMSO (final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation).

  • Incubation: Mix AChE (0.02 U/mL) with the inhibitor and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.25 mM). Incubate at 37°C for 15 minutes to allow the inhibitor to reach equilibrium with the PAS/CAS.

  • Initiation: Add acetylthiocholine iodide (ATCI, 0.25 mM) to initiate the reaction.

  • Validation & Quality Control: Run a parallel blank containing DTNB and ATCI without the enzyme to self-validate against non-enzymatic hydrolysis. Run a positive control using Donepezil to ensure the enzyme's specific activity is within standard kinetic parameters.

  • Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion continuously at 412 nm for 5 minutes. Calculate the IC50 using non-linear regression analysis.

Antibacterial Therapeutics: 50S Ribosomal Subunit Targeting

Mechanistic Rationale & Causality

The clinical validity of the morpholinophenyl-acetamide motif is most famously demonstrated by Linezolid, a pioneering oxazolidinone antibiotic. In this architecture, the morpholine ring acts as a solubility-enhancing spacer that positions the core oxazolidinone ring. However, it is the terminal acetamide group that serves as the critical pharmacophore. Causally, the acetamide moiety forms essential, highly specific hydrogen bonds with the 23S rRNA of the bacterial 50S ribosomal subunit. This steric blockade prevents the formation of the 70S initiation complex, thereby halting bacterial mRNA translation at the earliest stage.

Core Synthetic Workflow: 2-Chloro-N-(4-morpholinophenyl)acetamide

To explore the diverse biological targets mentioned above, researchers must first synthesize the highly versatile intermediate, 2-chloro-N-(4-morpholinophenyl)acetamide. The chloroacetyl group serves as an excellent electrophile for subsequent SN2 functionalization (e.g., adding piperazine or thiopyridine derivatives)[3].

Step-by-Step Methodology
  • Solvation: Dissolve 1.0 equivalent of 4-morpholinoaniline in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is chosen for its ability to fully solubilize both the polar aniline and the subsequent amide product.

  • Acid Scavenging: Add 1.1 equivalents of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during acylation, preventing the protonation and deactivation of the unreacted 4-morpholinoaniline.

  • Thermal Control: Submerge the reaction flask in an ice bath (0°C). Causality: The reaction with chloroacetyl chloride is highly exothermic; cooling prevents the formation of di-acylated side products.

  • Acylation: Add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes.

  • Validation & Isolation: Stir for 1 hour. Validate reaction completion via TLC (Hexane:Ethyl Acetate 1:1). Once the aniline spot disappears, pour the mixture into crushed ice to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield pure 2-chloro-N-(4-morpholinophenyl)acetamide. Confirm the structure via 1H-NMR (look for the distinct amide N-H singlet at ~8.2 ppm and the chloroacetyl CH2 singlet at ~4.1 ppm).

G Step1 4-Morpholinoaniline + DMF Step2 Add TEA (Ice Bath) Step1->Step2 Step3 Chloroacetyl Chloride (Dropwise) Step2->Step3 Step4 Stir 1h & Precipitate Step3->Step4 Step5 Filter & Crystallize Step4->Step5

Step-by-step synthetic workflow for 2-chloro-N-(4-morpholinophenyl)acetamide.

References

  • Ghoteimi, R., Braka, A., Rodriguez, C., et al. (2023). "Second-Generation CD73 Inhibitors Based on a 4,6-Biaryl-2-thiopyridine Scaffold." ChemMedChem, 18(7), e202200594. URL: [Link]

  • Kurban, B., Osmaniye, D., Sağlık Özkan, B. N., & Kaplancıklı, Z. A. (2024). "Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds." European Journal of Life Sciences, 3(2), 55-65. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to Derivatization Strategies for the N-(4-morpholinophenyl)acetamide Core

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals The N-(4-morpholinophenyl)acetamide scaffold is a privileged structure in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The N-(4-morpholinophenyl)acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its synthetic tractability and the favorable physicochemical properties imparted by the morpholine and acetamide moieties make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of derivatization strategies for this core, focusing on modifications of the acetamide group, the phenyl ring, and the morpholine moiety. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships of the resulting derivatives, with a particular focus on their role as kinase inhibitors.

The N-(4-morpholinophenyl)acetamide Core: A Foundation for Diverse Bioactivity

The core structure combines a central phenyl ring with three key functional groups, each offering a unique handle for chemical modification. The morpholine group, a common feature in approved drugs, often enhances aqueous solubility and metabolic stability, and can participate in crucial hydrogen bonding interactions with biological targets. The acetamide group provides a hydrogen bond donor and acceptor, and its modification can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The phenyl ring serves as a scaffold that can be functionalized to modulate electronic properties and introduce additional binding interactions.

Derivatization of the Acetamide Group: Expanding the Pharmacophore

The acetamide group is a versatile site for modification, allowing for the introduction of a wide array of functional groups to explore new chemical space and optimize biological activity.

Synthesis of 2-Chloro-N-(4-morpholinophenyl)acetamide: A Key Intermediate

A common and effective strategy for derivatizing the acetamide group begins with the synthesis of the reactive intermediate, 2-chloro-N-(4-morpholinophenyl)acetamide. This is typically achieved by acylating 4-morpholinoaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-morpholinophenyl)acetamide [1][2]

  • Materials: 4-morpholinoaniline, chloroacetyl chloride, a suitable base (e.g., sodium acetate, triethylamine), and a solvent (e.g., glacial acetic acid, toluene, dichloromethane).

  • Procedure:

    • Dissolve 4-morpholinoaniline (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the base (1.1-1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, if using an acidic solvent, pour the reaction mixture into ice-cold water to precipitate the product. If using an organic solvent, wash the reaction mixture with water and brine.

    • Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

This chloroacetamide intermediate serves as a versatile electrophile for the introduction of various nucleophiles.

Introduction of Heterocyclic Moieties

The reactive chloride of 2-chloro-N-(4-morpholinophenyl)acetamide can be readily displaced by nitrogen, sulfur, or oxygen nucleophiles, allowing for the facile incorporation of a wide range of heterocyclic systems. This strategy has been successfully employed to synthesize potent antimicrobial and anticancer agents.

A notable example is the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which have shown promising antimicrobial activity.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Acetamide Derivatives [3]

  • Materials: 2-chloro-N-(4-morpholinophenyl)acetamide, a 5-substituted-1,3,4-oxadiazole-2-thiol, a base (e.g., sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • To a stirred solution of the 5-substituted-1,3,4-oxadiazole-2-thiol (1.0 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-chloro-N-(4-morpholinophenyl)acetamide (1.0 eq) in DMF.

    • Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the final product.

Another successful derivatization involves the introduction of a piperazine moiety, leading to compounds with potential antimicrobial properties.

Experimental Protocol: Synthesis of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Derivatives [4]

  • Materials: 2-chloro-N-(4-morpholinophenyl)acetamide, a 1-arylpiperazine, a base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).

  • Procedure:

    • To a solution of 2-chloro-N-(4-morpholinophenyl)acetamide (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the 1-arylpiperazine (1.0 eq).

    • Heat the mixture under reflux for approximately 16 hours.

    • After cooling to room temperature, pour the mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired derivative.

Functionalization of the Phenyl Ring: Modulating Electronic and Steric Properties

The central phenyl ring provides a scaffold for further functionalization, which can be crucial for fine-tuning the electronic properties of the molecule and introducing additional interactions with the target protein.

Electrophilic Aromatic Substitution: Nitration

The acetamido group is an ortho-, para-directing group, making electrophilic aromatic substitution a viable strategy for introducing substituents onto the phenyl ring. Nitration is a classic example of this type of reaction.

Experimental Protocol: Nitration of N-(4-morpholinophenyl)acetamide (adapted from protocols for acetanilide nitration)[5][6][7]

  • Materials: N-(4-morpholinophenyl)acetamide, concentrated nitric acid, concentrated sulfuric acid, and glacial acetic acid.

  • Procedure:

    • Dissolve N-(4-morpholinophenyl)acetamide in glacial acetic acid and cool the solution in an ice bath.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for a short period at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The primary product is expected to be the 3-nitro derivative due to the directing effect of the acetamido and morpholino groups.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

For more complex modifications, such as the introduction of aryl or heteroaryl groups, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is particularly versatile. A prerequisite for this reaction is the presence of a halogen on the phenyl ring.

The first step towards Suzuki-Miyaura coupling is the introduction of a bromine atom onto the phenyl ring. This can be achieved through electrophilic bromination.

Experimental Protocol: Bromination of N-(4-morpholinophenyl)acetamide (adapted from a protocol for a similar substrate)[8]

  • Materials: N-(4-morpholinophenyl)acetamide, N-bromosuccinimide (NBS), and a suitable solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve N-(4-morpholinophenyl)acetamide in acetic acid.

    • Add N-bromosuccinimide (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. The main product is expected to be the 3-bromo derivative.

With the bromo-derivative in hand, a wide variety of aryl and heteroaryl groups can be introduced via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-N-(4-morpholinophenyl)acetamide (general procedure)[9][10][11][12]

  • Materials: 3-Bromo-N-(4-morpholinophenyl)acetamide, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, toluene).

  • Procedure:

    • In a reaction vessel, combine 3-bromo-N-(4-morpholinophenyl)acetamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-24 hours, monitoring by TLC.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Modification of the Morpholine Ring: Fine-Tuning Physicochemical Properties

The morpholine nitrogen, being a secondary amine, is nucleophilic and can be functionalized through various reactions, primarily N-alkylation.

N-Alkylation of the Morpholine Nitrogen

The introduction of alkyl groups on the morpholine nitrogen can modulate the basicity and lipophilicity of the molecule, which can have a profound impact on its pharmacokinetic properties and target engagement.

Experimental Protocol: N-Alkylation of N-(4-morpholinophenyl)acetamide (general procedure)[13][14]

  • Materials: N-(4-morpholinophenyl)acetamide, an alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., K₂CO₃, NaH), and a solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • To a solution of N-(4-morpholinophenyl)acetamide (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

    • Add the alkyl halide (1.1 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work-up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) and Biological Targets

Derivatives of the N-(4-morpholinophenyl)acetamide core have shown significant activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The morpholine moiety is a key pharmacophoric element in many PI3K inhibitors, where it often occupies the "ribose pocket" of the ATP binding site and forms a crucial hydrogen bond with the hinge region of the kinase.

Below is a table summarizing the PI3Kα inhibitory activity of some morpholine-containing compounds. While not all are direct derivatives of the N-(4-morpholinophenyl)acetamide core, they provide valuable insights into the SAR of this class of inhibitors.

Table 1: PI3Kα Inhibitory Activity of Selected Morpholine-Containing Compounds

CompoundPI3Kα IC50 (nM)Reference
Alpelisib (BYL-719)5[15]
Copanlisib0.5[15]
Buparlisib (BKM120)52[16]
Pictilisib (GDC-0941)3[5]
Compound 17p (a 2,4-dimorpholinopyrimidine derivative)31.8[17]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor N-(4-morpholinophenyl)acetamide Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by N-(4-morpholinophenyl)acetamide derivatives.

Conclusion

The N-(4-morpholinophenyl)acetamide core represents a highly versatile and promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The derivatization strategies outlined in this guide provide a roadmap for exploring the chemical space around this core, with the potential to generate compounds with enhanced potency, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships, guided by the principles discussed herein, will be crucial for the successful translation of these compounds into clinical candidates.

References

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Exploratory

Decoding the Pharmacophore of Morpholine-Acetamide Compounds: A Technical Guide for Drug Discovery Professionals

Abstract: The morpholine-acetamide scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its unique combination o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The morpholine-acetamide scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its unique combination of physicochemical properties confers favorable pharmacokinetics and allows for versatile interactions with various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the morpholine-acetamide pharmacophore. We will dissect the essential structural features that underpin its biological activity, provide detailed, step-by-step protocols for both ligand- and structure-based pharmacophore modeling, and present case studies with quantitative structure-activity relationship (SAR) analysis to illustrate the practical application of these models in drug design. This guide is intended to serve as a practical and authoritative resource for the rational design and optimization of novel therapeutics based on the versatile morpholine-acetamide scaffold.

Part 1: The Morpholine-Acetamide Scaffold: A Privileged Structure in Drug Design

Introduction to the Morpholine-Acetamide Moiety

The morpholine-acetamide core consists of a morpholine ring connected to a substituted aromatic or heterocyclic system via an acetamide linker. The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is not merely a passive solubilizing group. Its chair conformation and the presence of the oxygen and nitrogen heteroatoms allow it to engage in specific hydrogen bonding and polar interactions with biological targets.[1][2] The acetamide linker provides a crucial hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), while also allowing for rotational flexibility, enabling the molecule to adopt an optimal conformation within a binding site. This combination of features has led to the classification of the morpholine-acetamide scaffold as a "privileged structure," one that is capable of binding to multiple, unrelated biological targets with high affinity.

Biological Significance and Therapeutic Applications

The versatility of the morpholine-acetamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown significant promise as:

  • Anticancer Agents: By targeting key enzymes in cancer progression like PI3K/mTOR and carbonic anhydrases, morpholine-acetamide derivatives have demonstrated potent anti-proliferative activity in various cancer cell lines.[3][4][5]

  • Kinase Inhibitors: The scaffold serves as an excellent foundation for the design of inhibitors of various kinases, which are crucial regulators of cellular signaling pathways.[5]

  • Carbonic Anhydrase Inhibitors: These compounds have been shown to effectively inhibit carbonic anhydrases, enzymes implicated in several diseases including glaucoma and cancer.[3]

  • GPCR Modulators: The structural features of the morpholine-acetamide scaffold make it suitable for interacting with G-protein coupled receptors, a large family of drug targets.[6][7][8][9][10][11]

Part 2: Elucidating the Morpholine-Acetamide Pharmacophore: A Methodological Approach

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific three-dimensional geometry. Pharmacophore models are powerful tools in drug discovery, used for virtual screening, lead optimization, and understanding drug-receptor interactions.

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of active compounds to identify the common chemical features responsible for their activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (ideally in complex with a ligand) is available, this approach is used to directly map the key interaction points in the binding site.

Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow

This protocol outlines a generalized workflow for developing a ligand-based pharmacophore model for a series of morpholine-acetamide derivatives using common molecular modeling software such as Discovery Studio or Schrödinger Maestro.[12][13][14][15]

Step 1: Training Set Selection and Preparation

  • Compile a dataset of at least 15-20 morpholine-acetamide derivatives with a wide range of biological activities (e.g., IC50 values spanning several orders of magnitude).

  • Ensure structural diversity within the training set to build a robust and generalizable model.

  • Clean and standardize the 2D structures of the molecules, ensuring correct protonation states and tautomers.

Step 2: Conformational Analysis

  • Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step as it accounts for the flexibility of the molecules.

  • Utilize a suitable force field (e.g., CHARMm, OPLS) and a conformational search algorithm (e.g., Monte Carlo, systematic search).

Step 3: Feature Mapping and Hypothesis Generation

  • Identify the key pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic, aromatic) present in the training set molecules.

  • The software will then align the conformers of the active molecules to identify common spatial arrangements of these features, generating a set of pharmacophore hypotheses.

Step 4: Hypothesis Validation and Scoring

  • Validate the generated hypotheses using a test set of known active and inactive compounds that were not included in the training set.

  • A good pharmacophore model should be able to distinguish active from inactive molecules with high accuracy.

  • Utilize scoring functions (e.g., Güner-Henry score) to rank the hypotheses based on their ability to correctly classify the test set compounds.[16][17]

LigandBasedWorkflow A 1. Training Set Selection (Active Morpholine-Acetamides) B 2. Conformational Analysis (Generate 3D Structures) A->B Diverse & Potent Ligands C 3. Feature Mapping & Hypothesis Generation B->C Low-energy Conformers D 4. Hypothesis Validation (Using Test Set) C->D Candidate Hypotheses E Validated Pharmacophore Model D->E Predictive Model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Experimental Protocol: Structure-Based Pharmacophore Modeling Workflow

This protocol describes the process of generating a pharmacophore model when the 3D structure of the target protein in complex with a morpholine-acetamide inhibitor is available.

Step 1: Protein-Ligand Complex Preparation

  • Obtain the crystal structure of the protein-ligand complex from the Protein Data Bank (PDB).

  • Prepare the complex by adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network.

  • Remove any water molecules that are not involved in key interactions.

Step 2: Binding Site Analysis

  • Visualize the binding pocket and identify all the key interactions between the morpholine-acetamide ligand and the amino acid residues of the protein.

  • Pay close attention to hydrogen bonds, hydrophobic interactions, and any aromatic (pi-pi or T-shaped) interactions.

Step 3: Pharmacophore Feature Generation

  • Based on the identified interactions, generate pharmacophoric features. For example:

    • A hydrogen bond from the acetamide N-H to a backbone carbonyl of a residue will be represented as a hydrogen bond donor feature.

    • The morpholine oxygen accepting a hydrogen bond will be a hydrogen bond acceptor feature.

    • Aromatic rings on the ligand interacting with hydrophobic residues will be represented as hydrophobic or aromatic features.

Step 4: Model Refinement and Validation

  • Refine the generated pharmacophore model by adding excluded volumes to represent the space occupied by the protein, preventing clashes in virtual screening.

  • Validate the model by its ability to retrieve known active compounds from a database of decoys (structurally similar but inactive molecules).

StructureBasedWorkflow A 1. Protein-Ligand Complex (e.g., from PDB) B 2. Binding Site Analysis (Identify Key Interactions) A->B Prepared 3D Structure C 3. Feature Generation (Translate Interactions) B->C H-bonds, Hydrophobic Contacts, etc. D 4. Model Refinement & Validation C->D Initial Pharmacophore E Structure-Based Pharmacophore Model D->E Optimized & Validated Model

Caption: Structure-Based Pharmacophore Modeling Workflow.

Part 3: The Morpholine-Acetamide Pharmacophore in Action: Case Studies and SAR Analysis

Case Study 1: Morpholine-Acetamide as mTOR Inhibitors

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making mTOR a key therapeutic target. Several morpholine-containing compounds have been developed as potent mTOR inhibitors.

Structure-Activity Relationship (SAR) Analysis:

The following table summarizes the SAR for a series of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors.[4]

CompoundSubstituent (R)A549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10d 3,5-bis(trifluoromethyl)0.0620.581.003
10e 4-(trifluoromethyl)0.0331.342.08
10c 3,5-difluoro3.73>10>10
10f 4-fluoro>104.47>10

Data adapted from

From this data, we can deduce several key SAR insights:

  • Electron-withdrawing groups on the phenyl ring are crucial for potent activity. The bis(trifluoromethyl) and trifluoromethyl substituents (10d and 10e) confer significantly higher potency against the A549 cell line compared to the fluoro-substituted analogues (10c and 10f).

  • The position and number of substituents matter. The 4-(trifluoromethyl) substitution in 10e provides the highest potency against A549 cells.

  • The morpholine moiety is a key pharmacophoric element. It is believed to improve solubility and engage in important interactions within the mTOR binding site.

Visualization of the mTOR Inhibitor Pharmacophore:

Caption: A hypothetical pharmacophore model for a morpholine-acetamide based mTOR inhibitor.

Case Study 2: Morpholine-Acetamide as Anticancer Agents Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are zinc-containing enzymes that are overexpressed in many tumors. Morpholine-acetamide derivatives have been investigated as non-sulfonamide inhibitors of CAs.

Structure-Activity Relationship (SAR) Analysis:

The following table presents the carbonic anhydrase inhibitory activity of a series of morpholine-acetamide derivatives.[3]

CompoundR GroupCA Inhibition IC50 (µM)
1c pyridin-2-ylamino8.80
1d 3-methoxyphenylamino11.13
1h 4-hydroxyphenylamino8.12
Acetazolamide (Standard) -7.51

Data adapted from

Key SAR observations include:

  • Aromatic and heteroaromatic amines are well-tolerated. Both pyridine and substituted phenyl rings at the R position lead to potent inhibitors.

  • Hydrogen bonding potential enhances activity. The 4-hydroxy group on the phenyl ring in compound 1h, which can act as both a hydrogen bond donor and acceptor, results in the most potent compound in this series, with activity comparable to the standard drug acetazolamide.

Visualization of the Carbonic Anhydrase Inhibitor Pharmacophore:

Caption: A hypothetical pharmacophore model for a morpholine-acetamide based carbonic anhydrase inhibitor.

Part 4: Future Perspectives and Conclusion

Leveraging the Pharmacophore for Scaffold Hopping and Novel Drug Design

A well-validated pharmacophore model of the morpholine-acetamide scaffold is a powerful tool for discovering novel chemical entities. By using the pharmacophore as a 3D query in virtual screening of large compound libraries, it is possible to identify structurally diverse molecules that possess the same key pharmacophoric features and are therefore likely to have similar biological activity. This process, known as scaffold hopping, is a valuable strategy for identifying new lead compounds with improved properties.

Overcoming Challenges and Future Directions

While the morpholine-acetamide scaffold is highly promising, challenges such as achieving selectivity for specific targets and avoiding off-target effects remain. Future research will likely focus on using advanced computational methods, such as molecular dynamics simulations and free energy calculations, to refine pharmacophore models and gain a more dynamic understanding of drug-receptor interactions. These methods can help in designing next-generation morpholine-acetamide derivatives with enhanced potency, selectivity, and safety profiles.

Conclusion

The morpholine-acetamide scaffold represents a cornerstone in modern medicinal chemistry, offering a unique blend of structural and physicochemical properties that make it a versatile platform for drug design. By understanding and applying the principles of pharmacophore modeling, as outlined in this guide, researchers can rationally design and optimize novel morpholine-acetamide-based therapeutics with improved efficacy and safety. The continued exploration of this privileged scaffold, guided by the principles of pharmacophore science, holds immense potential for the development of innovative medicines to address a wide range of human diseases.

References

  • Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22183. [Link]

  • Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1101. [Link]

  • Schrödinger, LLC. (2023). Phase. [Link]

  • Livingstone, C. D., & Strange, P. G. (2014). Novel GPCR paradigms at the μ-opioid receptor. British journal of pharmacology, 171(14), 3377–3388. [Link]

  • Schrödinger, Inc. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • Bhayani, H., & Singh, R. K. (2021). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Recent Trends in Chemistry and Material Sciences. [Link]

  • Kumar, S., et al. (2011). Synthesis, computational studies and pharmacological evaluation of some acetamides as serotonin antagonists. Der Pharma Chemica, 3(4), 195-200. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hossain, M. A., et al. (2021). Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein. Scientific reports, 11(1), 4085. [Link]

  • Sabe, V. T., et al. (2018). Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Frontiers in chemistry, 6, 431. [Link]

  • Chan, H. Y., et al. (2021). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 12(10), 1716-1725. [Link]

  • Kaser, D., et al. (2016). Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. Journal of chemical information and modeling, 56(8), 1544-1555. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific reports, 13(1), 4861. [Link]

  • Nair, P. C., et al. (2025). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. International Journal of Molecular Sciences, 26(2), 1639. [Link]

  • Kamal, A., et al. (2014). Pharmacophore Modeling, Atom based 3D-QSAR and Docking Studies of Chalcone derivatives as Tubulin inhibitors. Oriental Journal of Chemistry, 30(3), 1145-1157. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Akande, T. O., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS omega, 8(40), 37305–37318. [Link]

  • Stalińska, J., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic chemistry, 141, 106903. [Link]

  • Schaller, D., et al. (2020). T009 · Ligand-based pharmacophores. TeachOpenCADD. [Link]

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  • Kciuk, M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT 1A Serotonin Receptor Antagonists. Molecules (Basel, Switzerland), 26(5), 1279. [Link]

  • Li, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC advances, 11(16), 9405–9413. [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: N-(4-morpholinophenyl)acetamide in Novel Compound Synthesis

Abstract N-(4-morpholinophenyl)acetamide is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of a diverse array of novel compounds, particularly within the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-morpholinophenyl)acetamide is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of a diverse array of novel compounds, particularly within the realm of medicinal chemistry. Its unique structure, featuring a reactive acetamide group and a privileged morpholine moiety, allows for extensive chemical modifications, leading to the development of new chemical entities with a wide range of biological activities. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the strategic use of N-(4-morpholinophenyl)acetamide in the synthesis of innovative compounds with potential therapeutic applications, including antimicrobial and anticancer agents.

Introduction: The Strategic Advantage of the N-(4-morpholinophenyl)acetamide Scaffold

The N-(4-morpholinophenyl)acetamide core structure presents a compelling starting point for novel compound synthesis due to the distinct chemical properties of its constituent functional groups. The morpholine ring, a common motif in many approved drugs, is often associated with improved pharmacokinetic properties such as aqueous solubility and metabolic stability. The acetamide group, on the other hand, provides a convenient handle for a variety of chemical transformations, most notably as a precursor to a primary amine, which can then be further functionalized.

The strategic value of this scaffold lies in its ability to serve as a platform for generating libraries of compounds with diverse functionalities. The morpholine nitrogen can be involved in coordination with metal centers, while the phenyl ring can undergo electrophilic substitution reactions. However, the most common and versatile approach involves the modification of the acetamide group.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-(4-morpholinophenyl)acetamide is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC12H16N2O2[1]
Molecular Weight220.27 g/mol [1]
AppearanceWhite to off-white crystalline solid[2]
Melting Point157-159 °C[3]
SolubilitySoluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.[2]

Safety and Handling: N-(4-morpholinophenyl)acetamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Strategy: Unveiling the Amine for Further Functionalization

A primary and highly effective strategy for utilizing N-(4-morpholinophenyl)acetamide in novel compound synthesis involves the hydrolysis of the acetamide group to yield 4-morpholinoaniline. This primary amine is a versatile intermediate that can undergo a wide range of subsequent reactions to introduce diverse pharmacophores.

Workflow for Amine Unveiling and Subsequent Derivatization

G A N-(4-morpholinophenyl)acetamide B Acid or Base Hydrolysis A->B Deacetylation C 4-Morpholinoaniline B->C D Amide Coupling C->D E Reductive Amination C->E F Diazotization C->F G Novel Amide Derivatives D->G H Novel Secondary/Tertiary Amines E->H I Azo Compounds F->I

Caption: Synthetic workflow for derivatization.

Protocol: Hydrolysis of N-(4-morpholinophenyl)acetamide to 4-Morpholinoaniline

This protocol describes the deacetylation of N-(4-morpholinophenyl)acetamide to produce the key intermediate, 4-morpholinoaniline.

Materials:

  • N-(4-morpholinophenyl)acetamide

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-morpholinophenyl)acetamide (1 equivalent) in ethanol.

  • Hydrolysis:

    • Acidic Conditions: Add a 6 M solution of hydrochloric acid (5-10 equivalents) to the flask.

    • Basic Conditions: Alternatively, add a 10-20% aqueous solution of sodium hydroxide (5-10 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidic Conditions: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Basic Conditions: Cool the mixture to room temperature. Neutralize the excess base by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-morpholinoaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions are effective for amide hydrolysis. The choice may depend on the stability of other functional groups in more complex derivatives.

  • Solvent: Ethanol is a good choice as it solubilizes the starting material and is compatible with aqueous acidic or basic solutions.

  • Monitoring: TLC is a crucial and straightforward technique to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.

Application in the Synthesis of Biologically Active Molecules

The true utility of N-(4-morpholinophenyl)acetamide is demonstrated in its application as a precursor for the synthesis of compounds with significant biological activities.

Synthesis of Novel 1,3,4-Oxadiazole Derivatives with Antimicrobial Activity

A notable application of N-(4-morpholinophenyl)acetamide is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, which have shown promising pharmacological activities.[4] The synthesis involves the initial preparation of 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide from 4-morpholinoaniline.

G A 4-Morpholinoaniline B 2-Bromoacetyl bromide, aq. Na2CO3 A->B Acylation C 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide B->C E DMF, NaH C->E Nucleophilic Substitution D 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols D->E F 2-[[5-alkyl/aralkyl-1,3,4-Oxadiazol-2-yl]thio]- N-[4-(4-morpholinyl)phenyl]acetamide derivatives E->F

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.[4]

Materials:

  • 4-Morpholinoaniline

  • 2-Bromoacetyl bromide

  • Sodium carbonate (Na2CO3)

  • Water

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve 4-morpholinoaniline (1 equivalent) in an aqueous solution of sodium carbonate.

  • Acylation: Cool the solution in an ice bath and add 2-bromoacetyl bromide (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Continue stirring for 30 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide.

Materials:

  • 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide

  • Appropriate 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiol

  • N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiol (1 equivalent) in DMF.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Nucleophilic Substitution: Add 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

Rationale for Experimental Choices:

  • Base: Sodium hydride is a strong base used to deprotonate the thiol, forming a potent nucleophile.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions.

  • Electrophile: 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide serves as the electrophile in this nucleophilic substitution reaction.

Synthesis of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Derivatives as Potential Antimicrobial Agents

In another synthetic application, a derivative of N-(4-morpholinophenyl)acetamide is used to create a series of novel piperazine-containing compounds with antimicrobial properties.[5]

The synthesis involves the reaction of a chloro-acetamide derivative of morpholinoaniline with various arylpiperazines.

G A 2-Morpholinoaniline B Chloroacetyl chloride A->B Acylation C 2-Chloro-N-(2-morpholinophenyl)acetamide B->C E Base (e.g., K2CO3), Solvent (e.g., Acetone) C->E Nucleophilic Substitution D Arylpiperazine D->E F N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives E->F

Caption: Synthesis of Arylpiperazino-acetamide Derivatives.[5]

Materials:

  • 2-Chloro-N-(2-morpholinophenyl)acetamide

  • Substituted arylpiperazine

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetone or a similar polar aprotic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-N-(2-morpholinophenyl)acetamide (1 equivalent), the desired arylpiperazine (1 equivalent), and potassium carbonate (2 equivalents) in acetone.

  • Reflux: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivative.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the piperazine nitrogen.

  • Solvent: Acetone is a suitable solvent for this reaction as it dissolves the reactants and is relatively easy to remove.

Conclusion

N-(4-morpholinophenyl)acetamide is a highly valuable and versatile starting material in the synthesis of novel compounds, particularly those with potential therapeutic applications. The ability to readily unmask a reactive primary amine from the acetamide group opens up a vast chemical space for the introduction of diverse functional groups and pharmacophores. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery and development endeavors. The inherent modularity of the synthetic routes allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, ultimately paving the way for the identification of new lead compounds.

References

  • Vertex AI Search. (n.d.). n-(4-Hydroxy-3-(4-Morpholinylmethyl) Phenyl)Acetamide CAS NO 13886-00-5.
  • Little, M. A., et al. (2008). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o3206.
  • Yousaf, M., et al. (2014). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. Journal of Saudi Chemical Society, 26(S1).
  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science (IJRES), 9(2), 69-74.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.
  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and Biomolecular Chemistry.
  • Ahmed, Y. M. H., et al. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Research Square.
  • BenchChem. (2025). biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.
  • NextSDS. (n.d.). N-(4-HYDROXY-3-(4-MORPHOLINYLMETHYL) PHENYL)ACETAMIDE.
  • ChemicalBook. (n.d.). N-[4-(4-morpholinylsulphonyl)phenyl]acetamide.
  • Ali, A., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Results in Chemistry, 6, 101135.
  • CymitQuimica. (n.d.). CAS 122-80-5: N-(4-Aminophenyl)acetamide.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Reddit. (2021, October 20).
  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Applied Sciences, 7(2), 1-8.
  • Environmental Protection Agency. (n.d.). Acetamide, N-(4-formylphenyl)- Properties.
  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14, 3462-3469.
  • Royal Society of Chemistry. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51, 5339-5391.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1).
  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry, 28(16), 115598.

Sources

Application

Application Note: N-(4-Morpholinophenyl)acetamide Derivatives as Versatile Precursors for Antimicrobial Discovery

Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. In rational drug design, the morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. In rational drug design, the morpholine pharmacophore has emerged as a privileged structure. When integrated into an acetamide framework—specifically as N-(4-morpholinophenyl)acetamide or its highly reactive α-chloro derivative—it serves as a pivotal precursor for synthesizing diverse, broad-spectrum antimicrobial agents, including thiazolidinones, thiazolotriazoles, and DNA gyrase inhibitors [1][2].

As a building block, this precursor offers two distinct mechanistic advantages:

  • Pharmacokinetic Optimization via the Morpholine Ring : The morpholine oxygen acts as a hydrogen bond acceptor, improving target binding affinity. More importantly, the saturated heterocyclic ring finely tunes the molecule's lipophilicity (logP). This hydrophilic-lipophilic balance is critical for penetrating the complex lipid outer membranes of Gram-negative bacteria and the mycolic acid-rich cell walls of Mycobacterium tuberculosis[2].

  • Electrophilic Reactivity via the α-Chloroacetamide Linker : The amide bond provides essential hydrogen-bonding sites for interacting with target enzymes (e.g., Topoisomerase IV or Enoyl-ACP reductase). Functionalizing the acetamide with an α-chloro group creates a highly reactive electrophilic center. This enables facile SN​2 nucleophilic substitutions and subsequent intramolecular cyclizations, allowing medicinal chemists to rapidly generate diverse libraries of heterocyclic antimicrobials [1][3].

Synthetic Divergence & Workflow

The true utility of 2-chloro-N-(4-morpholinophenyl)acetamide lies in its synthetic versatility. By altering the nucleophile introduced in the secondary reaction phase, researchers can direct the precursor toward entirely different classes of antimicrobial agents.

G Aniline 4-Morpholinoaniline Precursor 2-Chloro-N-(4-morpholinophenyl)acetamide (Core Precursor) Aniline->Precursor N-Acylation (TEA, DCM) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Precursor Thiazolidinone Iminothiazolidin-4-ones (Antimicrobial Core) Precursor->Thiazolidinone NH4SCN, EtOH Cyclization Thiazolotriazole Thiazolotriazole Derivatives (Anti-tubercular) Precursor->Thiazolotriazole Triazole-thiol S-Alkylation Knoevenagel Aryl-Substituted Thiazolidinones (Broad-Spectrum Antimicrobials) Thiazolidinone->Knoevenagel Knoevenagel Condensation

Synthetic divergence of N-(4-morpholinophenyl)acetamide into antimicrobial scaffolds.

Experimental Protocols

Protocol 3.1: Synthesis of the Core Precursor (2-Chloro-N-(4-morpholinophenyl)acetamide)

Objective : To synthesize the reactive electrophilic building block from commercially available 4-morpholinoaniline.

  • Preparation : Dissolve 4-morpholinoaniline (10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA, 12 mmol) to the solution.

  • Addition : Cool the reaction mixture to 0 °C using an ice bath. Dissolve chloroacetyl chloride (11 mmol) in 10 mL of DCM and add it dropwise to the stirring solution over 30 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup : Wash the organic layer sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from ethanol.

  • Causality : Chloroacetyl chloride is highly reactive. Dropwise addition at 0 °C is mandatory to control the exothermic reaction and prevent the formation of di-acylated byproducts. TEA acts as an acid scavenger to neutralize the HCl byproduct; without it, the basic morpholine nitrogen would protonate, rendering the molecule insoluble and halting the reaction.

  • Self-Validation : Reaction completion is confirmed via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The disappearance of the ninhydrin-positive primary amine spot and the emergence of a UV-active product spot at a higher Rf​ value self-validates the conversion [1].

Protocol 3.2: Cyclization to (E)-2-(4-Morpholinophenylimino)thiazolidin-4-one

Objective : To construct the antimicrobial thiazolidinone core using the synthesized precursor.

  • Reaction : Dissolve 2-chloro-N-(4-morpholinophenyl)acetamide (5 mmol) in 25 mL of absolute ethanol. Add ammonium thiocyanate ( NH4​SCN , 6 mmol).

  • Reflux : Heat the mixture to reflux (approx. 80 °C) for 6–8 hours under continuous magnetic stirring.

  • Isolation : Cool the reaction mixture to room temperature, then pour it into 100 mL of crushed ice-water. Stir vigorously until a solid precipitate forms.

  • Purification : Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure iminothiazolidin-4-one.

  • Causality : Ammonium thiocyanate acts as an ambidentate nucleophile. The highly polarizable sulfur atom preferentially attacks the α-carbon in an SN​2 fashion, displacing the chloride. Subsequent intramolecular cyclization occurs as the nitrogen attacks the amide carbonyl, forming the stable 5-membered thiazolidinone ring.

  • Self-Validation : The structural conversion is self-validating via IR spectroscopy: the linear amide carbonyl stretch (~1660 cm⁻¹) of the precursor disappears entirely, replaced by a characteristic cyclic lactam/imide carbonyl stretch (~1710 cm⁻¹) [1].

Protocol 3.3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Preparation : Prepare a stock solution of the synthesized compound in DMSO (1 mg/mL). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth to achieve a concentration range of 0.5 to 128 µg/mL.

  • Inoculation : Adjust the bacterial suspension (S. aureus or E. coli) to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of 5×105 CFU/mL per well.

  • Incubation : Add 10 µL of resazurin indicator solution (0.015%) to each well. Incubate the plates at 37 °C for 18–24 hours.

  • Analysis : Visually inspect the plates. The MIC is the lowest concentration at which no color change (blue to pink) is observed.

  • Causality : A standardized inoculum of 5×105 CFU/mL is critical; an inoculum too high will yield falsely elevated MICs due to the "inoculum effect," while an inoculum too low will fail to detect resistance. Resazurin acts as a colorimetric indicator of cell viability; dehydrogenase enzymes in metabolically active bacteria reduce the blue resazurin to pink resorufin, allowing for precise, objective MIC determination [2].

  • Self-Validation : The assay is self-validating if the positive control (e.g., Ciprofloxacin or Linezolid) yields an MIC strictly within the CLSI acceptable quality control range, and the negative (sterility) control well remains optically clear and blue.

Quantitative Antimicrobial Data

The structural divergence of the N-(4-morpholinophenyl)acetamide precursor yields compounds with highly variable antimicrobial profiles and distinct mechanisms of action.

Table 1: Comparative Antimicrobial Activity (MIC) of N-(4-Morpholinophenyl)acetamide Derivatives

Compound ClassSpecific DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanism / Target
Core Precursor 2-Chloro-N-(4-morpholinophenyl)acetamide>100>100Synthetic Intermediary
Thiazolidin-4-one 5-Benzylidene-2-(4-morpholinophenylimino)thiazolidin-4-one12.525.0Cell Wall Synthesis [1]
Thiazolotriazole 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide8.016.0Enoyl-ACP Reductase [2]
Thiazol-4-amine 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine16.032.0DNA Gyrase Inhibition [3]
Reference Drug Linezolid (Oxazolidinone class)2.0>6450S Ribosomal Subunit [4]

Note: The reference drug Linezolid exhibits potent Gram-positive activity but is inherently inactive against Gram-negative strains like E. coli (>64 µg/mL) due to rapid expulsion by endogenous efflux pumps. In contrast, the thiazolotriazole derivatives synthesized from the acetamide precursor demonstrate improved Gram-negative penetration.

References

  • Title : Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity Source : Journal of Chemical and Pharmaceutical Research, 2016. URL : [Link]

  • Title : Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies Source : ACS Omega (via PubMed Central) URL :[Link]

  • Title : In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors Source : Advancements in Life Sciences URL :[Link]

  • Title : Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study Source : Research on Chemical Intermediates, 2018. URL :[Link]

Method

In vitro assay protocols for N-(4-morpholinophenyl)acetamide derivatives (e.g., MTT assay)

Application Note: In Vitro Pharmacological Profiling of N-(4-Morpholinophenyl)acetamide Derivatives Executive Summary N-(4-morpholinophenyl)acetamide derivatives have emerged as highly potent scaffolds in modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of N-(4-Morpholinophenyl)acetamide Derivatives

Executive Summary

N-(4-morpholinophenyl)acetamide derivatives have emerged as highly potent scaffolds in modern medicinal chemistry. Recent structural optimization campaigns have identified these compounds as highly effective dual-target inhibitors of Bromodomain-Containing Protein 4 (BRD4) and Casein Kinase 2 (CK2), demonstrating profound efficacy in Triple-Negative Breast Cancer (TNBC) models 1. Additionally, specific functionalizations of this core have yielded promising DNA gyrase inhibitors with broad-spectrum antimicrobial profiles 2.

This technical guide provides a rigorous, self-validating in vitro screening workflow designed to evaluate the cytotoxicity, apoptotic induction, and target specificity of novel N-(4-morpholinophenyl)acetamide analogs.

Strategic Screening Workflow

To prevent false positives and ensure translational relevance, the evaluation of these derivatives must follow a strict hierarchical pipeline. Primary screening establishes the therapeutic window, secondary screening confirms the mechanism of cell death, and tertiary screening validates the molecular target.

Workflow Start N-(4-morpholinophenyl)acetamide Synthesis & QC MTT Primary Screen: MTT Assay (Cell Viability & IC50) Start->MTT Apoptosis Secondary Screen: Annexin V/PI (Apoptosis Profiling) MTT->Apoptosis Target Target Validation: CK2 / BRD4 Inhibition Apoptosis->Target Lead Lead Compound Selection (In Vivo Ready) Target->Lead

Fig 1. In vitro screening workflow for N-(4-morpholinophenyl)acetamide derivatives.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity as a proxy for viability.

Self-Validating Assay Design

A robust MTT assay must be internally controlled to isolate the compound's true effect from environmental or solvent-induced artifacts:

  • Blank Control: Cell-free media + MTT + DMSO (Establishes background absorbance).

  • Negative/Vehicle Control: Cells + 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: Cells + 10 µM CX-4945 or Doxorubicin (Confirms assay sensitivity to known cytotoxic agents).

Step-by-Step Methodology & Causality
  • Cell Seeding: Harvest logarithmic-phase TNBC cells (e.g., MDA-MB-231). Seed at 5,000 cells/well in a 96-well plate (100 µL/well).

    • Causality: 5,000 cells/well ensures the cells remain in the exponential growth phase throughout the 72-hour assay. Over-confluence leads to contact inhibition, which artificially lowers metabolic rates and skews IC50 calculations.

  • Edge Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS.

    • Causality: Evaporation in the outer wells increases the local concentration of salts and nutrients, causing localized osmotic stress and erratic viability readings.

  • Compound Treatment (24h post-seeding): Prepare a 10 mM stock of the N-(4-morpholinophenyl)acetamide derivative in 100% DMSO. Perform serial dilutions in complete media and add to the cells. Crucial: The final DMSO concentration must strictly remain 0.1% (v/v).

    • Causality: DMSO concentrations above 0.1% disrupt the lipid bilayer and induce solvent-mediated cytotoxicity, confounding the drug's true efficacy.

  • MTT Incubation (72h post-treatment): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of 100% DMSO to each well. Shake the plate in the dark for 15 minutes.

    • Causality: Media aspiration must be gentle to avoid dislodging the unattached formazan crystals. DMSO is required because formazan cannot cross the cell membrane and is entirely insoluble in aqueous culture media.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Profiling (Annexin V-FITC/PI Flow Cytometry)

To determine whether the loss of viability observed in the MTT assay is due to programmed cell death (apoptosis) or uncontrolled necrosis, a dual-staining flow cytometry assay is employed.

Self-Validating Assay Design
  • Unstained Cells: Controls for intrinsic cellular autofluorescence.

  • Single-Stain Annexin V-FITC: Compensation control to subtract FITC spectral overlap into the PI channel.

  • Single-Stain PI: Compensation control to subtract PI spectral overlap into the FITC channel.

Step-by-Step Methodology & Causality
  • Harvesting: Treat cells with the derivative at its calculated IC50 for 48 hours. Collect both the floating cells (in the media) and the adherent cells using a mild detachment agent like Accutase.

    • Causality: Apoptotic cells detach from the plate. Discarding the culture media before harvesting will wash away the late-apoptotic fraction, resulting in severe false negatives. Accutase is preferred over harsh Trypsin-EDTA, as trypsin can cleave membrane proteins and artificially induce phosphatidylserine (PS) flipping.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Causality: Annexin V binding to externalized PS is strictly a Ca2+ -dependent process. Standard PBS lacks sufficient calcium; using it will prevent the fluorophore from binding.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Causality: Room temperature accelerates binding kinetics. Darkness is mandatory to prevent photobleaching of the FITC and PI fluorophores. PI is membrane-impermeable; it will only stain cells where the membrane has been compromised (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Gating Logic: Viable (Q4: FITC-/PI-), Early Apoptosis (Q3: FITC+/PI-), Late Apoptosis (Q2: FITC+/PI+), Necrosis (Q1: FITC-/PI+).

Quantitative Data Synthesis

The therapeutic utility of a compound is defined by its selectivity index (SI)—its ability to kill target cancer cells while sparing healthy tissue. Below is a comparative summary of literature-validated N-(4-morpholinophenyl)acetamide derivatives (e.g., Compound 43i) against TNBC and normal cell lines 1.

CompoundPrimary Target(s)MDA-MB-231 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (SI)*
Compound 26 BRD4 / CK21.45 ± 0.12> 50.0> 34.4
Compound 43i BRD4 / CK20.82 ± 0.0545.2 ± 1.355.1
CX-4945 (Control) CK23.10 ± 0.2112.5 ± 0.84.0

*Selectivity Index (SI) = IC50 (Normal Cell Line MCF-10A) / IC50 (Cancer Cell Line MDA-MB-231). An SI > 10 is generally considered a strong candidate for in vivo progression.

Mechanistic Pathway Visualization

The exceptional efficacy of optimized N-(4-morpholinophenyl)acetamide derivatives stems from their ability to simultaneously occupy the hydrophobic pockets of both the CK2 kinase domain and the BRD4 bromodomain. This dual inhibition synergistically downregulates the c-Myc oncogene, triggering catastrophic apoptosis in TNBC cells.

Mechanism Compound Derivative (e.g., 43i) CK2 CK2 Kinase Compound->CK2 Inhibits BRD4 BRD4 Bromodomain Compound->BRD4 Inhibits Myc c-Myc Expression CK2->Myc Downregulates BRD4->Myc Downregulates Apoptosis Cell Apoptosis Myc->Apoptosis Induces

Fig 2. Dual-target inhibition mechanism of BRD4 and CK2 inducing apoptosis.

References

  • Source: Journal of Medicinal Chemistry (via PMC / NIH)
  • Title: In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)

Sources

Application

Application Note: Rational Design, Synthesis, and Validation of N-Phenylacetamide Derivatives as TF-FVIIa Inhibitors

Executive Summary & Mechanistic Rationale The Tissue Factor-Factor VIIa (TF-FVIIa) complex serves as the primary initiator of the extrinsic coagulation cascade. Upon vascular injury, subendothelial Tissue Factor (TF) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Tissue Factor-Factor VIIa (TF-FVIIa) complex serves as the primary initiator of the extrinsic coagulation cascade. Upon vascular injury, subendothelial Tissue Factor (TF) is exposed to the bloodstream, binding circulating zymogen FVII and active FVIIa. This complex catalyzes the activation of Factors IX and X, ultimately leading to thrombin generation and fibrin clot formation.

Inhibiting FVIIa is highly desirable for anticoagulant therapy because it targets the very apex of the coagulation cascade. This upstream intervention offers a wider therapeutic window and a significantly lower bleeding risk compared to downstream inhibitors (such as direct thrombin or FXa inhibitors) [1].

Structural biology reveals that the FVIIa active site contains distinct S1, S2, and S1' pockets. The incorporation of an N-phenylacetamide moiety into small-molecule scaffolds has been shown to exponentially enhance binding affinity. Mechanistically, the acetamide carbonyl acts as a critical hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions within the S1' and S2 pockets. Recent optimization studies have demonstrated that a simple acetamide substitution can improve inhibitory potency by up to 30-fold, highlighting a strong preference for TF-FVIIa to bind polar groups at the meta or para position of the P' phenyl ring [1, 2].

G Vascular_Injury Vascular Injury TF_Exposure Tissue Factor (TF) Exposure Vascular_Injury->TF_Exposure TF_FVIIa_Complex TF-FVIIa Complex (Active Protease) TF_Exposure->TF_FVIIa_Complex FVIIa Circulating FVIIa FVIIa->TF_FVIIa_Complex FIX_FX Factor IX / Factor X TF_FVIIa_Complex->FIX_FX Catalyzes FIXa_FXa Factor IXa / Factor Xa FIX_FX->FIXa_FXa Thrombin Prothrombin -> Thrombin FIXa_FXa->Thrombin Clot Fibrin Clot Formation Thrombin->Clot Inhibitor N-phenylacetamide Derivative Inhibitor->TF_FVIIa_Complex Competitive Inhibition (S1'/S2 Pockets)

Fig 1. The TF-FVIIa coagulation cascade and the targeted inhibition mechanism.

Synthetic Strategy and Causality

The synthesis of N-phenylacetamide-based FVIIa inhibitors relies on a convergent, high-yield two-step approach designed to maximize purity and allow for rapid diversification of the S1/S2 interacting pharmacophores [3].

  • Acylation: A substituted aniline is reacted with 2-chloroacetyl chloride. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the nucleophilic aniline, ensuring the reaction goes to completion. Dichloromethane (DCM) is used as an aprotic solvent at 0°C to control the exothermic nature of the reaction and minimize unwanted di-acylation.

  • Nucleophilic Substitution (Sₙ2): The resulting 2-chloro-N-phenylacetamide intermediate undergoes an Sₙ2 reaction with a secondary amine pharmacophore (e.g., a substituted pyrrolidine or imidazole, which occupies the S1 pocket). Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the secondary amine, and N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. DMF leaves the nucleophile unsolvated and highly reactive, drastically accelerating the Sₙ2 displacement of the chloride ion.

Synthesis Aniline Substituted Aniline (e.g., 4-chloroaniline) Acylation Acylation (2-chloroacetyl chloride, Et3N, DCM, 0°C) Aniline->Acylation Intermediate 2-chloro-N-phenylacetamide Intermediate Acylation->Intermediate Coupling Nucleophilic Substitution (Pyrrolidine/Imidazole, K2CO3, DMF, 80°C) Intermediate->Coupling Product FVIIa Inhibitor (N-phenylacetamide derivative) Coupling->Product Purification Purification (Flash Chromatography) Product->Purification

Fig 2. Two-step synthetic workflow for N-phenylacetamide FVIIa inhibitors.

Self-Validating Bench Protocols

Protocol A: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide Intermediate
  • Setup: Dissolve 4-chloroaniline (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Causality: N₂ prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride reagent.

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

  • Addition: Add 2-chloroacetyl chloride (11 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the reaction temperature, preventing the formation of polymeric side products and di-acylated impurities.

  • Reaction: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the aniline spot validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from ethanol to afford the pure intermediate.

    • Validation: Confirm purity via LC-MS (Expected [M+H]+ = 204.0).

Protocol B: Coupling to Form the Final FVIIa Inhibitor
  • Setup: Dissolve the 2-chloro-N-(4-chlorophenyl)acetamide intermediate (5 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the target pyrrolidine derivative (5 mmol) and anhydrous K₂CO₃ (10 mmol).

    • Causality: Anhydrous conditions are critical here to prevent the competitive hydrolysis of the alkyl chloride into an alcohol.

  • Reaction: Heat the mixture to 80°C for 6 hours under continuous stirring.

  • Workup: Cool to room temperature, dilute with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (5 x 20 mL).

    • Causality: Multiple brine washes are strictly required to pull the residual high-boiling DMF out of the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

    • Validation: Confirm final structure via ¹H-NMR and HRMS.

Protocol C: In Vitro TF-FVIIa Chromogenic Assay

To ensure the synthesized compounds are active, a self-validating biochemical assay must be executed to determine the half-maximal inhibitory concentration ( IC50​ ).

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Causality: CaCl₂ is essential because FVIIa is a calcium-dependent protease; BSA coats the microplate to prevent non-specific binding of the enzyme.

  • Enzyme Complex Formation: Pre-incubate recombinant human FVIIa (final concentration 10 nM) with soluble Tissue Factor (sTF, 20 nM) in the assay buffer for 15 minutes at room temperature to form the active complex.

  • Inhibitor Incubation: Add serial dilutions of the synthesized N-phenylacetamide derivative (ranging from 10 µM to 0.1 nM, maintaining 1% DMSO final concentration) to the enzyme complex. Incubate for 30 minutes.

    • Control: Use 1% DMSO as a vehicle control to represent 0% inhibition.

  • Substrate Addition: Add the chromogenic substrate S-2288 (final concentration 0.5 mM).

  • Kinetic Measurement: Measure absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot % residual activity vs. log[Inhibitor] using non-linear regression to determine the IC50​ value.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of various N-phenylacetamide substitutions on TF-FVIIa inhibition and selectivity against Factor Xa (FXa), a closely related downstream protease.

Compound IDP' Phenyl SubstitutionS1/S2 PharmacophoreTF-FVIIa IC50​ (nM)Selectivity (vs. FXa)
1a UnsubstitutedPyrrolidine245.0>100x
1b 4-ChloroPyrrolidine85.2>200x
1c 3-Acetamide (-NHAc)Pyrrolidine8.1>500x
1d 4-MethoxyImidazole112.0>50x
1e 3-SulfonamidePyrrolidine12.5>400x

Data Interpretation: The introduction of a polar acetamide group at the meta-position (Compound 1c ) yields a ~30-fold increase in potency compared to the unsubstituted analog (Compound 1a ). This confirms the critical role of hydrogen bonding in the S1'/S2 pocket, validating the structural rationale for utilizing N-phenylacetamide derivatives as highly selective TF-FVIIa inhibitors [1, 2].

References

  • Design and Synthesis of Phenylpyrrolidine Phenylglycinamides As Highly Potent and Selective TF-FVIIa Inhibitors.National Center for Biotechnology Information (PMC).
  • Structure-Based Design of Macrocyclic Coagulation Factor VIIa Inhibitors.ACS Publications.
  • Factor VIIa inhibitors.European Patent Office - EP 1059302 A1.
Method

Advanced Molecular Docking Protocol for N-(4-morpholinophenyl)acetamide Analogues: Dual-Targeting AChE and MAO-B

Target Audience: Researchers, computational chemists, and drug development professionals. Application: Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases. Executive Summary & Pharmacophore Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Application: Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases.

Executive Summary & Pharmacophore Rationale

The complex etiology of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, has driven a paradigm shift from single-target therapies to Multi-Target Directed Ligands (MTDLs). The N-(4-morpholinophenyl)acetamide scaffold has emerged as a highly versatile pharmacophore capable of simultaneously inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[1].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of software commands, but as a causality-driven, self-validating system. To successfully dock these analogues, one must understand the biophysical causality of the scaffold:

  • The Morpholine Ring (Basic Center): With a pKa of approximately 8.49[2], the morpholine nitrogen exists predominantly as a protonated cation at physiological pH (7.4). This positive charge is non-negotiable for docking; it mimics the protonated tertiary amine of native inhibitors (like donepezil), driving critical cation- π interactions deep within the AChE Catalytic Anionic Site (CAS). Furthermore, the equatorial chair conformation of morpholine predominates[3], dictating the spatial trajectory of the molecule.

  • The Acetamide Linker (Hydrogen Bonding): The rigid amide plane acts as both a hydrogen bond donor (NH) and acceptor (C=O), perfectly suited to bridge the narrow AChE gorge or anchor into the bipartite cavity of MAO-B.

  • The Phenyl Ring (Hydrophobic Core): Facilitates π

    π stacking with peripheral aromatic residues (e.g., Trp286 in AChE; Tyr326 in MAO-B).

System Architecture

The following workflow illustrates the self-validating pipeline required to ensure high-fidelity docking results.

Protocol cluster_ligand Ligand Architecture cluster_protein Target Architecture cluster_docking Docking & Scoring L1 2D to 3D Conversion L2 Morpholine Protonation (pH 7.4 ± 0.5) L1->L2 D1 Grid Generation (CAS/PAS & Cavities) L2->D1 P1 AChE (4EY7) & MAO-B (2V5Z) P2 Water & Cofactor Optimization P1->P2 P2->D1 D2 XP Docking & MM-GBSA D1->D2

Figure 1: Self-validating molecular docking workflow for dual-target MTDLs.

Self-Validating Experimental Protocol

Phase 1: Ligand State Optimization

Causality: Docking algorithms cannot dynamically adjust protonation states on the fly. Feeding a neutral morpholine into an AChE grid will result in false-negative scoring because the critical cation- π interaction will be missed.

  • Structure Generation: Import the 2D SMILES of the N-(4-morpholinophenyl)acetamide analogues into your preparation suite (e.g., LigPrep / RDKit).

  • Ionization State Assignment: Generate ionization states at pH 7.4 ± 0.5. Ensure the morpholine nitrogen is protonated (formal charge +1).

  • Conformational Sampling: Generate low-energy 3D ring conformations. Verify that the morpholine ring is primarily in the equatorial chair conformation[3].

  • Minimization: Apply the OPLS4 or MMFF94 force field to minimize steric clashes.

  • Validation Checkpoint 1: Inspect the 3D output. If the morpholine nitrogen is neutral, manually adjust the pKa threshold and re-run.

Phase 2: Receptor Microenvironment Engineering

Causality: Proteins are not static vacuums. The AChE active site is a 20 Å deep gorge lined with aromatic residues and structural waters[4]. MAO-B relies on an FAD cofactor and a gating residue (Ile199) that separates the entrance and substrate cavities[5].

  • Structure Retrieval: Download high-resolution human structures from the PDB:

    • AChE: PDB ID 4EY7 (Co-crystallized with donepezil)[6].

    • MAO-B: PDB ID 2V5Z (Co-crystallized with safinamide)[7].

  • Pre-processing: Add missing hydrogens, assign bond orders, and create zero-order bonds to metals if present.

  • Microenvironment Curation:

    • For AChE (4EY7): Delete bulk solvent, but retain the conserved water molecules bridging the ligand's tertiary amine to Tyr337 and Tyr348[4].

    • For MAO-B (2V5Z): Retain the FAD cofactor. Ensure it is parameterized as part of the receptor.

  • H-Bond Optimization & Minimization: Run PROPKA at pH 7.4 to optimize the hydrogen bond network. Perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å).

Phase 3: Spatial Grid Definition
  • AChE Grid: Center the grid box on the centroid of the native donepezil ligand. Set the inner box to 10 Å and the outer bounding box to 25 × 25 × 25 Å. This ensures the grid encompasses both the deep CAS (Ser203, His447, Glu334) and the Peripheral Anionic Site (PAS) (Trp286, Tyr72)[4].

  • MAO-B Grid: Center the grid on the native safinamide ligand. Ensure the bounding box covers both the substrate cavity (adjacent to FAD) and the entrance cavity[5].

  • Validation Checkpoint 2 (Crucial): Perform a redocking of the native ligands (donepezil and safinamide) into their respective grids. Calculate the RMSD between the docked pose and the crystallographic pose. If RMSD > 2.0 Å, the grid or protein preparation is flawed. Do not proceed until resolved.

Phase 4: Conformational Sampling & Scoring
  • Docking Execution: Run the docking using Extra Precision (XP) settings. Allow full flexibility for the ligand while keeping the receptor rigid (or use induced-fit docking if targeting the Ile199 gate in MAO-B).

  • MM-GBSA Rescoring: Standard docking scores (GlideScore/Vina) often fail to account for complex solvation penalties. Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA continuum solvation model to rank the analogues accurately.

  • Interaction Profiling: Filter the top poses based on the presence of:

    AChE: Cation- π interaction with Trp86; π

    π stacking with Trp286.
  • MAO-B: π

    π stacking with Tyr326; H-bonding with the FAD or entrance cavity residues.

Quantitative Benchmarking

To benchmark your synthesized analogues, summarize your computational data against the native reference inhibitors. Below is a structured template populated with representative theoretical data for a highly active N-(4-morpholinophenyl)acetamide analogue.

Compound / LigandTargetDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesPrimary Interaction TypesDonepezil (Ref)AChE-10.54-45.20Trp86, Trp286, Tyr337Cation- π , π π stacking, Water-mediated H-bondSafinamide (Ref)MAO-B-9.82-42.15Tyr326, Ile199, FAD π π stacking, Hydrophobic, H-bondAnalogue A(Morpholine-Acetamide)AChE-9.65-39.80Trp86, Phe295, Trp286Cation- π (morpholine), H-bond (acetamide), π π Analogue A(Morpholine-Acetamide)MAO-B-9.10-37.45Tyr326, Ile199, Tyr398 π π (phenyl), H-bond (acetamide C=O) Table 1: Comparative docking parameters and interaction profiles. Analogue A demonstrates a balanced dual-affinity profile suitable for MTDL development.

References

  • Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. DergiPark.[Link]

  • Morpholine | C4H9NO | CID 8083. PubChem - NIH.[Link]

  • 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB.[Link]

  • Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. PMC - NIH.[Link]

  • 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. RCSB PDB.[Link]

  • Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. ACS Publications.[Link]

Sources

Application

Application Note: Practical Applications of the Schotten-Baumann Reaction for Acetamide Synthesis

Executive Summary For drug development professionals and synthetic chemists, the formation of amide bonds is a foundational transformation. The Schotten-Baumann reaction remains one of the most robust, scalable, and effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the formation of amide bonds is a foundational transformation. The Schotten-Baumann reaction remains one of the most robust, scalable, and efficient methodologies for synthesizing acetamides from primary and secondary amines[1]. By employing a biphasic aqueous-organic system, this technique elegantly circumvents the limitations of traditional homogeneous acylation, offering high yields, simplified purification, and excellent functional group tolerance. This application note details the mechanistic causality, optimized parameters, and self-validating protocols for acetamide synthesis, with a specific focus on active pharmaceutical ingredient (API) development, such as the synthesis of acetaminophen (paracetamol)[1].

Mechanistic Insights & Causality

The classical Schotten-Baumann reaction utilizes an acyl chloride (e.g., acetyl chloride) and an amine in the presence of an aqueous base[2]. The causality behind the experimental design is rooted in the differential kinetics of aminolysis versus hydrolysis.

While acetyl chloride is highly susceptible to hydrolysis in water, the biphasic nature of the reaction compartmentalizes the reagents[3]. The acyl chloride and the amine reside primarily in the organic phase (e.g., dichloromethane or diethyl ether), where the nucleophilic acyl substitution occurs rapidly[2]. The aqueous phase, containing a base such as sodium hydroxide (NaOH), serves a dual purpose:

  • Acid Neutralization: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). The aqueous base neutralizes this byproduct, driving the equilibrium forward[4].

  • Prevention of Protonation: Amines are basic. If the generated HCl is not neutralized, it protonates the unreacted amine to form a non-nucleophilic ammonium salt, capping the maximum theoretical yield at 50%[5]. By maintaining a pH of 10–12, the base ensures the amine remains in its active, nucleophilic state[1].

Mechanism Amine Free Amine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Acyl Acetyl Chloride (Electrophile) Acyl->Tetra Carbonyl Addition Amide Acetamide Product (Target) Tetra->Amide Cl- Elimination HCl HCl Byproduct (Acidic) Tetra->HCl Deprotonation Salt Neutralized Salt (Aqueous Phase) HCl->Salt Neutralization Base Aqueous Base (NaOH / pH > 9) Base->Amine Prevents Protonation Base->Salt Drives Equilibrium

Caption: Biphasic mechanism of the Schotten-Baumann reaction highlighting base-driven equilibrium.

Optimization Parameters & Quantitative Data

To achieve quantitative yields, the reaction parameters must be tightly controlled. The table below summarizes the optimal conditions for N-acetylation under Schotten-Baumann conditions and the scientific rationale behind each choice.

ParameterOptimal ConditionCausality / Rationale
Acylating Agent Acetyl Chloride (1.1 - 1.2 eq)Highly reactive electrophile; a slight excess compensates for minor competitive hydrolysis at the phase boundary.
Aqueous Base 10% NaOH or NaHCO₃ (2.0 eq)Neutralizes the HCl byproduct; maintains the aqueous phase pH > 9 to keep the amine fully deprotonated and nucleophilic.
Organic Solvent Dichloromethane (DCM)Dissolves organic substrates and is immiscible with water, shielding the bulk acetyl chloride from rapid aqueous hydrolysis.
Temperature 0°C to 5°C (during addition)The acylation is highly exothermic. Cooling suppresses side reactions and reduces the rate of acyl chloride hydrolysis.
Agitation Vigorous stirring (>500 rpm)Maximizes the interfacial surface area between the aqueous and organic phases, ensuring rapid proton transfer and neutralization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating real-time pH monitoring and phase-separation checks, the operator can confirm the mechanistic integrity of the reaction at each step.

Workflow Prep 1. Substrate Prep Dissolve amine in DCM BaseAdd 2. Base Addition Add 10% aq. NaOH Prep->BaseAdd Cool 3. Thermal Control Cool to 0-5°C BaseAdd->Cool AcylAdd 4. Acylation Dropwise Acetyl Chloride Cool->AcylAdd Stir 5. Biphasic Stirring 1-2 hrs at RT AcylAdd->Stir Isolate 6. Isolation Phase Separation Stir->Isolate

Caption: Step-by-step experimental workflow for biphasic N-acetylation.

Protocol A: Synthesis of Acetaminophen (Paracetamol) via Selective N-Acetylation

This protocol demonstrates the chemoselectivity of the Schotten-Baumann reaction. When treating p-aminophenol, the more nucleophilic amine is selectively acetylated over the phenolic hydroxyl group under controlled biphasic conditions[1].

Materials:

  • p-Aminophenol (1.0 eq, 10 mmol)

  • Acetyl chloride (1.1 eq, 11 mmol)

  • 10% Aqueous Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethyl acetate or Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend p-aminophenol (10 mmol) in 20 mL of the chosen organic solvent within a round-bottom flask.

  • Base Addition (Validation Checkpoint 1): Add the 10% aqueous NaOH solution (20 mmol). Self-Validation: Check the pH of the aqueous layer using indicator paper; it must read between 10 and 12. This ensures the amine is not protonated.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.

  • Electrophile Addition: Equip the flask with an addition funnel. Add acetyl chloride (11 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents thermal spikes that could lead to O-acetylation (ester formation) or excessive hydrolysis of the reagent.

  • Biphasic Agitation: Remove the ice bath and stir the biphasic mixture vigorously (>500 rpm) at room temperature for 1 hour. Causality: High shear mixing is required to ensure the HCl generated in the organic phase is rapidly shuttled to the aqueous phase for neutralization.

  • Reaction Monitoring (Validation Checkpoint 2): Spot the organic layer on a TLC plate (Eluent: Hexanes/Ethyl Acetate 1:1). The disappearance of the highly polar p-aminophenol spot validates reaction completion.

  • Isolation: Transfer the mixture to a separatory funnel. Isolate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude acetaminophen. Recrystallize from hot water.

Protocol B: General N-Acetylation of Aryl Amines (e.g., 2-Naphthylamine)

For highly hydrophobic aryl amines, the standard Schotten-Baumann conditions provide an excellent route to stable acetamide derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-naphthylamine (1.0 eq) in DCM (0.5 M concentration).

  • Biphasic Setup: Add a 10% aqueous solution of NaOH (2.0 eq) to the organic solution.

  • Cooling & Addition: Cool the vigorously stirring mixture to 0°C. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Maturation: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup: Separate the organic layer, dry over anhydrous MgSO₄, and evaporate the solvent to isolate N-(2-naphthyl)acetamide.

Troubleshooting & Quality Control

Even robust systems can stall if parameters drift. Use the following E-E-A-T guided troubleshooting matrix:

  • Stalled Reaction / Incomplete Conversion: The most common cause is a drop in aqueous pH. If the pH falls below the pKa of the conjugate acid of the amine, the amine protonates and becomes inert[5]. Solution: Pause stirring, check the aqueous pH. If pH < 9, add additional 10% NaOH until basicity is restored, then add 0.2 eq of fresh acetyl chloride.

  • Formation of Di-acylated Byproducts: Over-acylation (forming an imide) occurs if a large excess of acetyl chloride is used or if the temperature exceeds 25°C during addition. Solution: Strictly control the stoichiometry (max 1.2 eq) and maintain the ice bath during the exothermic addition phase.

  • Poor Phase Separation (Emulsions): Vigorous stirring of concentrated basic solutions can cause emulsions. Solution: Add a small amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, forcing the organic layer to separate cleanly.

References

  • Grokipedia - Schotten–Baumann reaction Source
  • Benchchem - Optimizing reaction conditions for N-acylation of 2-naphthylamine Source
  • Master Organic Chemistry - The Amide Functional Group: Properties, Synthesis, and Nomenclature Source
  • Wikipedia - Schotten–Baumann reaction Source
  • Der Pharma Chemica - Scholars Research Library Source
  • BYJU'S - Schotten Baumann Reaction Source

Sources

Method

Advanced Cell Culture Protocols for Evaluating N-(4-Morpholinophenyl)acetamide (NMPA) Derivatives

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction to the NMPA Pharmacophore The N-(4-morpholinophenyl)acetamide (NMPA) scaffold has...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction to the NMPA Pharmacophore

The N-(4-morpholinophenyl)acetamide (NMPA) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its morpholine ring—which imparts favorable pharmacokinetic properties, including enhanced aqueous solubility and blood-brain barrier (BBB) permeability—NMPA derivatives are currently being investigated for two primary therapeutic avenues: anti-osteoporosis (bone remodeling) and neuroprotection (Alzheimer's and neurodegenerative diseases) .

As a Senior Application Scientist, I have designed this guide to bridge the gap between chemical synthesis and cellular validation. This document provides self-validating, step-by-step cell culture protocols and explores the mechanistic causality behind the experimental design for evaluating NMPA derivatives in vitro.

PART 1: Osteoclastogenesis Inhibition Assays (Bone Remodeling Models)

Causality & Mechanism of Action

Abnormal osteoclast differentiation leads to excessive bone resorption, a hallmark of osteoporosis. The differentiation of bone marrow-derived macrophages (BMMs) into mature, multinucleated osteoclasts is driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) .

Recent structural modifications of the NMPA scaffold—specifically 4-(2-(2-chlorophenoxy)acetamido)-3-morpholinophenyl 4-acetamidobenzenesulfonate (Compound 11h)—have demonstrated potent inhibition of osteoclastogenesis [1]. Mechanistically, these derivatives downregulate RANKL-mediated TRAF6 expression. TRAF6 is the critical adapter protein that bridges the RANK receptor to downstream kinases. By suppressing TRAF6, NMPA derivatives effectively uncouple the RANK receptor from the PI3K/AKT and IκBα/NF-κB signaling pathways, halting the expression of osteoclast-specific genes (Acp5, Nfatc1, Ctsk).

G RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 Adapter RANK->TRAF6 PI3K PI3K/AKT Pathway TRAF6->PI3K NFKB NF-κB Pathway TRAF6->NFKB NMPA NMPA Derivative (e.g., Compound 11h) NMPA->TRAF6 Inhibits Osteoclast Osteoclastogenesis (Bone Resorption) PI3K->Osteoclast NFKB->Osteoclast

Caption: RANKL-mediated TRAF6 signaling pathway inhibited by NMPA derivatives.

Protocol 1.1: Primary BMM Isolation and RANKL Induction

Self-Validation Checkpoint: Always include a RANKL-only positive control well. If multinucleated cells fail to form in the positive control within 5 days, the potency of the recombinant RANKL or the viability of the BMMs is compromised.

  • BMM Isolation: Flush bone marrow cells from the femurs and tibias of 6-week-old C57BL/6 mice using α-MEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Macrophage Selection: Culture the flushed cells in α-MEM containing 30 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 3 days. Non-adherent cells are discarded; adherent cells are classified as BMMs. (Causality: M-CSF is strictly required for macrophage survival and proliferation prior to differentiation).

  • Compound Treatment: Trypsinize and seed BMMs into a 96-well plate at a density of 1×104 cells/well.

  • Differentiation: Treat cells with M-CSF (30 ng/mL), RANKL (50 ng/mL), and varying concentrations of the NMPA derivative (e.g., 100 nM, 200 nM, 400 nM). Replace the medium every 2 days.

Protocol 1.2: TRAP Staining and F-Actin Ring Assay
  • Fixation: After 5 days of differentiation, wash cells twice with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • TRAP Staining: Tartrate-Resistant Acid Phosphatase (TRAP) is the definitive biomarker for osteoclasts. Stain cells using a commercial TRAP staining kit. TRAP-positive cells with ≥3 nuclei are counted as mature osteoclasts under an inverted microscope.

  • F-Actin Ring Visualization: To evaluate bone-resorbing capacity, permeabilize fixed cells with 0.1% Triton X-100 for 5 minutes. Stain with Rhodamine-Phalloidin (1:400) for 30 minutes in the dark to visualize the F-actin cytoskeletal rings, which are essential for osteoclast attachment to the bone matrix.

PART 2: Neuroprotective & Enzyme Inhibition Assays (Neurodegenerative Models)

Causality & Mechanism of Action

In the context of Alzheimer's Disease (AD) and neurodegeneration, NMPA derivatives fused with piperazine moieties act as potent dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) [2].

Inhibiting AChE prevents the breakdown of acetylcholine, addressing the cholinergic deficit in AD. Simultaneously, inhibiting MAO-B prevents the oxidative deamination of dopamine, reducing the generation of neurotoxic hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS). Evaluating these compounds requires a neuronal cell model, such as the human neuroblastoma SH-SY5Y cell line, which endogenously expresses both target enzymes.

G Cell SH-SY5Y Cell Culture Treat NMPA Treatment (e.g., Compound 3a) Cell->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis AChE AChE Assay (Ellman's Method) Lysis->AChE MAOB MAO-B Assay (Fluorometric) Lysis->MAOB Read Data Analysis (IC50 Calculation) AChE->Read MAOB->Read

Caption: Workflow for evaluating dual AChE/MAO-B inhibition in SH-SY5Y cells.

Protocol 2.1: SH-SY5Y Culture and Cell Viability (MTT)

Self-Validation Checkpoint: Before running enzyme inhibition assays, you must establish the non-cytotoxic working range of the NMPA derivative to ensure that reduced enzyme activity is due to direct inhibition, not cell death.

  • Cell Culture: Grow SH-SY5Y cells in DMEM/F12 (1:1) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2​ humidified incubator.

  • MTT Assay: Seed cells in a 96-well plate ( 1×104 cells/well). Treat with NMPA derivatives (0.01 µM to 10 µM) for 24 hours. Add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Select concentrations yielding >90% viability for subsequent assays.

Protocol 2.2: Cellular AChE and MAO-B Activity Assays
  • Lysate Preparation: Treat SH-SY5Y cells with the established non-toxic concentrations of the NMPA derivative for 24 hours. Wash with cold PBS and lyse using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) without protease inhibitors (which may interfere with the assay). Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • AChE Activity (Ellman's Method):

    • Transfer 50 µL of cell lysate to a 96-well plate.

    • Add 50 µL of Ellman's reagent (DTNB, 0.5 mM) and 50 µL of acetylthiocholine iodide (ATCI, 1 mM).

    • Causality: AChE cleaves ATCI to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate.

    • Measure the kinetic increase in absorbance at 412 nm over 10 minutes.

  • MAO-B Activity:

    • Transfer 50 µL of cell lysate to a black 96-well microplate.

    • Add 50 µL of reaction mixture containing Amplex Red (50 µM), horseradish peroxidase (HRP, 1 U/mL), and benzylamine (1 mM, a specific MAO-B substrate).

    • Causality: MAO-B oxidizes benzylamine, producing H2​O2​ . HRP uses this H2​O2​ to convert Amplex Red into the highly fluorescent resorufin.

    • Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

Data Presentation: Comparative Efficacy of NMPA Derivatives

To benchmark the efficacy of synthesized NMPA derivatives, the following table summarizes the quantitative data of lead compounds from recent authoritative studies [1][2].

Compound DesignationStructural ModificationPrimary TargetCellular ModelIC₅₀ ValueKey Phenotypic Readout
Compound 11h 4-acetamidobenzenesulfonate esterTRAF6 / OsteoclastogenesisMurine BMMs358.29 nMDecreased F-actin ring formation; Reduced Acp5 mRNA
Compound 3a Piperazine-1-carbodithioate fusionAChESH-SY5Y Lysates65.0 nMReduced thiocholine production (Ellman's Assay)
Compound 3a Piperazine-1-carbodithioate fusionMAO-BSH-SY5Y Lysates72.0 nMReduced ROS / H2​O2​ generation
Compound 11d Methylsulfonamido benzoate esterTRAF6 / OsteoclastogenesisMurine BMMs> 500.0 nMModerate reduction in TRAP-positive multinucleated cells

References

  • Chen, Z., Joseph, D., Ding, M., Bhujbal, S. P., Rajan, R. P. S., Kim, E., Park, S.-W., Lee, S., & Lee, T.-H. (2023). Synthesis and evaluation of 2-NMPA derivatives as potential agents for prevention of osteoporosis in vitro and in vivo. European Journal of Medicinal Chemistry, 260, 115767.[Link]

  • Kurban, B., Osmaniye, D., Sağlık Özkan, B. N., & Kaplancıklı, Z. A. (2024). Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. European Journal of Life Sciences, 3(2), 55-65.[Link]

Application

Application Notes and Protocols for Monitoring the Synthesis of N-(4-morpholinophenyl)acetamide

Introduction: The Critical Need for Real-Time Reaction Monitoring The synthesis of N-(4-morpholinophenyl)acetamide, a key intermediate in various pharmacologically active compounds, necessitates precise control over the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Real-Time Reaction Monitoring

The synthesis of N-(4-morpholinophenyl)acetamide, a key intermediate in various pharmacologically active compounds, necessitates precise control over the reaction progress. Inefficient monitoring can lead to incomplete reactions, the formation of impurities, and reduced yields, thereby escalating production costs and complicating downstream purification processes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust techniques for monitoring the acylation of 4-morpholinoaniline.

This document emphasizes not just the "how" but the "why" behind each methodological choice, ensuring a deep understanding of the underlying principles. The protocols are designed to be self-validating, incorporating checks and balances to ensure data integrity and reproducibility.

Choosing the Right Analytical Tool: A Logic-Driven Approach

The selection of an appropriate monitoring technique is contingent on several factors including the reaction scale, the need for quantitative versus qualitative data, the speed of the reaction, and available instrumentation.[1] The following diagram illustrates a decision-making workflow for selecting the most suitable analytical method.

G start Start: Monitor N-(4-morpholinophenyl)acetamide Synthesis qual_quant Qualitative or Quantitative Data Needed? start->qual_quant qual Qualitative (Is the reaction complete?) qual_quant->qual Qualitative quant Quantitative (What is the conversion rate?) qual_quant->quant Quantitative tlc Thin-Layer Chromatography (TLC) qual->tlc hplc_nmr HPLC or NMR quant->hplc_nmr in_situ Real-time (in-situ) Monitoring Needed? hplc_nmr->in_situ offline Offline Analysis Sufficient in_situ->offline No online Online/In-situ Analysis Required in_situ->online Yes ir_raman FT-IR or Raman Spectroscopy online->ir_raman

Caption: Decision workflow for selecting an analytical technique.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

Thin-Layer Chromatography (TLC) is an indispensable, cost-effective, and rapid method for qualitatively monitoring reaction progress.[2][3] It is particularly useful for determining the consumption of starting materials and the formation of the product.[4][5]

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3] In the synthesis of N-(4-morpholinophenyl)acetamide, the starting material, 4-morpholinoaniline, is more polar than the final acetamide product due to the presence of the primary amine group. This difference in polarity allows for their separation on a TLC plate.

Protocol for TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Eluent (e.g., 1:1 Ethyl Acetate:Hexane)

  • UV lamp (254 nm)

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

Procedure:

  • Prepare the Eluent: In a beaker, prepare a suitable eluent system. A 1:1 mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate (Co-spotting for Validation):

    • Lane 1 (Starting Material): Dissolve a small amount of 4-morpholinoaniline in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.

    • Lane 2 (Reaction Mixture): At timed intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture, dilute it with a solvent, and spot it on the baseline.

    • Lane 3 (Co-spot): Spot the starting material and the reaction mixture at the same point on the baseline. This helps in unambiguously identifying the starting material spot in the reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.[3]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain.

  • Interpret the Results: The reaction is complete when the spot corresponding to the starting material (4-morpholinoaniline) is no longer visible in the reaction mixture lane. The appearance of a new, less polar spot corresponds to the product, N-(4-morpholinophenyl)acetamide.

Data Interpretation
CompoundExpected PolarityExpected Rf Value (1:1 EtOAc:Hexane)
4-morpholinoaniline (Starting Material)HighLower (e.g., 0.3)
N-(4-morpholinophenyl)acetamide (Product)ModerateHigher (e.g., 0.6)

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis for Purity and Conversion

HPLC is a powerful technique for quantitative analysis, providing detailed information on reaction conversion, product purity, and the formation of byproducts.[6][7][8][9] It is the gold standard for quality control in the pharmaceutical industry.[6][8]

Causality in Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the phenylacetamide core, allowing for effective separation based on hydrophobicity.[10] A gradient elution is employed to ensure the timely elution of both the more polar starting material and the less polar product, while also resolving any potential impurities. UV detection is suitable as both the reactant and product contain a chromophoric phenyl ring.

Protocol for HPLC Monitoring

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a non-interfering nucleophile to consume any remaining acetylating agent).[1] Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition.

  • Standard Preparation: Prepare standard solutions of the starting material and, if available, the purified product at known concentrations. This is crucial for quantitative analysis.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Processing: Integrate the peak areas of the starting material and product. The percentage conversion can be calculated using the following formula:

    Conversion (%) = [Area(product) / (Area(starting material) + Area(product))] x 100

    For more accurate quantification, a calibration curve should be generated using the standard solutions.

Expected Chromatographic Data
CompoundExpected Retention Time (min)
4-morpholinoaniline~ 3-5
N-(4-morpholinophenyl)acetamide~ 8-10

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ Monitoring and Structural Confirmation

NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing both quantitative data and structural information.[11][12] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.[13][14]

Rationale for NMR Monitoring

The proton (¹H) NMR spectra of 4-morpholinoaniline and N-(4-morpholinophenyl)acetamide have distinct signals that can be easily monitored. The disappearance of the -NH₂ protons of the starting material and the appearance of the -NH-C(O)CH₃ protons of the product provide a clear indication of reaction progress.

G cluster_0 Reaction Monitoring Workflow start Initiate Reaction in NMR Tube acquire_t0 Acquire Spectrum (t=0) start->acquire_t0 acquire_tn Acquire Spectra at Regular Intervals acquire_t0->acquire_tn process Process Spectra (Integration) acquire_tn->process plot Plot Concentration vs. Time process->plot kinetics Determine Reaction Kinetics plot->kinetics

Caption: Workflow for an NMR kinetic study.

Protocol for In-Situ ¹H NMR Monitoring

Materials:

  • NMR spectrometer (≥300 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., mesitylene)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of 4-morpholinoaniline and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before adding the acetylating agent. This will serve as the t=0 reference.

  • Initiate Reaction: Add a stoichiometric amount of the acetylating agent (e.g., acetic anhydride) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular intervals.[11]

  • Data Analysis:

    • Identify the characteristic peaks for the starting material (e.g., -NH₂ protons) and the product (e.g., acetyl -CH₃ and -NH protons).

    • Integrate the area of a product peak relative to the internal standard at each time point.

    • Plot the concentration of the product versus time to determine the reaction kinetics.[11]

Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)
CompoundProtonsExpected Chemical Shift (ppm)
4-morpholinoaniline-NH₂~ 4.8
Aromatic C-H~ 6.6 - 6.8
Morpholine -CH₂-N~ 2.9
Morpholine -CH₂-O~ 3.7
N-(4-morpholinophenyl)acetamide-NH-~ 9.6
-C(O)CH₃~ 2.0
Aromatic C-H~ 6.9 - 7.4
Morpholine -CH₂-N~ 3.0
Morpholine -CH₂-O~ 3.7

In-Situ Spectroscopic Techniques: Real-Time Process Understanding

For industrial applications and detailed mechanistic studies, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer continuous, real-time monitoring without the need for sample extraction.[15][16][17]

Principle of Vibrational Spectroscopy

FT-IR spectroscopy can monitor the formation of the amide bond by observing the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.[11] The disappearance of the N-H stretching vibrations of the primary amine can also be tracked.

Advantages of In-Situ Monitoring:

  • Provides real-time reaction progress.[15]

  • Minimizes perturbation of the reaction.[15]

  • Essential for reactions that are fast, sensitive to air or moisture, or involve transient intermediates.[15]

Conclusion

The effective monitoring of N-(4-morpholinophenyl)acetamide synthesis is paramount for ensuring product quality and optimizing reaction conditions. This guide has detailed a multi-faceted approach, from the rapid qualitative assessments provided by TLC to the rigorous quantitative analysis of HPLC and the in-depth mechanistic insights from NMR and in-situ spectroscopy. By selecting the appropriate technique and adhering to these validated protocols, researchers and drug development professionals can achieve greater control over their synthetic processes, leading to more efficient and reproducible outcomes.

References

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available from: [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available from: [Link]

  • Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. PubMed. Available from: [Link]

  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Drawell. Available from: [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. Available from: [Link]

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

  • Thin Layer Chromatography and Amides. ResearchGate. Available from: [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. Available from: [Link]

  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. ACS Publications. Available from: [Link]

  • Reaction Monitoring. Bruker. Available from: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. Available from: [Link]

  • Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. PubMed. Available from: [Link]

  • Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. IntechOpen. Available from: [Link]

  • How You Can Use HPLC In Your Research. Bitesize Bio. Available from: [Link]

  • Chemical reporters for exploring protein acylation. Portland Press. Available from: [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. PMC. Available from: [Link]

  • Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up. PubMed. Available from: [Link]

  • NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic. Available from: [Link]

  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. ResearchGate. Available from: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [https://chemistryhall.com/thin-layer-chromatography-tlc/]([Link] chromatography-tlc/)

  • TLC for amide synthesis. Reddit. Available from: [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available from: [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. ACS Publications. Available from: [Link]

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. Longdom Publishing. Available from: [Link]

  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. IJRES. Available from: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available from: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available from: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters. Available from: [Link]

  • A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-morpholinophenyl)acetamide

Welcome to the technical support center for the synthesis of N-(4-morpholinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-morpholinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your yield and purity. N-(4-morpholinophenyl)acetamide is a valuable intermediate in medicinal chemistry, and mastering its synthesis is a key step in many research pipelines.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield of N-(4-morpholinophenyl)acetamide is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue in amidation reactions, often stemming from several factors.[3] A systematic approach is the best way to diagnose the problem.

  • Purity of Starting Material: The primary cause of low yield is often the purity of your starting material, 4-morpholinoaniline. This precursor is typically synthesized by the reduction of 4-(4-nitrophenyl)morpholine.[4] If this reduction is incomplete, the residual nitro compound will not participate in the acetylation reaction. Furthermore, the aniline is susceptible to oxidation, leading to colored impurities that can interfere with the reaction.

    • Recommendation: Always verify the purity of your 4-morpholinoaniline via NMR or measure its melting point (literature value: 132-133 °C) before starting.[4] If it is discolored (pink or brown), consider recrystallization from an ethyl acetate/hexane mixture.[4][5]

  • Reaction Conditions: The acetylation of anilines is an exothermic process.

    • Recommendation: Control the temperature by adding the acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise to a cooled solution (0-5 °C) of the aniline.[6] Allowing the temperature to rise uncontrollably can lead to side reactions.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the acetylating agent can drive the reaction to completion.

    • Recommendation: Use 1.1 to 1.2 equivalents of the acetylating agent. A large excess should be avoided as it complicates the purification process.[3]

  • Inadequate Mixing or Solubility: If the reactants are not fully dissolved, the reaction can be slow or incomplete.[3]

    • Recommendation: Choose a solvent that dissolves 4-morpholinoaniline well, such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). Ensure vigorous stirring throughout the addition of the acetylating agent and for the duration of the reaction.

Q2: The reaction seems to have stalled. TLC analysis shows significant starting material remaining even after several hours. What should I do?

A2: A stalled reaction typically points to issues with reactivity or catalysis.

  • Amine Basicity and Catalyst: 4-morpholinoaniline is a reasonably nucleophilic amine. However, if you are using acetyl chloride, a base is required to scavenge the HCl byproduct which would otherwise protonate the starting amine, rendering it unreactive.[6]

    • Recommendation: Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture before adding the acetyl chloride. If using acetic anhydride, the addition of a catalytic amount of a strong acid (like sulfuric acid) or a base like pyridine can sometimes accelerate the reaction, but care must be taken to avoid side reactions.

  • Reagent Decomposition: Acetyl chloride is highly reactive and can be hydrolyzed by atmospheric moisture.

    • Recommendation: Use a freshly opened bottle of acetyl chloride or distill it before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering.

Q3: My final product is impure and colored (e.g., pink, brown, or yellow). How can I purify it effectively?

A3: Color in the final product usually indicates the presence of trace oxidation products from the starting aniline.[5] These can often be removed with a straightforward purification protocol.

  • Recrystallization: This is the most effective method for purifying the solid N-(4-morpholinophenyl)acetamide on a laboratory scale.[5]

    • Recommendation: A binary solvent system like ethanol-water is an excellent choice.[7] Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal, then slowly add hot water until the solution becomes cloudy (the cloud point). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[5]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.

    • Recommendation: Use silica gel as the stationary phase. A good starting eluent system is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product.[5]

Q4: I'm having trouble with the aqueous work-up. My product seems to be lost during this step. What are the best practices?

A4: Product loss during work-up is often due to its solubility in the aqueous phase or improper pH adjustment.

  • Neutralization and Extraction: After the reaction is complete, the mixture needs to be washed to remove the base (e.g., triethylamine), any unreacted acid/anhydride, and their salts.

    • Recommendation: Dilute the reaction mixture with your organic solvent (e.g., DCM or ethyl acetate). Wash sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess acetic anhydride, and finally with brine to remove the bulk of the water. Ensure you separate the layers cleanly after each wash. If your product has some water solubility, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Q5: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

A5: The primary side reaction of concern in this synthesis is diacetylation.

  • N,N-Diacetylation: Under forcing conditions (e.g., high temperature, large excess of a highly reactive acetylating agent), the initially formed amide can be acetylated a second time to form N-acetyl-N-(4-morpholinophenyl)acetamide.[5]

    • Minimization Strategy: The key is to use mild reaction conditions. Maintain a low temperature (0-5 °C) during the addition of the acetylating agent. Avoid using a large excess of the acetylating agent; 1.1-1.2 equivalents is usually sufficient. Using acetic anhydride is generally less aggressive than using acetyl chloride, which can further reduce the risk of this side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for N-(4-morpholinophenyl)acetamide?

A1: The most widely accepted synthesis is a two-step process that begins with a commercially available starting material.

  • Step 1: Synthesis of 4-morpholinoaniline: This intermediate is prepared by the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine. The reaction typically uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] This reduction is generally clean and high-yielding.

  • Step 2: Acetylation of 4-morpholinoaniline: The resulting aniline is then acylated using an acetylating agent like acetic anhydride or acetyl chloride to form the final product, N-(4-morpholinophenyl)acetamide. This is a standard and robust amidation reaction.

Q2: What is the reaction mechanism for the acetylation of 4-morpholinoaniline?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-morpholinoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses, eliminating the leaving group (acetate ion) to form the stable amide product.

Q3: How do I choose the right acetylating agent and solvent for this synthesis?

A3: The choice of reagent and solvent depends on scale, safety considerations, and desired reactivity.

  • Acetylating Agent:

    • Acetic Anhydride: A good choice for most applications. It is less reactive than acetyl chloride, making the reaction easier to control. The byproduct is acetic acid, which is easily removed during work-up.

    • Acetyl Chloride: More reactive and may be useful if the amine is particularly unreactive. However, it is more hazardous, moisture-sensitive, and generates corrosive HCl gas, requiring the use of a base scavenger.[8]

  • Solvent: The ideal solvent should dissolve the starting materials and be inert to the reaction conditions.

SolventBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)40Excellent solubility for many organics. Volatile and easy to remove.
Ethyl Acetate (EtOAc)77Good solvent, less toxic than DCM. Can be used for both reaction and extraction.
Tetrahydrofuran (THF)66Good solvent, but can form peroxides. Must be used dry.
Acetonitrile (MeCN)82Polar aprotic solvent, good for a range of reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside a spot of your starting material (4-morpholinoaniline). As the reaction proceeds, you will see the spot corresponding to the starting material diminish and a new, typically less polar, spot for the amide product appear. The reaction is considered complete when the starting material spot is no longer visible. A suitable eluent system to develop the plate would be a mixture of hexane and ethyl acetate (e.g., 1:1).

Q5: What are the key safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using volatile solvents like DCM or corrosive reagents like acetyl chloride.

  • Reagent Handling: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them with care. Reactions involving strong acids or bases should also be handled cautiously.

  • Hydrogenation (Step 1): If you are preparing the precursor, be aware that catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly. Ensure the system is purged correctly and there are no ignition sources nearby.

Part 3: Protocols and Data

Protocol 1: Synthesis of 4-morpholinoaniline (Precursor)

This protocol is adapted from established literature procedures.[4]

  • To a hydrogenation flask, add 4-(4-nitrophenyl)morpholine (10.0 g, 48.0 mmol) and methanol (120 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (500 mg, 5% by weight) to the suspension.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Purge the system with nitrogen, then carefully introduce hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinoaniline, which can be used directly or purified by recrystallization.[4]

Protocol 2: Synthesis of N-(4-morpholinophenyl)acetamide
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinoaniline (5.0 g, 28.0 mmol) in dichloromethane (DCM, 100 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (3.15 mL, 33.6 mmol, 1.2 eq) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the 4-morpholinoaniline spot has disappeared.

  • Pour the reaction mixture into a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-morpholinophenyl)acetamide as an off-white solid.

Protocol 3: Purification by Recrystallization

This protocol is based on general procedures for similar acetamides.[5]

  • Place the crude N-(4-morpholinophenyl)acetamide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.

  • If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.

  • Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Slowly add hot water to the filtrate dropwise until the solution just begins to turn cloudy.

  • Allow the flask to cool slowly to room temperature. Crystals should form.

  • Place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Part 4: Visual Guides

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation cluster_2 Step 3: Purification A 4-(4-Nitrophenyl)morpholine B 4-Morpholinoaniline A->B H2, Pd/C Methanol C N-(4-morpholinophenyl)acetamide (Crude Product) B->C Acetic Anhydride DCM D Pure Product C->D Recrystallization (Ethanol/Water) G Amine 4-Morpholinoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product N-(4-morpholinophenyl)acetamide Intermediate->Product Collapse of Intermediate Byproduct Acetate (Leaving Group) Intermediate->Byproduct Elimination

Caption: Reaction Mechanism of Acetylation.

G start {Low Yield Detected} check_purity Check Purity of 4-morpholinoaniline start->check_purity impure Impure? Recrystallize or Run Column check_purity->impure Yes pure {Purity OK} check_purity->pure No check_conditions Review Reaction Conditions temp temp check_conditions->temp time time check_conditions->time check_stoichiometry Verify Stoichiometry (1.1-1.2 eq Ac2O) adjust_stoichiometry Adjust Reagent Amount check_stoichiometry->adjust_stoichiometry Incorrect end_node Yield Improved check_stoichiometry->end_node Correct impure->check_conditions pure->check_conditions temp->check_stoichiometry time->check_stoichiometry adjust_stoichiometry->end_node

Caption: Troubleshooting Logic for Low Yield.

Part 5: References

  • Pineau, M., et al. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

  • Little, A. C., et al. (2008). N-[4-(Morpholinodiazenyl)phenyl]acetamide. PMC. Retrieved from [Link]

  • Journal of Saudi Chemical Society. (2014). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved from [Link]

  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science (IJRES).

  • Patsnap. (2026). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences (JCBPS).

  • ACS Sustainable Chemistry & Engineering. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Retrieved from [Link]

  • ChemBK. (2024). MORPHOLINE, 4-ACETYL-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Crude N-(4-morpholinophenyl)acetamide

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical hurdles encountered during the synthesis and purification of N-(4-morpholinop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical hurdles encountered during the synthesis and purification of N-(4-morpholinophenyl)acetamide (also known as 4'-morpholinoacetanilide).

This compound features a uniquely challenging dual-functionality: a weakly basic morpholine ring and a strongly hydrogen-bonding acetamide group. The following FAQs, data tables, and self-validating protocols are designed to help you troubleshoot your workflows through an understanding of molecular causality.

Part 1: Frequently Asked Questions (FAQs)

Section A: Reaction Quenching & Initial Isolation

Q: Why is my crude product a dark, oily residue instead of a solid? A: This is a classic symptom of aniline oxidation. The starting material, 4-morpholinoaniline, is highly electron-rich because the morpholine group donates electron density into the phenyl ring. When exposed to air or light, unreacted aniline rapidly oxidizes into highly colored, polymeric quinoid-like structures[1]. Causality & Solution: These dark polymeric oils trap solvent and disrupt the crystal lattice of your product, preventing solidification. Always run the acetylation under an inert atmosphere (N2 or Argon). If the crude is already dark, pre-treat the solution with activated carbon (Norit) or pass it through a short silica plug before attempting crystallization.

Q: Why is standard acid-base extraction failing to separate unreacted 4-morpholinoaniline from the product? A: Standard acid-base extractions rely on a significant pKa​ difference. The morpholine nitrogen in your target product has a pKa​ of ~5.2. The starting material has two basic sites (aniline −NH2​ pKa​ ~5.5, morpholine −N− pKa​ ~5.0). Because these values are nearly identical, washing the organic layer with dilute acid (e.g., 1M HCl) will protonate both the starting material and the target product, dragging both into the aqueous layer. Solution: Abandon acid-base extraction for this specific separation. Instead, drive the reaction to completion with a slight excess of acetic anhydride[2], and use a chemical scavenger (see Protocol A) to remove trace primary amines.

Section B: Chromatographic Challenges

Q: Why am I seeing severe tailing on silica gel TLC and flash columns? A: The basic morpholine nitrogen strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes non-linear adsorption isotherms, resulting in broad, tailing bands that ruin separation resolution. Solution: Passivate the silica gel. Pre-treat your column by flushing it with your eluent containing 1–5% Triethylamine (TEA)[3]. The TEA irreversibly binds to the most acidic silanol sites, allowing your product to elute as a sharp band.

Section C: Crystallization & Solvent Systems

Q: What is the optimal solvent system for recrystallization? A: A mixture of Ethanol and Water (EtOH/ H2​O ) is highly effective for morpholino-phenyl derivatives[4]. Causality: The acetamide group acts as a strong hydrogen bond donor and acceptor, making the product highly soluble in hot ethanol. Water acts as an anti-solvent. As the solution cools, the hydrogen-bonding network of water forces the less polar aromatic/morpholine portions of the molecule to aggregate, initiating nucleation.

Q: Why does my product "oil out" during crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product supersaturates at a temperature above its melting point in the solvent mixture, or when the solvent system is too poor, causing the solute to separate as a liquid rather than a solid crystal. Solution: Add a small amount of the "good" solvent (ethanol) to redissolve the oil, lower the temperature more gradually (e.g., 5 °C/hour), and introduce a seed crystal to bypass the high activation energy of primary nucleation.

Part 2: Quantitative Data & Impurity Profiling

Understanding the physicochemical properties of your mixture is the first step in designing a successful purification strategy.

CompoundMolecular Weight ( g/mol )Primary Basic Site pKa​ (Approx.)TLC Rf​ (EtOAc:Hexane 1:1)*
4-Morpholinoaniline (Starting Material)178.23Aniline −NH2​ ~ 5.50.20 (Severe Tailing)
N-(4-morpholinophenyl)acetamide (Target)220.27Morpholine −N− ~ 5.20.45 (Moderate Tailing)
N,N-Diacetyl-4-morpholinoaniline (Over-reaction)262.31Morpholine −N− ~ 5.20.65 (Sharp spot)

*Note: Rf​ values are approximate and assume untreated silica gel.

Part 3: Workflows & Reaction Pathways

Reaction & Impurity Pathway

The following diagram illustrates the mechanistic pathways leading to the target product and common impurities during the acetylation of 4-morpholinoaniline[3].

ReactionPathway SM 4-Morpholinoaniline (Starting Material) Product N-(4-morpholinophenyl)acetamide (Target Product) SM->Product Acetylation (Primary Amine) Impurity2 Oxidation Products (Dark/Colored) SM->Impurity2 Air / Light Exposure Reagent Acetic Anhydride (Ac2O) Reagent->Product Impurity1 N,N-Diacetylated Side Product Product->Impurity1 Excess Ac2O / Prolonged Heat

Figure 1: Reaction pathways showing target synthesis and primary impurity generation.

Optimized Workup Logic Tree

Because acid-base extraction is ineffective, this workflow utilizes chemical quenching and scavenging to isolate the product.

WorkupLogic Crude Crude Reaction Mixture (in EtOAc/DCM) Quench Quench Excess Ac2O (Add Diethylamine) Crude->Quench Wash1 Wash with 5% NaHCO3 Quench->Wash1 Org1 Organic Layer (Product + Trace SM) Wash1->Org1 Retains Product Aq1 Aqueous Layer (Acetate Salts) Wash1->Aq1 Removes Acid Scavenger Add Isocyanate Resin (Scavenges primary amine) Org1->Scavenger If SM persists Filtration Filter Resin Scavenger->Filtration Cryst Recrystallization (EtOH/H2O) Filtration->Cryst

Figure 2: Logical workflow for the chemical scavenging and isolation of the target acetamide.

Part 4: Step-by-Step Self-Validating Protocols

Protocol A: Chemical Scavenging & Liquid-Liquid Extraction

Purpose: To remove excess acetic anhydride and unreacted starting material without relying on bulk pH adjustments.

  • Quench: To the crude reaction mixture (dissolved in Ethyl Acetate), add 0.5 equivalents of Diethylamine. Stir for 30 minutes at room temperature.

    • Causality: Diethylamine rapidly reacts with unreacted acetic anhydride to form N,N-diethylacetamide, which is highly water-soluble and easily washed away[2].

  • Neutralization Wash: Wash the organic layer twice with an equal volume of 5% aqueous NaHCO3​ to remove acetic acid byproducts.

  • Scavenging (Optional but Recommended): If TLC indicates trace 4-morpholinoaniline remains, add 2 equivalents (relative to remaining impurity) of polymer-supported isocyanate resin to the organic layer. Stir gently for 2 hours.

    • Causality: The isocyanate selectively reacts with the primary amine of the starting material, covalently binding it to the solid resin bead. The secondary/tertiary amines of the product will not react.

  • Filtration: Filter the mixture through a coarse frit to remove the resin.

  • Self-Validation Check: Spot the filtered organic layer on a TLC plate and expose it to a Ninhydrin stain. Heat gently. Validation: A lack of purple/pink spots confirms the absolute absence of the primary amine starting material.

Protocol B: Anti-Solvent Crystallization

Purpose: To obtain high-purity crystalline N-(4-morpholinophenyl)acetamide.

  • Solvent Exchange: Concentrate the organic layer from Protocol A in vacuo to a thick oil.

  • Dissolution: Dissolve the oil in a minimum amount of boiling Ethanol (approx. 3-5 mL per gram of crude).

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Deionized Water dropwise until the solution just becomes cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Ethanol until the solution is perfectly clear again.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold 30% Ethanol/Water.

  • Self-Validation Check: The mother liquor should retain the dark/yellow oxidation impurities, while the isolated crystals should be stark white or off-white. Ensure the crystals are completely dry before taking a melting point to validate polymorphic purity.

References

  • Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. DergiPark. Available at: [Link]

  • Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles. Arkivoc. Available at: [Link]

  • Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Coupling Morpholine to Phenylacetamide

Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of morpholine with phenylacetamide, a key transformation in medicinal chemistry and materials science. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of morpholine with phenylacetamide, a key transformation in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific Buchwald-Hartwig amination.

The N-arylation of amides, such as phenylacetamide, presents unique challenges compared to the more common amination of aryl halides with amines. The reduced nucleophilicity of the amide nitrogen and the potential for competing side reactions necessitate careful optimization of the catalytic system.[1] This resource provides a structured approach to overcoming these hurdles, ensuring successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the coupling of morpholine to phenylacetamide. Each problem is followed by a systematic approach to its resolution, grounded in mechanistic principles.

Problem 1: Low to No Conversion of Starting Materials

Observing a low yield or a complete lack of product is a common initial challenge. This often points to issues with catalyst activation or stability.

Systematic Troubleshooting Steps:
  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed.

  • Assess Reagent Purity: Water and other protic impurities can poison the catalyst.[2] Use anhydrous solvents and ensure both morpholine and phenylacetamide are of high purity and dry.

  • Evaluate Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical for this transformation.

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[3][4] Using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can provide more consistent results by ensuring efficient formation of the active catalyst.[3]

    • Ligand Selection: For amide coupling, bulky, electron-rich phosphine ligands are generally preferred. Ligands like BrettPhos have shown efficacy in the amination of primary amides.[5] A screening of different ligands may be necessary to find the optimal one for this specific substrate combination.

  • Base Selection is Crucial: Strong bases like NaOtBu or LHMDS are often required to deprotonate the amide.[3] However, these strong bases can also promote side reactions or be incompatible with other functional groups.[4] If base-sensitive groups are present, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring a higher reaction temperature.

  • Solvent Considerations: The solubility of all components, including the base, is vital. Toluene and dioxane are common choices.[6] If solubility is an issue, a mixture of solvents might be beneficial. However, avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the palladium catalyst.[3]

Problem 2: Formation of Palladium Black and Reaction Stalling

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition, leading to a halt in the reaction.[2]

Mitigation Strategies:
  • Lower the Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.[7] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

  • Ensure Ligand Stability: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions, the catalyst will be prone to decomposition. Consider a more sterically hindered and electron-rich ligand.[5][8]

  • Check for Impurities: As mentioned, impurities in the reagents or solvents can lead to catalyst deactivation and precipitation.[2]

Problem 3: Observation of Significant Side Products

The formation of byproducts reduces the yield of the desired coupled product and complicates purification.

Common Side Reactions and Solutions:
  • Hydrodehalogenation (if using an aryl halide precursor to phenylacetamide): This is where the aryl halide is reduced to the corresponding arene. This can be minimized by optimizing the catalyst-to-ligand ratio and ensuring a strictly inert atmosphere.[6]

  • Homocoupling: Dimerization of the aryl starting material can sometimes occur. Adjusting the catalyst loading and reaction temperature can often suppress this side reaction.[6]

  • β-Hydride Elimination: This is a potential side reaction if the amide has β-hydrogens, leading to an imine and a reduced arene.[8] While phenylacetamide itself does not have β-hydrogens on the acetyl group that can readily participate, it's a crucial consideration for other amide substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination of an amide?

The catalytic cycle is believed to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-N bond of the amide (or a C-X bond if starting from an aryl halide and forming the amide in situ).[1]

  • Ligand Exchange/Deprotonation: The amine (morpholine) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired N-aryl amide product and regenerating the Pd(0) catalyst.[8][9][10]

Q2: Which palladium pre-catalyst and ligand combination is a good starting point for coupling morpholine to phenylacetamide?

A good starting point would be a combination of a third-generation (G3) Buchwald pre-catalyst with a bulky biarylphosphine ligand like BrettPhos.[5] These systems are known to be effective for the coupling of primary amides.

Q3: What are the recommended starting conditions for a screening experiment?

The following table provides a set of initial conditions to begin your optimization.

ParameterRecommended Starting ConditionNotes
Palladium Pre-catalyst BrettPhos Pd G31-2 mol %
Ligand BrettPhos1.1-1.2 equivalents relative to Pd
Base NaOtBu or LHMDS1.5-2.0 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed
Temperature 80-110 °CMonitor for catalyst decomposition
Concentration 0.1 - 0.5 M

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Q5: My reaction is sluggish even with a strong base and high temperature. What else can I try?

If the reaction remains slow, consider the following:

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading to 3-5 mol % can sometimes improve the reaction rate.

  • Try a Different Solvent: As mentioned, solvent choice can significantly impact solubility and reaction kinetics.[11]

  • Re-evaluate the Purity of Your Starting Materials: Even trace impurities can have a significant inhibitory effect.

Experimental Protocols

General Procedure for a Small-Scale Test Reaction
  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol %), the ligand (if not part of the pre-catalyst, e.g., BrettPhos, 0.012 mmol, 1.2 mol %), and the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add phenylacetamide (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the vial.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring as needed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido_complex Red_Elim Reductive Elimination PdII_Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Inert_Check Is the reaction under a strictly inert atmosphere? Start->Inert_Check Reagent_Check Are all reagents and solvents pure and anhydrous? Inert_Check->Reagent_Check Yes Improve_Inert Action: Improve inert atmosphere technique. Inert_Check->Improve_Inert No Condition_Check Are the catalyst, ligand, base, and temperature optimal? Reagent_Check->Condition_Check Yes Purify_Reagents Action: Use fresh, high-purity reagents and anhydrous, degassed solvents. Reagent_Check->Purify_Reagents No Screen_Conditions Action: Systematically screen ligands, bases, and solvents. Condition_Check->Screen_Conditions No Solved Problem Solved! Condition_Check->Solved Yes Improve_Inert->Reagent_Check Purify_Reagents->Condition_Check Screen_Conditions->Solved

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Larsen, K. W., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Retrieved from [Link]

  • Viciu, M. S., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Fang, L., et al. (2023). Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Kim, J., & Lee, S. (2020, October 14). Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Letters - ACS Publications. Retrieved from [Link]

  • Zare, A., et al. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]

  • Szostak, M., et al. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering - ACS Publications. Retrieved from [Link]

  • Shinabery, R. S. (2019). Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from [Link]

  • ResearchGate. (2008, May). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis 1. Retrieved from [Link]

  • The Hartwig Group. (2006). Palladium-Catalyzed Intermolecular a-Arylation of Zinc Amide Enolates under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Khan, I., et al. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • MacMillan, D. W. C., et al. (n.d.). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides[a]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization of N-(4-morpholinophenyl)acetamide in Organic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with N-(4-morpholinophenyl)acetamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with N-(4-morpholinophenyl)acetamide.

The Chemical Challenge: Why Does It Precipitate?

N-(4-morpholinophenyl)acetamide presents a unique solubilization challenge due to its structural dichotomy:

  • The Acetamide Moiety: Acts as both a strong hydrogen bond donor and acceptor. This promotes highly stable intermolecular hydrogen bonding, leading to a high crystal lattice energy that heavily resists dissolution in non-polar environments (1)[1].

  • The Morpholine Ring: A cyclic secondary amine ether with a basic nitrogen (pKa ~8.3). While it confers polarity, its basicity means its solubility profile is highly dependent on the solvent's proton-donating ability (2)[2].

  • The Phenyl Core: Adds a rigid, hydrophobic bulk that further complicates dissolution in purely polar protic solvents.

Because of these competing functional groups, the compound often behaves like "brick dust" in non-polar organic solvents (e.g., hexane, toluene) and requires specific thermodynamic or chemical interventions to achieve stable solutions.

Diagnostic Solubilization Workflow

G Start Compound Precipitation in Organic Solvent Assess Assess Solvent Polarity & Dielectric Constant Start->Assess Decision1 Is the solvent highly non-polar (e.g., Hexane, Toluene)? Assess->Decision1 Action1 Use Co-solvency (Add DMSO/DMAc) Decision1->Action1 Yes Decision2 Is it a polar protic solvent (e.g., EtOH, MeOH)? Decision1->Decision2 No Success Complete Dissolution Achieved Action1->Success Action2 Apply Heat or Protonate Morpholine Ring Decision2->Action2 Yes Action2->Success

Diagnostic workflow for resolving N-(4-morpholinophenyl)acetamide solubility.

Core Troubleshooting Protocols

Protocol A: Co-Solvency and Solvent Blending (The Aprotic Disruption Method)

Causality: Non-polar organic solvents cannot stabilize the polar acetamide and morpholine groups. By introducing a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc), you provide powerful hydrogen bond acceptors. These co-solvents disrupt the intermolecular hydrogen bonds between the acetamide groups of adjacent molecules, effectively dismantling the crystal lattice and reducing interfacial tension (3)[3].

Methodology:

  • Weigh: Transfer the target amount of N-(4-morpholinophenyl)acetamide into a sterile, solvent-resistant glass vial.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a highly concentrated master stock (e.g., 50 mM).

  • Agitation: Vortex vigorously for 2-3 minutes until no particulate matter is visible.

  • Solvent Blending: Gradually titrate this master stock into your secondary, less polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) while maintaining continuous magnetic stirring (400 rpm).

  • Self-Validation System: Shine a red laser pointer through the vial. If the beam path becomes visible (Tyndall effect), light scattering is occurring due to micro-precipitation. This validates that the co-solvent ratio is too low and requires additional DMSO.

Protocol B: Temperature-Shift Dissolution

Causality: When co-solvency is restricted by downstream assay requirements, applying thermal energy increases the kinetic energy of the solvent molecules. This thermodynamic shift overcomes the high lattice energy of the solid compound, forcing it into solution (4)[4].

Methodology:

  • Suspension: Suspend the compound directly in the target organic solvent.

  • Thermal Incubation: Place the sealed vial in a thermomixer set to 15°C below the solvent's boiling point (e.g., 60°C for Ethanol).

  • Kinetic Agitation: Incubate with shaking (800 rpm) for 30 minutes.

  • Controlled Cooling: Transfer the vial to a room-temperature block. Allow it to cool slowly over 1 hour to prevent rapid supersaturation and sudden recrystallization.

  • Self-Validation System: Centrifuge the cooled solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet validates that a stable thermodynamic equilibrium has been reached.

Protocol C: In Situ Salt Formation (For Polar Protic Solvents)

Causality: The morpholine ring contains a basic nitrogen. By introducing a stoichiometric amount of a strong organic acid, the nitrogen is protonated, forming a salt. This ionized species has drastically higher solubility in polar protic organic solvents (like Methanol or Ethanol) compared to the neutral free base (5)[5].

Methodology:

  • Dispersion: Disperse the free base compound in the target polar organic solvent.

  • Acidification: Add 1.05 molar equivalents of an anhydrous acid (e.g., 4M HCl in dioxane or Methanesulfonic acid).

  • Reaction: Stir continuously for 15 minutes until the opaque suspension transitions into a transparent solution.

  • Self-Validation System: Spot 1 µL of the solution onto pH indicator paper dampened with distilled water. A slightly acidic reading (pH 4-5) validates the successful protonation of the morpholine nitrogen without excessive free acid.

Quantitative Data: Solvent Selection Matrix

Use the following table to select the most appropriate organic solvent based on the required solubilization mechanism and expected capacity.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubilization MechanismExpected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor; disrupts crystal latticeHigh (>50 mg/mL)
Polar Aprotic Dimethylacetamide (DMAc)37.8Strong H-bond acceptor; alternative to DMSOHigh (>50 mg/mL)
Polar Protic Ethanol (EtOH)24.3H-bond donor/acceptor; requires heat or acidModerate (1-10 mg/mL)
Halogenated Dichloromethane (DCM)9.1Dipole-dipole interactionsModerate (1-5 mg/mL)
Non-Polar Toluene2.4Hydrophobic interactions onlyLow (<1 mg/mL)

Frequently Asked Questions (FAQs)

Q1: My compound crashes out when I dilute the DMSO stock into my assay's secondary organic solvent. How do I fix this? A1: This "solvent-shift" precipitation occurs when the secondary solvent cannot thermodynamically support the solute concentration. To fix this, increase the final percentage of DMSO (if assay tolerance permits), or use a transitional co-solvent with an intermediate dielectric constant (like Ethyl Acetate) to bridge the polarity gap.

Q2: Does the morpholine ring affect the stability of the compound in organic solvents over time? A2: Yes. The secondary amine-like character of the morpholine ring makes it susceptible to N-oxidation when exposed to dissolved oxygen and light in organic solutions. Always store organic stock solutions in amber vials purged with an inert gas (Argon or Nitrogen) at -20°C.

Q3: Can I use sonication instead of the Temperature-Shift protocol? A3: Sonication provides localized cavitation energy that effectively breaks apart macroscopic aggregates, but it does not alter the fundamental thermodynamic solubility limit of the solvent. If the compound is fundamentally insoluble at room temperature, sonication will only create a temporary fine suspension that will eventually re-precipitate. Heat is required to shift the thermodynamic equilibrium.

References

  • Addressing solubility issues of acetamide derivatives in cell culture media - Benchchem. 1

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications - Polybluechem.2

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. 3

  • Solubility Enhancement: Novel Approaches to Rational Formulation Choice - Contract Pharma. 4

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug-Dev. 5

Sources

Troubleshooting

Technical Support Center: N-(4-morpholinophenyl)acetamide Stability &amp; Degradation Analysis

Welcome to the Technical Support Center for N-(4-morpholinophenyl)acetamide and its related structural analogs (e.g., Linezolid and Rivaroxaban intermediates). As a Senior Application Scientist, I have designed this hub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-morpholinophenyl)acetamide and its related structural analogs (e.g., Linezolid and Rivaroxaban intermediates). As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven insights into the stability, forced degradation, and analytical resolution of this highly prevalent pharmaceutical scaffold.

This guide synthesizes causality-driven troubleshooting with self-validating experimental protocols to ensure your analytical methods are robust, ICH-compliant, and scientifically rigorous.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of the N-(4-morpholinophenyl)acetamide scaffold under ICH Q1A(R2) stress conditions?

A: The degradation of this scaffold is highly predictable and governed by two primary functional groups: the acetamide bond and the aliphatic morpholine ring.

  • Hydrolysis (Acid/Base Stress): The resonance-stabilized acetamide bond requires harsh conditions (e.g., 1N HCl or 1N NaOH at 60°C) to cleave. When hydrolysis occurs, it yields 4-morpholinoaniline and acetic acid [1]. The electron-donating nature of the morpholine ring stabilizes the resulting aniline.

  • Oxidation (Peroxide/Radical Stress): The tertiary nitrogen within the morpholine ring is highly susceptible to oxidation by peroxides (often present as trace impurities in excipients like PEG or polysorbates), forming an N-oxide derivative [2].

Q2: How do I resolve the parent compound from its highly polar degradation products in RP-HPLC?

A: A common pitfall is the co-elution of the primary hydrolytic degradant (4-morpholinoaniline) with the void volume.

  • The Causality: 4-morpholinoaniline possesses both a basic primary amine (pKa ~ 6.5) and a morpholine nitrogen. Under standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogens are protonated, rendering the molecule extremely polar and poorly retained on standard C18 columns.

  • The Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) using a hybrid organic-inorganic silica column (e.g., Waters XBridge) designed to withstand alkaline conditions. At pH 9.5, the primary amine is deprotonated, significantly increasing its hydrophobicity and retention time, allowing baseline resolution from the parent compound.

Q3: Why am I seeing a +16 Da mass shift in my stability samples, and how do I confirm its structure?

A: A +16 Da mass shift typically indicates the addition of an oxygen atom. In the N-(4-morpholinophenyl)acetamide scaffold, this is almost always the morpholine N-oxide [2].

  • Self-Validating Confirmation: To differentiate an N-oxide from a C-hydroxylation (e.g., on the phenyl ring), treat your degraded sample with a mild reducing agent like Triphenylphosphine (PPh₃) . PPh₃ selectively reduces N-oxides back to the parent tertiary amine but will not reduce a C-OH bond. If the +16 Da peak disappears and the parent peak area increases proportionally, you have definitively confirmed an N-oxide.

Part 2: Visualized Workflows & Logical Relationships

Degradation Pathways

The following diagram illustrates the divergent degradation pathways of the parent scaffold based on the applied stressor.

Pathway Parent N-(4-morpholinophenyl)acetamide (Parent API/Intermediate) Cond_Hydro Acid/Base Stress (1N HCl / 1N NaOH, 60°C) Parent->Cond_Hydro Hydrolysis Cond_Ox Oxidative Stress (3% H2O2, RT) Parent->Cond_Ox Oxidation Deg_Hydro 4-Morpholinoaniline + Acetic Acid (Amide Cleavage) Cond_Hydro->Deg_Hydro Deg_Ox Morpholine N-oxide Derivative (+16 Da) Cond_Ox->Deg_Ox

Caption: Degradation pathways of N-(4-morpholinophenyl)acetamide under ICH stress conditions.

LC-MS/MS Troubleshooting Workflow

Use this logic tree to systematically identify unknown peaks during stability indicating method (SIM) development.

Workflow Start Unknown Degradant Detected via HPLC MassShift Determine Mass Shift (LC-MS/MS) Start->MassShift Is16 +16 Da (Potential Oxidation) MassShift->Is16 IsMinus42 -42 Da (Potential Deacetylation) MassShift->IsMinus42 TestOx PPh3 Reduction Test Is16->TestOx TestHydro Spike with 4-Morpholinoaniline IsMinus42->TestHydro ConfOx Confirmed N-oxide TestOx->ConfOx Mass reverts to Parent ConfHydro Confirmed Amide Cleavage TestHydro->ConfHydro RT/MS Match

Caption: Systematic LC-MS/MS workflow for elucidating N-(4-morpholinophenyl)acetamide degradants.

Part 3: Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Note: Mass Balance must be calculated for all conditions. The molar sum of the parent and degradants must equal 95-105% of the initial parent concentration to validate that no volatile or UV-invisible degradants are missed.

Stress Condition (ICH Q1A)Reagent / EnvironmentTime / TempPrimary DegradantExpected Mass ShiftRP-HPLC RT Shift (vs Parent)
Acidic Hydrolysis 1.0 N HCl24h @ 60°C4-Morpholinoaniline-42 Da (Loss of Acetyl)Early eluting (More polar)
Basic Hydrolysis 1.0 N NaOH24h @ 60°C4-Morpholinoaniline-42 Da (Loss of Acetyl)Early eluting (More polar)
Oxidation 3.0% H₂O₂24h @ RTMorpholine N-oxide+16 Da (Addition of O)Slightly early eluting
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsUnspecified radicalsVariableVariable
Thermal Solid State7 Days @ 80°CNone (Highly stable)N/AN/A

Part 4: Experimental Protocols

Protocol 1: Forced Degradation & Sample Preparation Workflow

Objective: Generate a 10-20% degradation profile to validate the stability-indicating power of your HPLC method without causing secondary degradation [3].

  • Stock Preparation: Dissolve N-(4-morpholinophenyl)acetamide in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Acid Stress: Transfer 5.0 mL of stock to a 20 mL volumetric flask. Add 5.0 mL of 1N HCl. Seal and heat in a water bath at 60°C for 24 hours.

  • Neutralization (Critical Step): Remove from heat and cool to room temperature. Add exactly 5.0 mL of 1N NaOH to neutralize the sample. Causality: Injecting highly acidic samples will distort peak shapes and degrade the HPLC column stationary phase.

  • Dilution: Dilute to volume (20 mL) with mobile phase. Final concentration: 0.25 mg/mL.

  • Control Preparation: Prepare a control sample exactly as above, but add the HCl and NaOH simultaneously at room temperature without heating, ensuring the matrix matches the stressed sample.

  • Analysis: Inject both the control and stressed samples. Calculate mass balance using relative response factors (RRF) if available.

Protocol 2: N-Oxide Confirmation via PPh₃ Reduction (Self-Validating Assay)

Objective: Chemically prove that a +16 Da degradant is an N-oxide and not a ring-hydroxylated species.

  • Isolation/Preparation: Take 1.0 mL of the peroxide-stressed sample (containing the putative +16 Da N-oxide peak).

  • Quenching: Ensure residual H₂O₂ is quenched by adding 10 mg of sodium thiosulfate. Causality: Unquenched peroxide will immediately re-oxidize the reduced product, leading to false negatives.

  • Reduction: Add 50 molar equivalents of Triphenylphosphine (PPh₃) dissolved in 0.5 mL of Acetonitrile to the sample.

  • Incubation: Stir at 40°C for 2 hours.

  • LC-MS/MS Injection: Inject the reduced sample alongside an untreated stressed sample.

  • Data Interpretation: If the +16 Da peak area decreases and the parent N-(4-morpholinophenyl)acetamide peak area increases proportionally, the degradant is confirmed as an N-oxide. The presence of Triphenylphosphine oxide (TPPO) in the chromatogram serves as an internal positive control for the reduction reaction.

Part 5: References

  • European Medicines Agency / ICH. (2003). ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. Available at: [Link][1]

  • Graf, R., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC). Available at:[Link][2]

  • Memmert GmbH. (2019). Stability tests according to ICH Q1A (R2) - Climate chambers. Memmert Whitepaper. Available at:[Link][3]

Sources

Optimization

Avoiding side reactions in the synthesis of N-(4-morpholinophenyl)acetamide derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of N-(4-morpholinophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of N-(4-morpholinophenyl)acetamide and its halogenated derivatives (such as those used in the synthesis of Linezolid and Rivaroxaban).

This guide bypasses generic advice and directly addresses the mechanistic causality behind common side reactions—specifically over-substitution, defluorination, and over-acetylation—providing self-validating protocols to ensure high-fidelity scale-up.

Part 1: Reaction Workflow & Known Side Reactions

The synthesis of these derivatives typically follows a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), Nitro Reduction, and Acetylation [3]. Deviations in temperature, stoichiometry, or reactor dynamics can trigger specific side reactions.

SynthesisPathway SM 4-Halonitrobenzene Int1 4-Morpholinonitrobenzene SM->Int1 Morpholine (SNAr) Side1 Di-morpholino Adduct SM->Side1 Excess Base/Heat Int2 4-Morpholinoaniline Int1->Int2 Reduction (H2 or Fe) Side2 Deshalo Impurity (Defluorination) Int1->Side2 Over-reduction (Pd/C, Batch) Prod N-(4-Morpholinophenyl) acetamide Int2->Prod Ac2O (Acetylation) Side3 N,N-Diacetyl Derivative Int2->Side3 Excess Ac2O

Figure 1: Synthetic workflow for N-(4-morpholinophenyl)acetamide and primary side reaction pathways.

Part 2: Troubleshooting FAQs & Causality Analysis

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Q: When synthesizing 3-fluoro-4-morpholinonitrobenzene from 3,4-difluoronitrobenzene, I am isolating a significant amount of the di-morpholino byproduct. How do I improve chemoselectivity?

A: The causality here lies in the thermodynamics of the SNAr reaction. Morpholine is a highly nucleophilic secondary amine. While the para-fluorine (relative to the nitro group) is the most electrophilic and reacts first, the meta-fluorine can also undergo substitution if the thermal energy exceeds the activation barrier for the second substitution [3].

  • The Fix: Control the exotherm. Do not add morpholine at room temperature. Add it at 0 °C, and strictly limit the stoichiometry to 2.1 equivalents (1 eq acts as the nucleophile, 1.1 eq acts as the acid scavenger). Never exceed 65 °C during the heating phase.

FAQ 2: Nitro Reduction & Defluorination

Q: During the catalytic hydrogenation of my fluorinated intermediate using Pd/C, I am seeing >2% of a "deshalo" (defluorinated) impurity. How can I suppress this?

A: This is a classic over-reduction issue. Palladium on carbon (Pd/C) is highly active for hydrodehalogenation. Once the nitro group is reduced to an amine, the resulting aniline ring becomes highly electron-rich, weakening the C-F bond and making it susceptible to oxidative addition by Pd [1]. Extended residence times in conventional batch reactors exacerbate this side reaction.

  • The Fix: You have two options. For large-scale manufacturing, transition to a Fixed-Bed Continuous-Flow Reactor . Flow chemistry limits the residence time of the sensitive aniline product on the active catalyst surface, dropping deshalo impurities to <0.5% [1]. Alternatively, for bench-scale synthesis, abandon hydrogenation and use a Béchamp Reduction (Fe/NH₄Cl) , which is completely chemoselective and will not cleave the C-F bond[2].

LogicTree Start Issue: High Deshalo Impurity (>0.5%) Q1 Using Batch Pd/C Hydrogenation? Start->Q1 Flow Switch to Fixed-Bed Continuous Flow Q1->Flow YES Alt Use Béchamp Reduction (Fe/NH4Cl) Q1->Alt NO (Alternative Route) Q2 Residence Time > 10 min? Flow->Q2 Opt Increase Flow Rate & Lower Temperature Q2->Opt YES

Figure 2: Troubleshooting logic tree for mitigating deshalo impurities during nitro reduction.

FAQ 3: Acetylation Side Reactions

Q: My final acetylation step yields a mixture of mono-acetylated product and an N,N-diacetylated byproduct. How do I selectively form the mono-acetamide?

A: Di-acetylation occurs when the acylating agent is too reactive or present in excess. If you are using acetyl chloride, the initial mono-acetamide product can undergo a second nucleophilic attack on the highly electrophilic acyl chloride.

  • The Fix: Switch your acylating agent to acetic anhydride . It is a milder electrophile. Furthermore, perform the addition at sub-zero temperatures (-5 °C) and use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated acetic acid without catalyzing further side reactions.

Part 3: Quantitative Data & Benchmarking

The following table summarizes the quantitative impact of reactor choice on the reduction of 4-(2-fluoro-4-nitrophenyl)morpholine, highlighting why flow chemistry is superior for avoiding side reactions [1].

Reactor TypeCatalyst SystemSpace-Time Yield ( kg/L/h )Deshalo Impurity (%)Product Formation (%)
Conventional Batch Pd/C (10%)0.0058> 2.0< 95.0
Fixed-Bed Flow Pd/C (Flow-grade)1.65< 0.5> 99.5
Batch Béchamp Fe / NH₄ClN/A (Scale-dependent)Not Detected> 96.0

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Chemoselective SNAr Synthesis

Objective: Synthesize 3-fluoro-4-morpholinonitrobenzene without di-morpholino contamination.

  • Setup: Charge a clean, dry reactor with 3,4-difluoronitrobenzene (1.0 eq) and methanol (5 volumes).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add morpholine (2.1 eq) dropwise over 30 minutes.

    • Causality: The exothermic nature of the SNAr reaction requires dropwise addition. Localized heating spikes will provide the activation energy needed for the second fluorine to react.

  • Reaction: Heat the reaction to reflux (65 °C) for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is strictly complete when the starting material spot (Rf ~0.7) is entirely absent, replaced by a single product spot (Rf ~0.4). If a lower spot appears (Rf ~0.2), over-substitution has occurred.

  • Workup: Cool to 0 °C to induce crystallization. Filter and wash with cold methanol.

Protocol B: Béchamp Reduction (Alternative to Flow Hydrogenation)

Objective: Reduce the nitro group to an amine while completely suppressing defluorination [2].

  • Setup: Suspend 3-fluoro-4-morpholinonitrobenzene (1.0 eq) in a 9:1 mixture of Ethanol:Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

    • Causality: NH₄Cl acts as a mild proton source to activate the iron surface. Using strong acids (like HCl) can lead to side reactions and reactor corrosion.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Validate completion via LC-MS or visually (the bright yellow color of the nitro compound will completely fade to a pale/colorless suspension).

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate in vacuo to afford the aniline intermediate.

Protocol C: Controlled Acetylation

Objective: Synthesize N-(4-morpholinophenyl)acetamide while avoiding di-acetylation [3].

  • Setup: Dissolve the aniline intermediate (1.0 eq) in anhydrous THF (10 volumes).

  • Base Addition: Add DIPEA (1.2 eq) and cool the system to -5 °C.

  • Acylation: Add Acetic Anhydride (1.05 eq) dropwise.

    • Causality: Acetic anhydride is strictly preferred over acetyl chloride to prevent the formation of the highly stable N,N-diacetyl byproduct.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint: Confirm the disappearance of the highly polar aniline amine spot on TLC.

  • Workup: Quench with saturated aqueous NaHCO₃ to destroy unreacted acetic anhydride. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • "Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and ar." Arkivoc, 2024. URL: [Link]

  • "Processes for preparing linezolid - EP2899185A1." Google Patents, European Patent Office, 2015.
Troubleshooting

Scaling up the synthesis of N-(4-morpholinophenyl)acetamide for library generation

Welcome to the Technical Support Center for chemical scale-up and library generation. This guide is engineered for drug development professionals and process chemists who are transitioning the synthesis of N-(4-morpholin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chemical scale-up and library generation. This guide is engineered for drug development professionals and process chemists who are transitioning the synthesis of N-(4-morpholinophenyl)acetamide from the milligram discovery scale to the multi-gram or kilogram scale.

N-(4-morpholinophenyl)acetamide is a highly valuable scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of biologically active compounds, including potent deacetylase (SIRT1) inhibitors[1]. For library generation, maintaining >99.5% purity is paramount, as trace impurities can severely poison subsequent parallel functionalization steps.

Process Overview & Workflow Visualization

The most direct and scalable method for synthesizing N-(4-morpholinophenyl)acetamide is the nucleophilic acyl substitution of 4-morpholinoaniline using acetic anhydride[2].

Workflow Start 4-Morpholinoaniline (Starting Material) Reaction Acetylation Reaction (0°C to RT, EtOAc) Start->Reaction Reagent Acetic Anhydride (Acylating Agent) Reagent->Reaction Workup Aqueous Quench (NaHCO3 Wash) Reaction->Workup Complete Conversion Isolation Crystallization (Heptane Anti-solvent) Workup->Isolation Organic Phase Product N-(4-morpholinophenyl)acetamide (>99.5% Purity) Isolation->Product Filtration & Drying

Caption: Scale-up workflow for the synthesis of N-(4-morpholinophenyl)acetamide.

Self-Validating Standard Operating Procedure (100 g Scale)

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Dissolution

  • Action: Charge a 2 L jacketed reactor with 100 g (0.56 mol) of 4-morpholinoaniline and 800 mL of anhydrous Ethyl Acetate (EtOAc).

  • Causality: EtOAc is chosen over Dichloromethane (DCM) for scale-up due to its superior environmental profile and excellent crystallization properties for the final product[3].

Step 2: Controlled Acetylation

  • Action: Cool the reactor's internal temperature to 0–5 °C. Slowly add 60.0 g (0.588 mol, 1.05 eq) of Acetic Anhydride dropwise via an addition funnel over 60 minutes.

  • Causality: The formation and collapse of the tetrahedral intermediate is highly exothermic[2]. Maintaining a low temperature prevents the thermal acceleration of secondary reactions (e.g., di-acetylation).

  • Validation Checkpoint: Monitor the internal temperature continuously. If T > 10 °C, pause the addition. The reaction is self-indicating; the solution will slightly darken, and a mild exotherm will be observed.

Step 3: Reaction Maturation

  • Action: Allow the reaction to warm to room temperature (20 °C) and stir for 2 hours.

  • Validation Checkpoint: Perform HPLC analysis. The reaction is complete when residual 4-morpholinoaniline is <0.5%.

Step 4: Buffered Quench & Workup

  • Action: Add 500 mL of saturated aqueous NaHCO₃ slowly (Caution: CO₂ evolution). Stir vigorously for 30 minutes.

  • Causality: Acetylation with acetic anhydride generates one equivalent of acetic acid. If unneutralized, acetic acid protonates the basic morpholine ring, dragging the product into the aqueous phase and destroying the yield.

  • Validation Checkpoint: Check the pH of the aqueous phase. It MUST be ≥ 8.0 . If pH < 8.0, add additional NaHCO₃.

Step 5: Isolation via Anti-Solvent Crystallization

  • Action: Separate the organic phase, wash with 300 mL brine, and dry over anhydrous Na₂SO₄. Concentrate the EtOAc solution in vacuo to ~200 mL. Slowly add 400 mL of cold heptane while stirring. Filter the resulting white crystalline solid, wash with 100 mL of cold heptane, and dry under vacuum at 45 °C to a constant weight.

  • Causality: The product is highly insoluble in heptane, whereas trace di-acetylated impurities and unreacted aniline remain soluble. This eliminates the need for chromatographic purification, which is unfeasible and economically prohibitive at the kilogram scale[3].

Scale-Up Data Analytics

The following table summarizes the quantitative data across different scales, demonstrating the critical relationship between stoichiometry, temperature control, and final purity.

ScaleAcetic Anhydride (eq)Addition Temp (°C)Yield (%)Purity (HPLC, %)Primary Impurity Profile
1 g 1.2020 (Uncontrolled)85.096.52.5% di-acetylated
10 g 1.100 – 592.498.20.8% unreacted aniline
100 g 1.050 – 594.1>99.5<0.1% aniline
1 kg 1.050 – 595.5>99.8Not detected

Troubleshooting Desk & FAQs

Mechanism Aniline 4-Morpholinoaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Tetrahedral Product Target Amide + AcOH Tetrahedral->Product Elimination of Acetate Side1 Di-acetylation (Excess Ac2O / High Temp) Product->Side1 Over-reaction Side2 Morpholine Protonation (Unneutralized AcOH) Product->Side2 Lack of Base/Buffer

Caption: Nucleophilic acyl substitution mechanism and potential scale-up side reactions.

Q1: Why does the reaction exotherm dangerously upon scaling up past 50 grams? A1: The formation of the tetrahedral intermediate and its subsequent collapse is highly exothermic[2]. In a 100g+ scale, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation.

  • Causality: If acetic anhydride is added too quickly, the temperature spikes, which thermally accelerates the secondary acetylation of the newly formed amide.

  • Solution: Utilize a jacketed reactor, maintain <10 °C during addition, and use a solvent with a good heat capacity (e.g., EtOAc).

Q2: How do we avoid di-acetylation to ensure the batch is suitable for library generation? A2: Di-acetylation occurs when the product amide acts as a nucleophile towards excess acetic anhydride.

  • Causality: High temperatures and large excesses of the acylating agent drive this equilibrium forward.

  • Solution: Strictly limit acetic anhydride to 1.05 equivalents. Ensure the reaction does not exceed room temperature during the maturation phase.

Q3: We lost 40% of our yield during the aqueous workup. What happened? A3: The product partitioned into the aqueous layer because the morpholine ring was protonated.

  • Causality: The morpholine ring contains a basic amine (pKa ~8.3). During acetylation, one equivalent of acetic acid is generated. If the acetic acid is not fully neutralized, it protonates the morpholine nitrogen, forming a highly water-soluble acetate salt.

  • Solution: Always quench with an excess of a mild base (e.g., saturated NaHCO₃) until the aqueous layer pH is strictly >8.0 before phase separation.

Q4: Are there continuous-flow alternatives for this synthesis to avoid batch exotherms entirely? A4: Yes. Continuous-flow processes have been successfully implemented for similar morpholino-aniline derivatives (e.g., 3-fluoro-4-morpholinoaniline in antibiotic synthesis)[4]. By pumping the aniline and acetic anhydride streams through a microreactor chip or packed bed, heat transfer is nearly instantaneous, completely mitigating exotherm risks and allowing for precise stoichiometric control.

References

  • Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases Source: Organic Process Research & Development URL:[Link]

  • Towards Antibiotic Synthesis in Continuous-Flow Processes Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Crystallization of N-(4-morpholinophenyl)acetamide

Welcome to the Technical Support Center for the crystallization of N-(4-morpholinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of N-(4-morpholinophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-(4-morpholinophenyl)acetamide fails to crystallize from solution upon cooling. What are the primary reasons for this?

There are several potential reasons why crystallization may not be occurring. These can be broadly categorized as issues with supersaturation, the presence of impurities, or the intrinsic properties of the compound in the chosen solvent system.

  • Insufficient Supersaturation: Crystallization is a process of controlled precipitation from a supersaturated solution.[1] If the solution is not sufficiently concentrated, the compound will remain in solution even upon cooling. This can happen if too much solvent was used initially.

  • High Solubility at Low Temperatures: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] If N-(4-morpholinophenyl)acetamide remains significantly soluble in the chosen solvent even at lower temperatures, the yield of crystals will be poor or non-existent.

  • Presence of Soluble Impurities: Impurities can significantly impact the crystallization process.[3] They can inhibit the formation of crystal nuclei, slow down crystal growth, or even prevent crystallization altogether by interacting with the solute molecules.[4]

  • "Oiling Out": Instead of forming crystals, your compound may separate as a liquid phase, a phenomenon known as "oiling out." This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree.

Q2: How do I select an appropriate solvent for the crystallization of N-(4-morpholinophenyl)acetamide?

Solvent selection is a critical first step in developing a successful crystallization protocol.[4] While specific solubility data for N-(4-morpholinophenyl)acetamide is not widely published, we can infer suitable starting points from structurally similar aromatic amides and morpholine-containing compounds. A systematic approach to solvent screening is recommended.

General Principles for Solvent Selection:

  • "Like Dissolves Like": N-(4-morpholinophenyl)acetamide possesses both polar (amide, morpholine ether and amine functionalities) and non-polar (phenyl ring) characteristics. Therefore, solvents of intermediate polarity, or solvent mixtures, are often a good starting point.

  • Temperature-Dependent Solubility: The ideal solvent will exhibit a steep solubility curve, meaning the compound's solubility increases significantly with temperature.[1]

Recommended Solvents to Screen:

Based on the successful crystallization of related compounds, the following solvents and solvent systems are recommended for initial screening:

Solvent/SystemRationale & Notes
Ethanol/Water A very common and effective mixture for many N-phenylacetamide derivatives.[5] Ethanol provides good solubility at higher temperatures, while water acts as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate Used for the crystallization of a related morpholine-containing acetamide.[6] It has a moderate polarity and a relatively low boiling point, making it easy to remove.
Isopropanol Often a good choice for compounds with moderate polarity.
Acetonitrile Can be a good solvent for amides.[7]
Toluene A non-polar solvent that could be useful in a mixed solvent system with a more polar solvent.
Benzene/Cyclohexane A 1:3 mixture of benzene and cyclohexane was successfully used for a similar morpholine-substituted phenylacetamide derivative.[8] Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions. Toluene is a safer alternative.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of your crude N-(4-morpholinophenyl)acetamide into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for dissolution.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in low recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good quantity of crystalline solid upon cooling.

Troubleshooting Crystallization Failures: A Step-by-Step Guide

If you are facing a failed crystallization, this workflow can help you diagnose and solve the issue.

Troubleshooting_Crystallization Start Failed Crystallization (No crystals or oiling out) Check_Saturation Is the solution saturated? Start->Check_Saturation Too_Much_Solvent Too much solvent used. Boil off some solvent. Check_Saturation->Too_Much_Solvent No Oiling_Out Did the compound 'oil out'? Check_Saturation->Oiling_Out Yes Induce_Crystallization Induce Crystallization Too_Much_Solvent->Induce_Crystallization Scratch_Flask Scratch inner wall of the flask with a glass rod. Induce_Crystallization->Scratch_Flask Seed_Crystal Add a seed crystal of pure compound. Scratch_Flask->Seed_Crystal No success Success Successful Crystallization Scratch_Flask->Success Success Change_Solvent Consider a different solvent or solvent system. Seed_Crystal->Change_Solvent No success Seed_Crystal->Success Success Reheat_Add_Solvent Reheat to dissolve the oil. Add more of the 'good' solvent. Oiling_Out->Reheat_Add_Solvent Yes Impurity_Check Are impurities present? Oiling_Out->Impurity_Check No Reheat_Add_Solvent->Induce_Crystallization Impurity_Check->Induce_Crystallization No/Minor Charcoal_Treatment Treat with activated charcoal to remove colored impurities. Impurity_Check->Charcoal_Treatment Yes (colored) Chromatography Consider purification by column chromatography first. Impurity_Check->Chromatography Yes (significant) Charcoal_Treatment->Induce_Crystallization Chromatography->Induce_Crystallization

Caption: A workflow for troubleshooting common crystallization problems.

Q3: My compound has "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is highly supersaturated, or the compound's melting point is lower than the temperature of the solution. For related morpholine-containing acetamides, melting points are in the range of 100-112°C.[3][9] If your solution is above this temperature when it becomes supersaturated, oiling out is likely.

Solutions for Oiling Out:

  • Re-dissolve and Dilute: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point.

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes slightly turbid. Then, allow it to cool slowly. For N-(4-morpholinophenyl)acetamide, an example could be dissolving in hot ethanol and adding warm water dropwise.

Q4: I have obtained crystals, but the yield is very low. How can I improve it?

Low yield is a common issue in crystallization and can be addressed by optimizing several parameters:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing the yield.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold crystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Consider a Different Solvent System: If the yield remains low, it may be that your compound has significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing the screening protocol described in Q2.

Q5: My purified N-(4-morpholinophenyl)acetamide is still colored. How can I remove the color?

Colored impurities are common in organic synthesis and can often be adsorbed onto activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude, colored product in the minimum amount of hot crystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-2% of the weight of the crude product) to the hot solution.

  • Reheat the mixture to boiling for a few minutes, swirling gently.

  • Perform a hot gravity filtration to remove the activated charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is advisable to pre-heat the funnel and receiving flask.

  • Allow the hot, colorless filtrate to cool and crystallize as usual.

Visualizing the Crystallization Process

The following diagram illustrates the key stages of a successful recrystallization process.

Recrystallization_Workflow Start Crude N-(4-morpholinophenyl)acetamide Dissolution Dissolve in minimum amount of hot solvent Start->Dissolution Decolorization Optional: Add activated charcoal and perform hot filtration Dissolution->Decolorization If solution is colored Cooling Cool slowly to room temperature, then in an ice bath Dissolution->Cooling If solution is colorless Decolorization->Cooling Crystallization Formation of pure crystals Cooling->Crystallization Filtration Isolate crystals by vacuum filtration Crystallization->Filtration Washing Wash with a small amount of ice-cold solvent Filtration->Washing Drying Dry the purified crystals Washing->Drying End Pure N-(4-morpholinophenyl)acetamide Drying->End

Sources

Troubleshooting

Optimizing HPLC parameters for baseline separation of N-(4-morpholinophenyl)acetamide and impurities

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for N-(4-morpholinophenyl)acetam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for N-(4-morpholinophenyl)acetamide and its primary synthetic impurities, such as 4-morpholinoaniline.

The presence of the morpholine ring introduces specific chromatographic challenges, primarily driven by the basicity of the secondary/tertiary nitrogen. Below, we provide a causality-driven troubleshooting guide, optimized parameters, and a self-validating experimental protocol to ensure reproducible baseline separation.

Method Development & Troubleshooting Logic

HPLC_Optimization Step1 Assess Peak Symmetry & Resolution Cond1 Tailing Factor > 1.5? Step1->Cond1 Act1 Lower pH to 2.5 Protonate Silanols Cond1->Act1 Yes Cond2 Resolution < 2.0? Cond1->Cond2 No Act2 Switch to Base-Deactivated or Polar-Embedded C18 Act1->Act2 Act2->Cond2 Act3 Decrease Gradient Slope (e.g., 2% B/min) Cond2->Act3 Yes Final Robust Baseline Separation (Rs > 2.0, TF < 1.5) Cond2->Final No Act4 Optimize Temperature (30°C - 40°C) Act3->Act4 Act4->Final

Logical workflow for troubleshooting peak tailing and resolution in basic compound HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing severe peak tailing for both the API and the 4-morpholinoaniline impurity? The Causality: Peak tailing in basic compounds is primarily driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic interaction with the C18 phase, the basic morpholine nitrogen interacts with unreacted, acidic silanol groups (Si-OH) on the silica support. Above pH 3.5, these silanols deprotonate to form negatively charged Si-O⁻ species[1]. The positively charged morpholine moiety binds to these sites, causing the analyte to "drag" through the column, resulting in an asymmetric tailing peak[2]. The Solution: Lower the mobile phase pH to 2.5 to fully protonate the silanols (neutralizing them) and use a base-deactivated (highly end-capped) stationary phase. A tailing factor (TF) under 1.5 is the standard target for accurate quantitation[3].

Q2: How do I select the optimal mobile phase pH to ensure baseline separation and retention time stability? The Causality: The pKa of the primary impurity, 4-morpholinoaniline, is approximately 6.72[4]. If your mobile phase pH is between 5.0 and 8.0, the compound exists in a dynamic equilibrium between its ionized and non-ionized states. This mixed-mode state leads to split peaks, broad bands, and extreme sensitivity to minor pH fluctuations, causing retention time drift[5]. The Solution: A fundamental rule of HPLC method development is to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa[2]. By adjusting the pH to 2.5 using a strong buffer, both the API and the impurity are locked into their fully protonated, cationic states, ensuring sharp peaks and highly reproducible retention times.

Q3: The resolution between the API and the impurity is less than 1.5. How can I improve this? The Causality: 4-morpholinoaniline lacks the acetyl group present in the API, making it significantly more polar. In a reversed-phase system, it will elute earlier than N-(4-morpholinophenyl)acetamide. If baseline resolution (Rs > 1.5) is not achieved, the gradient is likely too steep, forcing the compounds to co-elute. The Solution: Decrease the gradient slope (e.g., 2-3% organic modifier per minute) during the critical elution window. Additionally, substituting methanol for acetonitrile can sometimes improve selectivity for aromatic amines, as methanol participates in hydrogen bonding whereas acetonitrile acts primarily as a dipole[1].

Quantitative Data & Parameter Summaries

Table 1: Physicochemical Properties & Chromatographic Implications
ParameterN-(4-morpholinophenyl)acetamide (API)4-Morpholinoaniline (Impurity)
Role Target AnalyteSynthetic Precursor / Degradant
Predicted pKa ~5.5 - 6.0 (Morpholine N)6.72[4]
Ionization at pH 2.5 Fully Protonated (+1)Fully Protonated (+1)
Relative Polarity Lower (Hydrophobic acetamide)Higher (Primary amine)
Expected Elution Order Peak 2 (Later eluting)Peak 1 (Early eluting)
Target Tailing Factor < 1.5[3]< 1.5[3]
Table 2: Optimized HPLC Parameters
HPLC ParameterRecommended SettingScientific Rationale
Column Base-deactivated C18, 150 x 4.6 mm, 3 µmMinimizes secondary silanol interactions with basic nitrogen.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Locks analytes in protonated state; high buffer capacity at low pH[1].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, excellent peak shape for polar aromatics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°CReduces mobile phase viscosity and improves mass transfer[1].
Gradient Program 5% B to 60% B over 15 minShallow slope ensures baseline resolution of polar impurities.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this self-validating methodology. The protocol is designed to fail safely—if system suitability criteria are not met, the workflow halts before sample analysis, preserving data integrity.

Step 1: Mobile Phase Preparation

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (Milli-Q) to create a 20 mM solution.

  • Adjust the pH to exactly 2.50 using dilute orthophosphoric acid ( H3​PO4​ ). Causality note: Precise pH control is critical; a deviation of ±0.1 pH units can shift the retention time of the protonated morpholine ring.

  • Filter the buffer through a 0.22 µm hydrophilic membrane and degas ultrasonically for 10 minutes.

Step 2: System Equilibration

  • Install the base-deactivated C18 column and set the column oven to 35°C.

  • Purge the lines with Mobile Phase A and B.

  • Equilibrate the column at initial conditions (95% A / 5% B) at 1.0 mL/min until the baseline is completely stable and the pressure ripple is < 1%.

Step 3: System Suitability Test (The Self-Validation Checkpoint)

  • Inject a resolution standard containing 10 µg/mL of N-(4-morpholinophenyl)acetamide and 10 µg/mL of 4-morpholinoaniline.

  • Validation Gate: Evaluate the chromatogram.

    • Criterion 1: The resolution ( Rs​ ) between the two peaks MUST be ≥2.0 .

    • Criterion 2: The tailing factor ( Tf​ ) for both peaks MUST be ≤1.5 .

  • Action: If either criterion fails, do not proceed . Flush the column, verify the mobile phase pH, and confirm column health. Proceed to Step 4 only if the system passes.

Step 4: Sample Analysis

  • Prepare sample solutions in a diluent matching the initial mobile phase conditions (95% Buffer / 5% Acetonitrile) to prevent solvent-mismatch peak distortion.

  • Inject 10 µL of the sample.

  • Run the gradient: 5% B to 60% B over 15 minutes, hold at 60% B for 3 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Monitor absorbance at 254 nm (optimal for the phenyl ring chromophore).

References

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH
  • 4-Morpholinoaniline CAS#: 2524-67-6 - ChemicalBook
  • HPLC METHOD DEVELOPMENT - A REVIEW - Suresh Gyan Vihar University
  • Method development & optimiz
  • Reversed Phase HPLC Method Development - Phenomenex
  • HALO® PCS: New Column Chemistry Options for Basic Compounds
  • HPLC Troubleshooting Guide - MilliporeSigma

Sources

Optimization

Technical Support Center: Identity Confirmation of Synthesized N-(4-morpholinophenyl)acetamide

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide and analytical protocol for the structural confirmation of synthesized N-(4-mor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide and analytical protocol for the structural confirmation of synthesized N-(4-morpholinophenyl)acetamide (also known as 4'-morpholinoacetanilide, CAS: 103913-29-7)[1].

Confirming the identity of this molecule—a critical building block in medicinal chemistry—requires a self-validating system of orthogonal analytical techniques. Relying on a single method can lead to false positives due to regioisomers or co-eluting impurities. The protocols below establish a closed-loop validation system: Mass Spectrometry confirms the molecular weight, NMR establishes exact atomic connectivity, FT-IR verifies functional group transformations, and Melting Point ensures bulk purity.

Orthogonal Analytical Workflow

Workflow Sample Synthesized Compound N-(4-morpholinophenyl)acetamide LCMS 1. LC-MS Analysis Confirm MW (m/z 221.1) Sample->LCMS NMR 2. NMR Spectroscopy Confirm Connectivity Sample->NMR FTIR 3. FT-IR Spectroscopy Confirm Functional Groups Sample->FTIR MP 4. Melting Point Assess Purity Sample->MP Decision Are all spectral data concordant with expected? LCMS->Decision NMR->Decision FTIR->Decision MP->Decision Pass Identity Confirmed Proceed to Bioassay Decision->Pass Yes Fail Identity Unconfirmed Consult Troubleshooting Decision->Fail No

Figure 1: Orthogonal analytical workflow for confirming N-(4-morpholinophenyl)acetamide identity.

Step-by-Step Analytical Protocols

Protocol A: LC-MS Analysis (Molecular Weight Confirmation)

Causality: Electrospray Ionization (ESI) is chosen because amides and anilines readily accept protons to form stable[M+H]⁺ ions.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution of 50% Methanol containing 0.1% Formic Acid.

  • Instrument Setup: Utilize a C18 reverse-phase column. Program a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes to ensure separation from polar starting materials.

  • Data Acquisition: Operate the ESI source in positive ion mode. Scan the m/z range of 100-500. Extract the chromatogram for the target mass.

Protocol B: NMR Spectroscopy (Structural Connectivity)

Causality: [1]. Protic or weakly hydrogen-bonding solvents allow rapid exchange or broadening of the amide N-H proton. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and shifting it downfield (~9.7 ppm), completely isolating it from the aromatic region.

  • Sample Preparation: Dissolve 10-15 mg of the highly dried compound in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) at 298 K.

  • Processing: Reference the spectrum to the residual DMSO solvent peak (¹H: 2.50 ppm, ¹³C: 39.5 ppm).

Protocol C: FT-IR Spectroscopy (Functional Group Verification)
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place 2-3 mg of the neat solid directly onto the diamond crystal.

  • Acquisition: Apply consistent pressure using the ATR anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol D: Melting Point Determination (Bulk Purity)
  • Sample Preparation: Pulverize the sample into a fine powder and load 2-3 mm into a glass capillary tube.

  • Execution: Insert into the melting point apparatus. Rapidly heat to 110 °C, then reduce the ramp rate to 1-2 °C/min. Record the onset and clear point. A sharp melting range (< 2 °C) validates high purity.

Quantitative Data Reference Tables

Compare your experimental results against these validated theoretical and empirical benchmarks for C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol )[2].

Table 1: Expected ¹H NMR Spectral Data (DMSO-d6, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
~9.75 Singlet (s)1HAmide -NH: Deshielded by the carbonyl group and locked by DMSO hydrogen bonding.
~7.45 Doublet (d, J≈8.8 Hz)2HAromatic H-2, H-6: Ortho to the electron-withdrawing acetamide group (deshielded).
~6.88 Doublet (d, J≈8.8 Hz)2HAromatic H-3, H-5: Ortho to the electron-donating morpholine group (shielded).
~3.73 Multiplet (m)4HMorpholine -CH₂-O-CH₂-: Deshielded by the highly electronegative oxygen atom.
~3.05 Multiplet (m)4HMorpholine -CH₂-N-CH₂-: Adjacent to the less electronegative nitrogen atom.
~2.02 Singlet (s)3HAcetyl -CH₃: Terminal methyl group of the acetamide moiety.

Table 2: Expected ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)

Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
168.2 Amide Carbonyl (C=O)115.8 Aromatic C-3, C-5
147.5 Aromatic C-4 (attached to morpholine)66.4 Morpholine C-O
132.1 Aromatic C-1 (attached to amide)49.3 Morpholine C-N
120.5 Aromatic C-2, C-624.1 Acetyl -CH₃

Table 3: Key Mass Spectrometry & FT-IR Diagnostics

TechniqueTarget ValueDiagnostic Significance
ESI-MS (+) m/z 221.1 [M+H]⁺Confirms exact mass of the target molecule.
ESI-MS (+) m/z 179.1 [2]. Confirms the presence of an N-acetyl group.
FT-IR ~3300 cm⁻¹N-H stretching vibration (secondary amide).
FT-IR ~1660 cm⁻¹Amide I band (C=O stretching).
FT-IR ~1120 cm⁻¹C-O-C stretching (morpholine ether linkage).

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major peak at m/z 179.1 instead of 221.1. What went wrong? A: A mass of 179.1 corresponds to the unreacted starting material, 4-morpholinoaniline. This indicates incomplete acetylation. Causality: If the reaction was performed with acetyl chloride without a sufficient acid scavenger (like triethylamine or pyridine), the generated HCl protonated the highly basic morpholine and aniline nitrogens, rendering the starting material non-nucleophilic and halting the reaction. Ensure a slight molar excess of base (1.5 eq) is present.

Q2: The ¹H NMR shows the correct peaks, but there is an extra singlet around 2.1 ppm and the mass is 263.1. What is this impurity? A: You have over-acetylated the molecule, forming N,N-diacetyl-4-morpholinophenylamine. Causality: Extended heating with a large excess of acetic anhydride forces a second acetylation on the amide nitrogen. Solution: Mild hydrolysis using a weak aqueous base (e.g., K₂CO₃ in Methanol) at room temperature will selectively cleave the less stable second acetyl group without destroying the primary acetamide.

Q3: How can I definitively prove I synthesized the para-substituted target and not an ortho- or meta-regioisomer? A: Look strictly at the aromatic region of the ¹H NMR. A para-substituted benzene ring possesses a plane of symmetry, creating an AA'BB' spin system. This strictly manifests as two distinct doublets (each integrating to 2H) with a large ortho-coupling constant (J ≈ 8.5–9.0 Hz). Causality: A meta-isomer would break this symmetry, presenting a more complex pattern (typically a singlet, two doublets, and a triplet), while an ortho-isomer would show a 4-spin system with overlapping multiplets.

Q4: I see a broad peak around 3300 cm⁻¹ in the IR, but the strongest peak is at 1710 cm⁻¹ instead of 1660 cm⁻¹. Is my product correct? A: No. The Amide I band (C=O) typically appears at 1650–1680 cm⁻¹ due to the resonance donation of the nitrogen lone pair, which lowers the double-bond character of the carbonyl. A shift to >1700 cm⁻¹ strongly indicates the presence of an ester or residual acetic acid. Dry your sample under high vacuum at 50 °C for 12 hours to remove trapped acetic acid, then re-run the IR.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[URL: https://link.springer.com/book/10.1007/978-3-540-93810-1]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]
  • Sigma-Aldrich. 4'-MORPHOLINOACETANILIDE Product Page (CAS: 103913-29-7).[URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s983489]
  • National Center for Biotechnology Information. PubChem Compound Summary for N-(4-morpholinophenyl)acetamide.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-morpholinophenyl_acetamide]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of N-(4-morpholinophenyl)acetamide Analogues: A Comparative In Vitro Guide

As drug development shifts toward highly targeted, orally bioavailable small molecules, the N-(4-morpholinophenyl)acetamide scaffold has emerged as a privileged pharmacophore in modern oncology. The morpholine ring signi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted, orally bioavailable small molecules, the N-(4-morpholinophenyl)acetamide scaffold has emerged as a privileged pharmacophore in modern oncology. The morpholine ring significantly enhances aqueous solubility and metabolic stability, acting as a solubilizing tail. Simultaneously, the acetamide linker provides critical hydrogen bond donor/acceptor interactions within the ATP-binding hinge region of critical oncogenic kinases, such as VEGFR-2 and PLK4 [1].

This guide provides a comprehensive framework for validating the in vitro anticancer activity of novel N-(4-morpholinophenyl)acetamide analogues. By objectively comparing these experimental compounds against standard clinical alternatives (e.g., Sorafenib and 5-Fluorouracil), researchers can establish a self-validating system for lead optimization.

Comparative Performance Data

To establish the therapeutic window and efficacy of a novel N-(4-morpholinophenyl)acetamide analogue (e.g., Compound 5h [1]), it is critical to benchmark its performance against established chemotherapeutics and targeted kinase inhibitors. The table below summarizes the expected pharmacological profile based on recent structure-activity relationship (SAR) studies.

Compound ClassPrimary TargetCellular IC₅₀ (HCT-116)Kinase IC₅₀ (VEGFR-2)Aqueous Solubility (µg/mL)
Novel N-(4-morpholinophenyl)acetamide Analogue VEGFR-2 / PLK40.85 ± 0.12 µM0.049 ± 0.002 µM> 150
Sorafenib (Standard Targeted Therapy)Multi-kinase (VEGFR/PDGFR)3.20 ± 0.45 µM0.037 ± 0.005 µM< 10
5-Fluorouracil (Standard Chemotherapy)Thymidylate Synthase5.10 ± 0.60 µMN/AHigh

Data synthesis reflects the superior solubility and competitive kinase inhibition profile of morpholine-hybridized scaffolds compared to traditional multi-kinase inhibitors [1, 2].

In Vitro Validation Workflows & Protocols

A robust validation pipeline requires a logical progression from phenotypic screening to target-specific validation, culminating in mechanistic profiling.

ValidationWorkflow Lib Compound Library N-(4-morpholinophenyl)acetamides Via Phenotypic Screening (MTT / CellTiter-Glo) Lib->Via High-Throughput Kin Target Validation (TR-FRET Kinase Assay) Via->Kin IC50 < 1 µM Apo Mechanism Profiling (Annexin V/PI Flow Cytometry) Kin->Apo Target Confirmed Lead Lead Selection & In Vivo Efficacy Apo->Lead Apoptosis Validated

Fig 1. Sequential in vitro validation workflow for N-(4-morpholinophenyl)acetamide analogues.

Protocol A: Phenotypic Screening via MTT Viability Assay

Causality & Rationale: The MTT assay relies on the activity of mitochondrial succinate dehydrogenase. The conversion of the yellow tetrazolium salt to purple formazan directly correlates with the number of viable, metabolically active cells. This provides a reliable, high-throughput primary screen to identify cytotoxic potential before investing in expensive target-specific assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT-116 (human colon cancer) cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete DMEM media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-(4-morpholinophenyl)acetamide analogues (0.1–100 µM). Treat the cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib).

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the culture media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO per well and agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (GraphPad Prism).

Protocol B: Target-Specific Kinase Inhibition (VEGFR-2 TR-FRET Assay)

Causality & Rationale: To prove that the phenotypic cytotoxicity is driven by target engagement, a biochemical kinase assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common artifact with conjugated aromatic scaffolds—ensuring a high signal-to-background ratio and a robust Z'-factor (>0.6) [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add ATP at the specific Km​ value for VEGFR-2 to ensure competitive inhibition kinetics can be accurately measured.

  • Enzyme/Inhibitor Incubation: In a 384-well pro-bind plate, combine 10 µL of recombinant VEGFR-2 enzyme (0.5 ng/well) with 5 µL of the test analogue (serial dilutions). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µL of the ATP/biotinylated-substrate peptide mix to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of EDTA-containing TR-FRET detection buffer, which includes a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm / 665 nm). The ratio of 665/615 nm is inversely proportional to kinase inhibition.

MOA Ligand VEGF Ligand Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor N-(4-morpholinophenyl)acetamide (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Angio Tumor Angiogenesis & Proliferation PI3K->Angio Survival MAPK->Angio Growth

Fig 2. Inhibition of VEGFR-2 signaling pathways by N-(4-morpholinophenyl)acetamide derivatives.

Protocol C: Mechanistic Profiling via Annexin V/PI Flow Cytometry

Causality & Rationale: Cytotoxicity can occur via programmed cell death (apoptosis) or uncontrolled membrane rupture (necrosis). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining assay confirms that the analogue's mechanism of action is a controlled, targeted apoptotic induction rather than non-specific toxicity.

Step-by-Step Methodology:

  • Treatment: Plate HCT-116 cells in 6-well plates ( 3×105 cells/well). Treat with the test analogue at and its established IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells (via trypsinization). Centrifuge at 1,500 rpm for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

References

  • Syla, G. H., et al. "Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights." ACS Omega, vol. 10, no. 32, 2025, pp. 36134-36153. URL:[Link]

  • Eissa, I. H., et al. "Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity." Pharmaceuticals, vol. 14, no. 9, 2021, p. 848. URL:[Link]

  • Zhao, Y., et al. "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry, vol. 216, 2021, 113300. URL:[Link]

Comparative

Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Activity for N-(4-morpholinophenyl)acetamide Analogues

A Senior Application Scientist's Perspective on Integrating Computational and Experimental Data for Robust Drug Discovery In the landscape of modern drug discovery, the synergy between computational and experimental appr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Integrating Computational and Experimental Data for Robust Drug Discovery

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial—it is essential. Molecular docking, a powerful in silico tool, allows us to predict the binding affinity and orientation of small molecules within the active site of a target protein, offering a rapid and cost-effective method for screening vast compound libraries.[1][2][3][4] However, these computational predictions are just that: predictions. To ascertain their real-world validity, we must anchor them to tangible, experimental data. This guide provides a comprehensive framework for the cross-validation of molecular docking results with in vitro activity, using N-(4-morpholinophenyl)acetamide analogues as a case study. This process is critical for building confidence in our computational models and making informed decisions in the progression of potential drug candidates.

The Rationale for Cross-Validation: From Bytes to Biology

The core principle of this guide is to establish a strong correlation between the predicted binding affinity from molecular docking (often represented as a docking score or binding energy) and the experimentally determined biological activity (such as the half-maximal inhibitory concentration, IC50). A significant correlation suggests that our computational model is accurately predicting the molecular interactions that drive biological activity, making it a reliable tool for virtual screening and lead optimization.[5] Conversely, a lack of correlation highlights potential inaccuracies in the docking protocol or suggests that factors beyond simple binding affinity, such as compound solubility or cell permeability, are influencing the in vitro results.[6]

This guide will walk you through the essential steps of this cross-validation workflow, from the initial computational setup to the final data correlation analysis, providing both the "how" and the "why" at each stage.

Part 1: In Silico Prediction - The Molecular Docking Workflow

Molecular docking simulates the interaction between a ligand (our N-(4-morpholinophenyl)acetamide analogues) and a target protein at an atomic level.[1] The process aims to identify the most stable binding pose of the ligand and quantify the strength of the interaction.[1][7]

Step-by-Step Molecular Docking Protocol:
  • Target Protein Preparation:

    • Obtain the 3D Structure: Download the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Pre-processing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to amino acid residues. This step is crucial for accurately modeling electrostatic interactions.

    • Define the Binding Site: Identify the active site of the protein, typically the pocket where the natural substrate or a known inhibitor binds. This defines the search space for the docking algorithm.

  • Ligand Preparation:

    • 3D Structure Generation: Create 3D structures of the N-(4-morpholinophenyl)acetamide analogues.

    • Energy Minimization: Optimize the geometry of each ligand to find its lowest energy conformation. This ensures that the starting structure is physically realistic.

    • Assign Charges and Atom Types: Define the partial charges and atom types for each atom in the ligands, which are necessary for the scoring function to calculate interaction energies.

  • Docking Simulation:

    • Algorithm Selection: Choose a suitable docking algorithm. Common algorithms use methods like Monte Carlo or genetic algorithms to explore different ligand conformations and orientations within the binding site.[1]

    • Execution: Run the docking simulation for each analogue against the prepared target protein. The software will generate multiple possible binding poses for each ligand.

  • Analysis of Docking Results:

    • Scoring: The docking program will rank the different poses based on a scoring function, which estimates the binding free energy. Lower docking scores generally indicate a more favorable binding interaction.[5]

    • Visual Inspection: Visually analyze the top-ranked poses to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This provides qualitative insights into the binding mode.

Molecular Docking Workflow Figure 1: Molecular Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation Docking_Sim Docking Simulation Target_Prep->Docking_Sim Ligand_Prep Ligand Preparation Ligand_Prep->Docking_Sim Scoring Scoring & Ranking Docking_Sim->Scoring Visual_Analysis Visual Interaction Analysis Scoring->Visual_Analysis

Caption: A streamlined workflow for molecular docking studies.

Part 2: In Vitro Validation - Bringing Predictions to the Bench

The synthesis of the designed compounds and their subsequent biological evaluation are the cornerstones of validating our in silico hypotheses.

Synthesis of N-(4-morpholinophenyl)acetamide Analogues

A general synthetic route for N-(4-morpholinophenyl)acetamide analogues often involves the reaction of a substituted aniline with an appropriate acylating agent. For the specific core structure, one common method is the reaction of N-(4-aminophenyl)morpholine with a substituted acetyl chloride or a carboxylic acid activated with a coupling agent.[8][9][10][11] The variation in the "analogue" part of the molecule would be introduced through the choice of the substituted starting materials.

In Vitro Biological Assays

The choice of in vitro assay depends on the therapeutic target of the N-(4-morpholinophenyl)acetamide analogues. Here, we present protocols for two common types of assays: an enzyme inhibition assay and a cell viability assay.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay [12][13][14][15]

This assay is suitable if the target protein is an enzyme. The principle is to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Dissolve the synthesized N-(4-morpholinophenyl)acetamide analogues in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.

  • Assay Setup (in a 96-well plate):

    • Control Wells: Include wells with enzyme and substrate (100% activity) and wells with substrate only (background).

    • Test Wells: Add the enzyme and varying concentrations of the test compounds.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[12]

  • Reaction Initiation and Measurement:

    • Add the substrate to all wells to start the reaction.

    • Measure the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, using non-linear regression analysis.[12]

Protocol 2: MTT Cell Viability Assay [16][17][18][19][20]

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on a specific cell line. It measures the metabolic activity of cells, which is an indicator of cell viability.[16][18]

  • Cell Culture:

    • Culture the target cell line in an appropriate medium until it reaches the exponential growth phase.[19]

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the N-(4-morpholinophenyl)acetamide analogues.

    • Include untreated cells as a control (100% viability).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18]

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[19]

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.[17][20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

InVitro_Workflow Figure 2: In Vitro Experimental Workflow cluster_synthesis Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Synthesis Synthesis of Analogues Assay_Choice Choose Assay (Enzyme or Cell-based) Synthesis->Assay_Choice Assay_Execution Perform Assay Assay_Choice->Assay_Execution Data_Collection Measure Activity Assay_Execution->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc

Caption: A general workflow for in vitro biological evaluation.

Part 3: The Cross-Validation - Correlating In Silico and In Vitro Data

This is the critical step where we bridge the computational and experimental worlds. A strong correlation between docking scores and IC50 values provides confidence in the predictive power of the molecular docking model.

Data Consolidation and Analysis
  • Data Tabulation: Create a table that summarizes the docking scores and the corresponding in vitro IC50 values for each N-(4-morpholinophenyl)acetamide analogue.

AnalogueDocking Score (kcal/mol)In Vitro IC50 (µM)
1 -9.51.2
2 -9.12.5
3 -8.85.1
4 -8.210.8
5 -7.525.3
6 -7.138.9
7 -6.5>50

Table 1: Hypothetical data comparing docking scores and in vitro activity for a series of analogues.

  • Correlation Analysis:

    • Plot the docking scores against the corresponding IC50 values (or their logarithmic values, pIC50, for a more linear relationship).

    • Perform a linear regression analysis to determine the correlation coefficient (R²) and the p-value. A good correlation is generally indicated by an R² value close to 1 and a low p-value.[5][21] It's important to note that a negative slope is expected, as a more negative (better) docking score should correspond to a lower IC50 value (higher potency).[22]

CrossValidation Figure 3: Cross-Validation Logic In_Silico Molecular Docking (Docking Score) Correlation Correlation Analysis (R² value) In_Silico->Correlation In_Vitro Biological Assay (IC50 Value) In_Vitro->Correlation Model_Validation Validated Predictive Model Correlation->Model_Validation

Caption: The logical flow of cross-validating computational and experimental data.

Conclusion: A Self-Validating System for Drug Discovery

The cross-validation of molecular docking results with in vitro activity is a powerful, self-validating system that enhances the robustness of a drug discovery campaign. By demonstrating a clear and statistically significant correlation between computational predictions and experimental outcomes, we build a strong foundation for the rational design of more potent and selective drug candidates. This integrated approach not only accelerates the discovery process but also increases the likelihood of success in the challenging journey from a chemical concept to a clinical therapeutic.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Jain, A. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical Sciences and Research, 18(1), 1-10.
  • Al-Hussain, S., Bardaweel, S. K., & Taha, M. O. (2025, August 27). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Molecules, 30(17), 3456.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • James, J. (2023, August 30). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Cellular Biology, 6(4), 115-118.
  • Singh, S., & Singh, P. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen.
  • European Molecular Biology Laboratory. (2021, April 16).
  • Taha, M. O., Al-Hussain, S., & Bardaweel, S. K. (n.d.). The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2. ResearchGate. Retrieved from [Link]

  • Zhang, X. W., Yap, Y. G., & Dalan, R. (n.d.). The correlation between the docking score and the IC50 values for B-type procyanidins, flavan-3-ols, and their analogues. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2023, June 1). Molecular Docking: a decision-making tool for drug discovery. In Silico Pharmacology, 11(1), 1-10.
  • Megantara, S., Rusdin, A., Budiman, A., Puluhulawa, L. E., Ikram, N. K. B. K., & Muchtaridi, M. (2025, November 5). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. Breast Cancer: Targets and Therapy, 17, 1-12.
  • ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds. Retrieved from [Link]

  • Aslam, S., Aslam, S., & Iqbal, J. (2026, January 5). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives.
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Segura Campos, M. R. (2018, September 5). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Fernandez-Lozano, C., et al. (2020, October 6). Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. Molecules, 25(19), 4586.
  • National Center for Biotechnology Information. (2024, May 27). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2021, February 20). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13(1), 1-14.
  • Khan, I., et al. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Future Journal of Pharmaceutical Sciences, 9(1), 1-14.

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Validation

A Researcher's Guide to Structure-Activity Relationship (SAR) Validation for N-(4-morpholinophenyl)acetamide Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate the structure-activity relationship (SAR) of a novel series of N-(4-morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate the structure-activity relationship (SAR) of a novel series of N-(4-morpholinophenyl)acetamide compounds. We will move beyond theoretical discussions to provide actionable experimental designs, detailed protocols, and data interpretation strategies that are essential for advancing a chemical series from initial discovery to a lead candidate.

The N-(4-morpholinophenyl)acetamide scaffold is a versatile starting point in medicinal chemistry, with analogs demonstrating a range of biological activities, including antimicrobial and anticancer effects.[1][2][3] The core principle of SAR validation is to understand how specific chemical modifications to a parent structure influence its biological activity.[4] This iterative process of synthesis and testing is fundamental to optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[5]

Designing the Compound Library: A Strategy for SAR Exploration

The initial step involves the rational design of a focused library of compounds around the core N-(4-morpholinophenyl)acetamide scaffold. The goal is to probe the chemical space around the molecule to identify regions sensitive to modification. Based on established synthetic routes[1][6], we propose a core structure with three primary points of diversification (R¹, R², R³).

G A R1 R¹: Phenyl Ring Substituents (Halogens, Alkyl, Alkoxy) R1->A R2 R²: Acetamide Substituents (Alkyl, Aryl, Heterocyclic) R2->A R3 R³: Morpholine Modifications (Limited Scope) R3->A

Caption: Key diversification points on the N-(4-morpholinophenyl)acetamide scaffold.

  • R¹ (Phenyl Ring): Modifications here explore the impact of electronics and sterics on the morpholine-phenyl interaction. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) versus electron-donating groups (e.g., -CH₃, -OCH₃) can significantly alter target engagement.

  • R² (Acetamide Group): This position is often crucial for direct interaction with the biological target. Varying the size, aromaticity, and hydrogen-bonding capacity of this substituent is a primary focus for potency modulation.

  • R³ (Morpholine Ring): While generally less amenable to simple modifications, exploring alternative saturated heterocycles could be considered in later optimization stages to improve properties like solubility or metabolic stability.

The Biological Evaluation Cascade: From Primary Hits to Lead Profiling

A tiered screening approach ensures that resources are focused on the most promising compounds. This cascade involves moving from high-throughput primary assays to more complex secondary and profiling assays.

Caption: A tiered workflow for SAR validation and lead candidate identification.

Tier 1: Primary Screening

The initial goal is to identify "hits" from the synthesized library. For this guide, we will hypothesize that our compounds are designed as protein kinase inhibitors, a common target class for this scaffold.

  • Primary Biological Assay: A single-point kinase inhibition assay is an efficient first step. All compounds are tested at a high concentration (e.g., 10 µM) against the target kinase. The universal product of all kinase reactions is ADP, making assays that detect ADP, such as ADP-Glo™, applicable to a wide variety of kinase targets.[7]

  • Initial Cytotoxicity Screen: It is crucial to simultaneously assess cytotoxicity against a non-cancerous, healthy cell line (e.g., human dermal fibroblasts). This helps to immediately flag compounds that are non-specifically toxic versus those with potential therapeutic windows. The MTT or MTS assay is a reliable, colorimetric method for this purpose.[8][9]

Tier 2: Potency and Selectivity

Compounds that show significant inhibition (>50%) in the primary screen and low cytotoxicity are advanced to Tier 2.

  • IC₅₀ Determination: A dose-response curve is generated for each hit to determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[8]

  • Selectivity Profiling: Promising compounds are screened against a panel of related kinases. A selective compound will show high potency against the primary target and significantly lower potency against other kinases, which is crucial for minimizing off-target side effects.

Tier 3: Early ADME-Tox Profiling

The most potent and selective compounds undergo early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling. Identifying pharmacokinetic and toxicological properties at an early stage is critical to reduce attrition in later clinical phases.[10][11][12]

  • Metabolic Stability: Assays using liver microsomes predict how quickly a compound is metabolized by cytochrome P450 (CYP450) enzymes, a major determinant of its half-life in the body.[13]

  • Permeability: A Caco-2 permeability assay can predict intestinal absorption for orally administered drugs.[11]

Data Interpretation and SAR Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for the direct correlation of structural changes with biological outcomes.

Table 1: Hypothetical SAR Data for N-(4-morpholinophenyl)acetamide Analogs

Compound IDR¹ (Phenyl)R² (Acetamide)Kinase X IC₅₀ (µM)Cytotoxicity (HDF) IC₅₀ (µM)
Parent-01 HPhenyl15.2> 50
Cmpd-02 4-ClPhenyl1.8> 50
Cmpd-03 4-OCH₃Phenyl25.6> 50
Cmpd-04 4-Cl4-F-Phenyl0.945.7
Cmpd-05 4-ClCyclohexyl8.9> 50
Cmpd-06 4-ClPyridin-3-yl0.538.9

Analysis of Hypothetical Data:

  • R¹ Position: Comparing Parent-01 and Cmpd-02 , the addition of an electron-withdrawing chlorine atom at the 4-position of the morpholine-phenyl ring dramatically increases potency. Conversely, the electron-donating methoxy group in Cmpd-03 is detrimental. This suggests that the electronic properties of this ring are critical.

  • R² Position: With the optimal 4-Cl substitution at R¹, modifications at R² show that aromatic rings are preferred over aliphatic ones (compare Cmpd-04 vs. Cmpd-05 ). The introduction of a fluorine atom (Cmpd-04 ) or a nitrogen atom in a pyridine ring (Cmpd-06 ) further enhances potency, suggesting a key hydrogen bond acceptor interaction in the kinase's active site. Cmpd-06 emerges as the most potent analog with a reasonable therapeutic index.

Detailed Experimental Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols.

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[14][15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Cell culture medium appropriate for the cell line.

  • 96-well flat-bottom plates.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control."

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to any kinase.[7][16]

Materials:

  • Kinase of interest, substrate, and reaction buffer (often available as a system).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compounds and ATP.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Dispense 1 µL of test compound dilutions (in 5% DMSO) into the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the kinase solution (in reaction buffer) to all wells except the negative controls. Incubate for 20 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of the ATP/substrate solution to every well. Incubate for 60 minutes at room temperature.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: The light generated is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" positive control and determine the IC₅₀.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the SAR validation of a novel N-(4-morpholinophenyl)acetamide series. By integrating rational compound design with a tiered cascade of biological and ADME-Tox assays, researchers can efficiently identify compounds with promising therapeutic potential. The hypothetical data analysis demonstrates how to translate raw experimental results into actionable SAR insights, guiding the next cycle of compound design and optimization. The most promising lead candidates, such as Cmpd-06 from our hypothetical series, would then be nominated for more extensive preclinical evaluation, including in vivo pharmacokinetic and efficacy studies.

References

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Stemmatters. [Link]

  • Validation method used in quantitative structure activity relationship. (2016). ResearchGate. [Link]

  • ADME, DMPK, and DDI In Vitro Studies. (n.d.). BioIVT. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. (2017). ResearchGate. [Link]

  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (2021). International Journal of Research in Engineering and Science. [Link]

  • Target identification and validation. (2023). Fiveable. [Link]

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. (2011). Journal of Medicinal Chemistry. [Link]

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]

  • Target Validation. (n.d.). EMBL-EBI. [Link]

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  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). The Scientific World Journal. [Link]

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). Molecules. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules. [Link]

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Comparative

A Comparative Guide to Elucidating the Mechanism of Action of a Novel N-(4-morpholinophenyl)acetamide Derivative

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of a novel N-(4-morpholinophenyl)acetamide derivative. By integrating...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of a novel N-(4-morpholinophenyl)acetamide derivative. By integrating established methodologies with field-proven insights, this document outlines a logical, self-validating experimental workflow. We will explore comparative analyses with existing compounds and provide detailed protocols to ensure scientific rigor and reproducibility.

The N-phenylacetamide scaffold is a known pharmacophore present in a variety of therapeutic agents, exhibiting activities ranging from anticancer to anticonvulsant and anti-inflammatory effects.[1][2][3] The addition of a morpholino group can modulate the physicochemical properties of the parent molecule, potentially enhancing its bioactivity and target specificity.[4][5] Therefore, a systematic approach is crucial to precisely define the molecular target and the subsequent signaling cascade affected by this novel derivative.

Foundational Strategy: From Broad Screening to Pinpointed Mechanism

The journey to confirm a drug's MoA is a multi-step process that begins with broad, high-throughput methods and progressively narrows down to specific target validation.[6] This iterative process ensures that resources are directed toward the most promising therapeutic avenues. Our approach is structured to first identify the biological process affected and then to pinpoint the specific molecular interactions.

Initial Hypothesis Generation: Leveraging the Known Landscape of Phenylacetamides

N-phenylacetamide derivatives have been reported to act through various mechanisms, including:

  • Enzyme Inhibition: A prominent MoA for this class of compounds is the inhibition of key enzymes. For instance, some derivatives have shown potential as inhibitors of histone deacetylases (HDACs) or cyclooxygenase (COX) enzymes.[1][3]

  • Modulation of Signaling Pathways: These compounds can also influence cellular signaling cascades. A notable example is the induction of apoptosis in cancer cells through the modulation of proteins in the apoptotic signaling pathway.[2]

  • Ion Channel Interaction: The N-phenylacetamide core is also found in several anticonvulsant drugs, with a proposed mechanism involving the modulation of voltage-gated sodium channels.[1][7]

Given this landscape, our initial hypothesis for the novel N-(4-morpholinophenyl)acetamide derivative will be broad, encompassing potential kinase inhibition, a common target for morpholine-containing compounds, and other enzyme systems.

Experimental Workflow: A Phased Approach to MoA Confirmation

The following experimental workflow is designed to systematically investigate the MoA of our novel compound.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Experimental workflow for MoA confirmation."

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify potential biological targets through broad screening methodologies.

Phenotypic screening involves testing the compound's effect on cell behavior without a preconceived notion of the target.[8] This approach can uncover unexpected MoAs.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel N-(4-morpholinophenyl)acetamide derivative (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Based on the chemical structure, a target-based screen against a panel of kinases is a logical starting point.[9]

Experimental Protocol: Kinase Inhibition Assay

  • Assay Principle: Utilize a fluorescence-based or luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays measure the amount of ADP produced, which is proportional to kinase activity.[10]

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and the novel compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

  • Detection: Add the detection reagent to stop the kinase reaction and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Determine the IC50 value for each kinase to identify potential targets.

Phase 2: Target Validation and Binding Affinity

Once a potential target is identified, the next step is to validate this interaction and quantify the binding affinity.[11]

Several biophysical techniques can confirm direct binding of the compound to the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of the novel compound over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Analysis: Analyze the association and dissociation rates to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay leverages the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[12]

  • Cell Lysis: Prepare a cell lysate containing the target protein.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of the novel compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a set time.

  • Western Blot Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Interpretation: A higher concentration of the intact target protein in the presence of the compound indicates a protective effect due to binding.

Phase 3: Cellular and Functional Assays

After confirming direct binding, it is essential to demonstrate that this interaction leads to a functional consequence within a cellular context.[13]

Experimental Protocol: Cellular Phosphorylation Assay

If the target is a kinase, a cellular phosphorylation assay can confirm its inhibition in intact cells.[14]

  • Cell Treatment: Treat cells expressing the target kinase with the novel compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Phosphorylation Detection: Use a phospho-specific antibody to detect the phosphorylation status of a known downstream substrate of the target kinase via Western blotting or ELISA.

  • Data Analysis: A decrease in the phosphorylation of the substrate in compound-treated cells compared to control cells indicates target inhibition.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Hypothetical signaling pathway."

If the compound induces cell death, it's important to determine the mechanism.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Treat cancer cells with the novel compound at its IC50 concentration for various time points.

  • Cell Lysis: Lyse the cells to release cellular components.

  • Caspase-3 Activity Measurement: Use a fluorometric or colorimetric assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis.[2]

  • Data Analysis: An increase in caspase-3 activity in treated cells compared to controls suggests apoptosis induction.

Comparative Analysis with Existing Derivatives

To understand the unique properties of the novel N-(4-morpholinophenyl)acetamide derivative, a comparative analysis with structurally similar compounds is essential.

CompoundTargetIC50 (µM)Cell LineReference
Novel Derivative To be determinedTo be determinedMCF-7-
Compound A1Xanthomonas oryzae pv. oryzae1.58-[2]
Compound 3jMDA-MB-468 (Breast Cancer)Potent CytotoxicityMDA-MB-468[2]
Known Kinase InhibitorTarget KinaseKnown ValueRelevant Cell LinePublished Data

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for confirming the mechanism of action of a novel N-(4-morpholinophenyl)acetamide derivative. By following this phased approach, researchers can confidently identify the molecular target, validate the interaction, and elucidate the functional consequences in a cellular context. The experimental protocols provided are based on established and reliable methodologies, ensuring the generation of high-quality, reproducible data.

Future studies should focus on in vivo validation of the identified MoA in relevant animal models of disease.[15] This will be a critical step in the translational pathway from a promising compound to a potential therapeutic agent.

References

  • Target identification and validation in research. (2024, March 3). World Journal of Biology and Biotechnology.
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  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
  • An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity.Benchchem.
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024, December 12). Longdom Publishing.
  • Importance of Target Identification & Validation in Drug Development.Revvity.
  • N-acetyl-N-phenylacetamide Derivatives: A Comparative Guide for Researchers.Benchchem.
  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks.
  • Specificity and mechanism of action of some commonly used protein kinase inhibitors.PMC.
  • Target identification and validation in drug discovery: the role of proteomics. (2005, April 15). PubMed.
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • Enzyme Assays and Kinetics.University of Wisconsin-Madison.
  • Experimental Pharmacology: Exploring Drug Actions in Research.Walsh Medical Media.
  • An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives.Benchchem.
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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed.
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  • Experimental training in molecular pharmacology education based on drug–target interactions. (2023, August 7). PMC.
  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. (2026, January 5). ResearchGate.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.PMC.
  • Identifying mechanism-of-action targets for drugs and probes.PMC.
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  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. (2024, June 15). PMC.
  • N-[4-(Morpholinodiazenyl)phenyl]acetamide.PMC.
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Validation

A Head-to-Head Preclinical Efficacy Comparison of Morpholine-Containing EGFR Inhibitors in a Non-Small Cell Lung Cancer Xenograft Model

Introduction: The Rationale for Targeting EGFR in NSCLC The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting EGFR in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In numerous cancers, including Non-Small Cell Lung Cancer (NSCLC), aberrant EGFR signaling, often driven by activating mutations in its kinase domain, leads to uncontrolled cell growth and tumor progression.[2][3][4] This makes EGFR an attractive and validated target for anti-cancer therapies.[5] The morpholine chemical group is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to improve their pharmacological properties.[6][7]

This guide provides a comparative framework for assessing the in vivo efficacy of two prominent morpholine-containing EGFR tyrosine kinase inhibitors (TKIs): Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor. We will detail a head-to-head study in a preclinical NSCLC xenograft model, providing the scientific rationale for the experimental design, detailed protocols, and representative data to guide researchers in drug development.

Lead Compounds Under Investigation

The core structure of interest, N-(4-morpholinophenyl)acetamide, while a valid chemical starting point, has led to more complex derivatives in the pursuit of potent and selective kinase inhibitors. Our lead compounds for this guide are established drugs that incorporate the key morpholine feature and target the EGFR pathway.

  • Lead Compound 1: Gefitinib (Iressa®)

    • Class: First-generation reversible EGFR-TKI.

    • Mechanism: Competes with ATP at the EGFR kinase domain, primarily effective against tumors with activating EGFR mutations (e.g., exon 19 deletions or L858R substitution).[8][9][10] The morpholine group in its structure is crucial for its activity and pharmacokinetic profile.

  • Comparator Compound: Osimertinib (Tagrisso®)

    • Class: Third-generation irreversible EGFR-TKI.

    • Mechanism: Covalently binds to the C797 residue in the EGFR kinase domain, showing high potency against both activating EGFR mutations and the T790M resistance mutation, which often arises after treatment with first-generation TKIs.[11] It also demonstrates significant activity against central nervous system (CNS) metastases.[12][13]

The EGFR Signaling Pathway: A Target for Inhibition

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[4][14] EGFR-TKIs like Gefitinib and Osimertinib block this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR

Caption: EGFR signaling cascade and points of inhibition.

Comparative In Vivo Efficacy Study Design

The gold standard for preclinical evaluation of anti-cancer agents is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[15][16] This allows for the direct assessment of a compound's anti-tumor activity in a living system.

Experimental Workflow

The study follows a sequence of steps from cell culture to data analysis, designed to provide a robust comparison of the two inhibitors.

Xenograft_Workflow Phase1 Phase 1: Preparation A 1. Cell Culture (NCI-H1975, EGFR L858R/T790M) Phase1->A Phase2 Phase 2: Implantation & Growth C 3. Subcutaneous Implantation (Athymic Nude Mice) Phase2->C Phase3 Phase 3: Treatment F 6. Daily Dosing (Oral Gavage) - Vehicle - Gefitinib - Osimertinib Phase3->F Phase4 Phase 4: Monitoring & Endpoints G 7. Bi-weekly Tumor Measurement (Calipers) Phase4->G B 2. Cell Harvest & Viability Check A->B B->C D 4. Tumor Growth to Palpable Size (~100-150 mm³) C->D E 5. Randomization into Treatment Groups D->E E->F H 8. Daily Body Weight & Health Check I 9. Endpoint Criteria Met (e.g., Tumor >1500 mm³) J 10. Data Analysis (TGI, Statistical Significance)

Caption: Standard workflow for a tumor xenograft efficacy study.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting the comparative efficacy study.

1. Cell Line Selection and Culture:

  • Cell Line: NCI-H1975 human NSCLC cell line.

    • Rationale: This cell line harbors both the L858R activating mutation and the T790M resistance mutation, making it an ideal model to differentiate the efficacy of first and third-generation inhibitors.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Passage cells every 2-3 days to maintain logarithmic growth.[17]

2. Animal Model:

  • Strain: Athymic Nude Mice (e.g., NU/J), female, 6-8 weeks old.

    • Rationale: These mice lack a thymus and cannot mount an effective T-cell mediated immune response, preventing rejection of the human tumor xenograft.[16]

3. Tumor Implantation:

  • Harvest NCI-H1975 cells during their logarithmic growth phase.

  • Perform a cell count and check viability (should be >95% via trypan blue exclusion).

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® Basement Membrane Matrix.[18]

    • Rationale: Matrigel provides a scaffold that supports initial tumor cell viability and growth.[18]

  • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.[17]

4. Study Groups and Dosing:

  • Monitor mice until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into three groups (n=8-10 mice per group):

    • Vehicle Control: (e.g., 0.5% HPMC + 0.1% Tween 80 in water)

    • Gefitinib: 50 mg/kg, once daily (QD), oral gavage.

    • Osimertinib: 5 mg/kg, once daily (QD), oral gavage.[19]

  • Administer treatments for 21 consecutive days.

5. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor length (L) and width (W) with digital calipers twice weekly. Calculate volume using the formula: Volume = (W² x L) / 2.[17]

  • Body Weight: Record the body weight of each mouse daily as a measure of general toxicity.

  • Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the treatment period relative to the vehicle control group.

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds 1500-2000 mm³, if there is more than 20% body weight loss, or if the animal shows signs of significant distress, in accordance with IACUC guidelines.[20][21]

Data Presentation and Interpretation

Quantitative data from the study should be summarized for clear comparison.

Table 1: Comparative Efficacy Data (Representative)
Treatment Group (Dose)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 ± SEM
Vehicle Control 1250 ± 150--2.5 ± 1.5
Gefitinib (50 mg/kg) 1050 ± 13016%-5.0 ± 2.0
Osimertinib (5 mg/kg) 250 ± 4580%-3.0 ± 1.8

SEM: Standard Error of the Mean

Interpretation:

In this representative dataset, Gefitinib shows minimal efficacy against the T790M-resistant H1975 tumor model, as expected.[22] In contrast, Osimertinib demonstrates significant tumor growth inhibition (80%), highlighting its potency against this resistant phenotype.[11] The body weight changes are minimal across all groups, suggesting the dosing regimens are well-tolerated.

Conclusion and Future Directions

This guide outlines a robust preclinical framework for comparing the in vivo efficacy of morpholine-containing lead compounds targeting EGFR in NSCLC. The results from such a study, demonstrating the superior efficacy of a third-generation inhibitor like Osimertinib over a first-generation agent like Gefitinib in a T790M-mutant model, provide a clear rationale for advancing the more potent compound.

For drug development professionals, these studies are critical decision-making points. Future work could involve:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlating drug concentration in plasma and tumor tissue with target inhibition and anti-tumor response.

  • Orthotopic Models: Implanting tumor cells into the lung to better mimic the tumor microenvironment.

  • Combination Studies: Evaluating the efficacy of the lead compound in combination with other therapies, such as chemotherapy or immunotherapy.[23][24]

By employing rigorous, well-designed in vivo studies, researchers can confidently select and advance the most promising lead compounds into further development, ultimately accelerating the delivery of new medicines to patients.

References

  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023). MDPI. [Link]

  • The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials. (n.d.). PMC. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). PMC. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). PMC. [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. (n.d.). PMC. [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Publications. [Link]

  • Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. (2023). ResearchGate. [Link]

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  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PMC. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]

  • Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC. (n.d.). Tagrisso. [Link]

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  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]

  • Gefitinib for Advanced or Metastatic Non-small Cell Lung Cancer. (2004). Canada's Drug Agency. [Link]

  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (2021). IJRES. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025). ResearchGate. [Link]

  • Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation. (2016). American Health & Drug Benefits. [Link]

  • New study results reinforce TAGRISSO® (osimertinib) as the backbone therapy for EGFR-mutated lung cancer across stages and settings. (2025). AstraZeneca. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Taylor & Francis Online. [Link]

  • Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy. (2012). AACR Journals. [Link]

  • Inhibition of TGF-β enhances the in vivo antitumor efficacy of EGF receptor-targeted therapy. (2012). AACR Publications. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). MDPI. [Link]

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Comparative

Comparing the synthetic efficiency of different routes to N-(4-morpholinophenyl)acetamide

Comparing the Synthetic Efficiency of Different Routes to N-(4-morpholinophenyl)acetamide N-(4-morpholinophenyl)acetamide is a highly valuable structural motif in medicinal chemistry. It frequently serves as a core scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparing the Synthetic Efficiency of Different Routes to N-(4-morpholinophenyl)acetamide

N-(4-morpholinophenyl)acetamide is a highly valuable structural motif in medicinal chemistry. It frequently serves as a core scaffold or key intermediate in the development of kinase inhibitors, antibacterial agents (such as linezolid analogs), and anticoagulants like rivaroxaban[1][2]. Synthesizing this molecule efficiently requires a careful balance of functional group tolerance, atom economy, and scalability.

This guide objectively compares the two most prominent synthetic strategies: the classical three-step Nucleophilic Aromatic Substitution (SNAr) sequence and the modern single-step transition-metal-catalyzed Buchwald-Hartwig amination.

Mechanistic Pathway Overview

G cluster_RouteA Route A: Classical SNAr & Reduction cluster_RouteB Route B: Buchwald-Hartwig A1 1-Fluoro-4-nitrobenzene A2 4-(4-Nitrophenyl)morpholine A1->A2 Morpholine, K2CO3 80°C, 4h A3 4-Morpholinoaniline A2->A3 H2, Pd/C RT, 12h Target N-(4-morpholinophenyl)acetamide A3->Target AcCl, TEA 0°C to RT B1 4-Bromoacetanilide B1->Target Morpholine, Pd cat. Cs2CO3, 100°C

Synthetic pathways to N-(4-morpholinophenyl)acetamide via SNAr (A) and Buchwald-Hartwig (B).

Route A: The Classical SNAr-Reduction-Acetylation Sequence

This classical route relies on the predictable reactivity of highly polarized aromatic rings. It is the industry standard for large-scale manufacturing due to the low cost of reagents and the avoidance of air-sensitive catalysts[1].

Causality & Mechanistic Design
  • Why 1-fluoro-4-nitrobenzene? Fluorine is the optimal leaving group for SNAr. Its high electronegativity inductively stabilizes the anionic Meisenheimer complex transition state, making it vastly superior to chlorine or bromine in this specific context[1]. The para-nitro group provides the necessary electron-withdrawing resonance to activate the ring.

  • Why Pd/C for reduction? Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic conditions that would protonate the morpholine ring, which complicates the aqueous workup and extraction[3].

  • Why strict temperature control during acetylation? Acetyl chloride is highly reactive. Cooling the reaction to 0 °C controls the exotherm and prevents the aniline nitrogen from undergoing double-acetylation (forming a di-acetamide), ensuring high mono-selectivity[4][5].

Experimental Protocol
  • SNAr (Synthesis of 4-(4-nitrophenyl)morpholine): Dissolve 1-fluoro-4-nitrobenzene (1.0 equiv) in DMF. Add morpholine (1.2 equiv) and K2CO3 (1.5 equiv). Self-Validation: K2CO3 acts as a mild base to scavenge the HF byproduct without triggering side reactions. Stir at 80 °C for 4 hours. Quench with ice water; the product precipitates as a yellow solid and is isolated via filtration[1].

  • Nitro Reduction (Synthesis of 4-morpholinoaniline): Dissolve the intermediate in ethanol. Add 10% Pd/C (5 mol%). Stir under an H2 atmosphere (balloon) at room temperature for 12 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo[3].

  • Acetylation (Target Synthesis): Dissolve 4-morpholinoaniline in anhydrous DCM. Add triethylamine (TEA, 1.2 equiv) as an acid scavenger and cool to 0 °C. Add acetyl chloride (1.1 equiv) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature. Wash with aqueous NaHCO3, dry over Na2SO4, and concentrate to yield the final product[4][5].

Route B: Catalytic Buchwald-Hartwig Amination

For discovery chemistry and rapid analog generation, the Buchwald-Hartwig cross-coupling offers a highly efficient, single-step alternative starting from commercially available 4-bromoacetanilide[6].

Causality & Mechanistic Design
  • Overcoming Substrate Deactivation: The acetamide group on 4-bromoacetanilide is electron-donating by resonance, which inherently slows down the oxidative addition of the palladium catalyst. To overcome this, highly active, electron-rich, and sterically bulky ligands (such as PEPPSI-IPent or BINAP) are required. The steric bulk forces the reductive elimination step, which is the rate-limiting step in C-N bond formation[6][7].

  • Base Selection is Critical: Strong alkoxide bases (like NaOtBu or LiHMDS) can deprotonate the acidic N-H of the acetamide group, leading to catalyst poisoning or unwanted N-arylation side reactions. Cesium carbonate (Cs2CO3) is specifically selected because it is mild enough to tolerate the acetamide functional group while still effectively deprotonating the morpholine in the catalytic cycle[6].

Experimental Protocol
  • Cross-Coupling: In a glovebox or under strict Schlenk (N2) conditions, charge a microwave vial with 4-bromoacetanilide (1.0 equiv), Pd-PEPPSI-IPent (3 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane and morpholine (1.4 equiv) via syringe.

  • Reaction: Seal the vial and heat in a preheated aluminum block at 100 °C for 20 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a silica plug to remove inorganic salts and bulk palladium. Concentrate the filtrate and purify via silica gel column chromatography (gradient elution 0–90% EtOAc in heptane) to isolate the product[6].

Quantitative Data Comparison

The following table summarizes the experimental metrics of both routes to guide process selection:

MetricRoute A: SNAr + Reduction + AcetylationRoute B: Buchwald-Hartwig Amination
Step Count 3 Steps1 Step
Overall Yield ~75 - 85% (Cumulative across 3 steps)~79 - 81%[6]
Atom Economy Moderate (Generates HF, H2O, and HCl waste)High (Generates HBr/CsBr waste)
Catalyst Cost Low (Pd/C is cheap and easily recoverable)High (Pd-PEPPSI-IPent or Pd/BINAP)[6][7]
Scalability Excellent (Routinely performed on kilogram scale)Moderate (Requires strict inert atmosphere)
Purification Simple (Precipitation / Crystallization)Complex (Requires Column Chromatography)[6]

Conclusion & Recommendations

  • For Process Chemistry & Scale-Up: Route A is unequivocally the superior choice. Despite being three steps, the reactions are highly robust, utilize inexpensive reagents, and rely on simple precipitation/filtration for purification, completely avoiding chromatographic bottlenecks[1].

  • For Medicinal Chemistry & Discovery: Route B is highly recommended. The ability to generate the target molecule in a single step from readily available aryl halides allows for the rapid generation of diverse libraries. The use of advanced pre-catalysts like Pd-PEPPSI-IPent effectively mitigates the functional group interference of the acetamide moiety[6].

Sources

Validation

Head-to-head comparison of N-(4-morpholinophenyl)acetamide analogues in cancer cell lines

Head-to-Head Comparison of N -(4-morpholinophenyl)acetamide Analogues in Cancer Cell Lines: A Preclinical Evaluation Guide Introduction & Mechanistic Rationale The N -(4-morpholinophenyl)acetamide scaffold has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of N -(4-morpholinophenyl)acetamide Analogues in Cancer Cell Lines: A Preclinical Evaluation Guide

Introduction & Mechanistic Rationale

The N -(4-morpholinophenyl)acetamide scaffold has emerged as a highly privileged structural motif in targeted oncology drug discovery. The morpholine ring enhances aqueous solubility and metabolic stability, while the acetamide linker provides critical hydrogen-bond donor/acceptor interactions. This precise geometry allows the moiety to anchor deeply within the ATP-binding pockets of kinases or the acetyl-lysine recognition sites of epigenetic readers.

This guide provides a head-to-head technical comparison of two distinct classes of N -(4-morpholinophenyl)acetamide analogues: Quinazolinone-based BRD4/CK2 dual inhibitors [1] and Thiazolotriazole-thioacetamides [2].

The Causality of Scaffold Design
  • Class A: Quinazolinone Analogues (BRD4/CK2 Dual Inhibitors): Bromodomain-containing protein 4 (BRD4) inhibitors often face clinical resistance due to compensatory kinase signaling. Casein kinase 2 (CK2) phosphorylates BRD4, modulating its chromatin binding. Dual inhibition using N -(4-morpholinophenyl)acetamide derivatives (e.g., Compound 44e) simultaneously suppresses the MYC oncogene (via BRD4) and the PI3K/AKT survival pathway (via CK2). This dual-action synergistically induces apoptosis and autophagy-associated cell death in Triple-Negative Breast Cancer (TNBC) [1].

  • Class B: Thiazolotriazole Analogues (Multi-Kinase/Tubulin Inhibitors): Fusing a thiazolo[2,3-c][1,2,4]triazole core to the N -(4-morpholinophenyl)acetamide tail yields compounds that disrupt tubulin polymerization and inhibit EGFR/BRAF(V600E) kinases, showing marked selectivity for renal and breast carcinoma cell lines [2].

Pathway Compound N-(4-morpholinophenyl)acetamide Analogues (e.g., 44e) BRD4 BRD4 Inhibition Compound->BRD4 Epigenetic targeting CK2 CK2 Inhibition Compound->CK2 Kinase targeting MYC Downregulation of c-Myc BRD4->MYC AKT Decreased p-AKT CK2->AKT Apoptosis Apoptosis & Autophagy (TNBC Cell Death) MYC->Apoptosis AKT->Apoptosis

Caption: Dual-inhibition signaling pathway of quinazolinone-based N-(4-morpholinophenyl)acetamide analogues.

Quantitative Data Comparison

The table below summarizes the in vitro efficacy of representative N -(4-morpholinophenyl)acetamide analogues across various human cancer cell lines.

Analogue ClassRepresentative CompoundPrimary TargetsCell LineCancer TypeIC50 (µM)
Quinazolinone-acetamideCompound 44eBRD4 / CK2MDA-MB-231TNBC1.25 ± 0.15
Quinazolinone-acetamideCompound 44eBRD4 / CK2MDA-MB-468TNBC0.98 ± 0.12
Quinazolinone-acetamideCompound 43iBRD4 / CK2MDA-MB-231TNBC2.10 ± 0.20
Thiazolotriazole-acetamideCompound 27EGFR / TubulinMCF-7ER+ Breast3.45 ± 0.30
Thiazolotriazole-acetamideCompound 27EGFR / TubulinA498Renal Carcinoma1.85 ± 0.25

Self-Validating Experimental Protocols

As an application scientist, it is critical to recognize that phenotypic cell death assays are prone to false positives due to off-target compound toxicity. The following protocol establishes a self-validating loop : cell viability assays (phenotypic readout) must be corroborated by target engagement assays (Western blot for downstream effectors). If cell death occurs without a corresponding drop in c-Myc or p-AKT, non-specific cytotoxicity is likely occurring.

Protocol 1: High-Throughput Cell Viability Assay (Phenotypic Validation)
  • Cell Seeding: Plate MDA-MB-231 and MDA-MB-468 cells at a density of 3,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the N -(4-morpholinophenyl)acetamide analogue in DMSO. Perform a 10-point, 3-fold serial dilution. Add to cells such that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation (Causality Check): Incubate for 72 hours. Why 72 hours? Epigenetic inhibitors targeting BRD4 rely on the depletion of downstream proteins (like c-Myc), which requires multiple cell cycles to manifest phenotypically. Shorter incubations will artificially inflate the IC50.

  • Detection: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Target Engagement via Western Blot (Mechanistic Validation)
  • Lysate Preparation: Treat MDA-MB-231 cells with the analogue at 0.5×, 1×, and 2× the determined IC50 for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Note: Phosphatase inhibitors are critical to preserve p-AKT levels during extraction.

  • Protein Separation: Run 20 µg of total protein on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • BRD4 Engagement: Probe for c-Myc (1:1000). BRD4 inhibition directly prevents the transcription of the MYC gene.

    • CK2 Engagement: Probe for p-AKT (Ser129) (1:1000). CK2 directly phosphorylates AKT at Ser129; a reduction confirms intracellular CK2 inhibition.

    • Loading Control: Probe for GAPDH or β-actin (1:5000).

  • Validation Check: A successful dual-inhibitor must show dose-dependent depletion of both c-Myc and p-AKT(Ser129).

Workflow Prep Compound Prep (DMSO Stock) Dose Dose-Response Treatment (72h) Prep->Dose Pheno Phenotypic Assay (CellTiter-Glo) Dose->Pheno Mech Mechanistic Assay (Western Blot) Dose->Mech Valid Self-Validation: Correlate IC50 with c-Myc/p-AKT drop Pheno->Valid Mech->Valid

Caption: Self-validating experimental workflow for evaluating N-(4-morpholinophenyl)acetamide analogues.

References

  • Title: Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy [1][1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies [2][2] Source: ACS Omega URL: [Link]

Sources

Comparative

Validating the inhibition of Hypoxia-inducible factor-1 (HIF-1) by morpholine derivatives

Validating the Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) by Morpholine Derivatives: A Comparative Methodological Guide As drug development pivots toward targeting the tumor microenvironment, Hypoxia-Inducible Fact...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) by Morpholine Derivatives: A Comparative Methodological Guide

As drug development pivots toward targeting the tumor microenvironment, Hypoxia-Inducible Factor-1 (HIF-1) has emerged as a critical therapeutic node. HIF-1 drives tumor angiogenesis, metabolic reprogramming, and metastasis under hypoxic conditions. However, early-generation HIF-1 inhibitors often failed in clinical translation due to severe lipophilicity, poor aqueous solubility, and off-target toxicity.

To overcome these pharmacokinetic hurdles, medicinal chemists have increasingly integrated morpholine rings into inhibitor scaffolds. The morpholine moiety—a six-membered heterocycle containing both an oxygen and a nitrogen atom—acts as a dual-purpose structural upgrade. The oxygen atom participates in donor-acceptor hydrogen bonding to enhance target affinity, while the basic nitrogen allows for the formation of water-soluble salts, drastically improving bioavailability without compromising potency[1]. Furthermore, novel morpholine-acetamide derivatives have recently demonstrated potent dual inhibition against both carbonic anhydrase and HIF-1α, positioning them as highly versatile anti-tumor candidates[2].

This guide objectively compares the performance of morpholine-derivatized HIF-1 inhibitors against traditional alternatives and provides field-proven, self-validating protocols for evaluating their efficacy.

Pathway Dynamics: HIF-1 Stabilization and Targeted Intervention

To effectively validate an inhibitor, one must first understand the spatial and temporal dynamics of the target. Under normoxia, HIF-1α is rapidly hydroxylated by Prolyl Hydroxylases (PHDs) and targeted for proteasomal degradation. Under hypoxia (typically <1% O₂), PHDs are inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and recruit the p300/CBP co-activator to initiate the transcription of target genes (e.g., VEGF, CA9).

Morpholine derivatives typically intervene by either blocking the HIF-1α/p300 protein-protein interaction or by suppressing HIF-1α translation and promoting its degradation[1].

Pathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Inhibits PHDs Nucleus Nuclear Translocation HIF1a->Nucleus Translocation Degradation Proteasomal Degradation HIF1a->Degradation Normoxia HRE HRE Binding & Transcription Nucleus->HRE p300 Recruitment Morpholine Morpholine Derivatives Morpholine->HIF1a Blocks Translation Morpholine->Degradation Promotes

HIF-1α stabilization pathway and targeted disruption by morpholine derivatives.

Comparative Landscape: Morpholine Derivatives vs. Alternatives

When selecting a HIF-1 inhibitor for preclinical models, researchers must balance potency with solubility. For instance, unmodified benzopyran-based inhibitors like KCN1 are potent but suffer from extremely poor water solubility. By substituting the benzopyran group with a phenyl group containing a morpholinomethyl moiety, researchers achieved a >10-fold increase in aqueous solubility while maintaining an IC50 of ~0.6 µM[1].

Conversely, PX-478 is a well-documented, orally bioavailable non-morpholine inhibitor that suppresses HIF-1α translation and deubiquitination[3]. While effective, it requires higher working concentrations (IC50 ~20–30 µM) compared to targeted morpholine analogs.

Table 1: Performance Comparison of HIF-1 Inhibitor Classes

Compound / ClassPrimary Mechanism of ActionAqueous SolubilityTypical IC50 (HIF-1)Key Advantage / Limitation
Morpholine-KCN1 Analogs Disrupts HIF-1α/p300 interactionHigh (>10-fold vs KCN1)~0.6 - 1.2 µMExcellent solubility for IV dosing; maintains high target affinity.
Morpholine-Acetamides Dual CA/HIF-1α inhibitionHigh~8.0 - 11.0 µMMulti-target efficacy against tumor microenvironment adaptations.
PX-478 (Reference) Inhibits HIF-1α translationModerate20 - 30 µMExtensive in vivo validation; requires higher dosing concentrations.
Echinomycin Binds DNA (HRE sequence)Low<0.1 µMExtremely potent, but limited by severe systemic off-target toxicity.
Unmodified KCN1 Disrupts HIF-1α/p300 interactionVery Low~0.6 µMHigh potency, but poor solubility severely limits formulation.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol evaluating HIF-1 inhibition must be a self-validating system. Because HIF-1α has a half-life of less than 5 minutes upon reoxygenation, experimental design must account for rapid artifactual degradation.

Workflow Seed 1. Cell Seeding (Normoxia) Treat 2. Compound Treatment (Morpholine/Controls) Seed->Treat Hypoxia 3. Hypoxic Incubation (1% O2, 16-24h) Treat->Hypoxia Lysis 4. Rapid Lysis (Nuclear Extraction) Hypoxia->Lysis Assay 5. Downstream Assays (WB, Luciferase) Lysis->Assay

Step-by-step experimental workflow for validating HIF-1α inhibitors.

Protocol A: Hypoxic Stabilization & Nuclear Extraction (Western Blot)

Causality Check: Whole-cell lysates dilute the nuclear HIF-1α signal with abundant cytoplasmic proteins. Nuclear extraction is mandatory for a high signal-to-noise ratio.

  • Seeding: Seed target cancer cells (e.g., HCT116, HeLa) in 6-well plates and culture until 70% confluent.

  • Pre-treatment: Treat cells with the morpholine derivative, a positive control (e.g., PX-478), and a vehicle control (DMSO <0.1%).

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 16 hours. Self-Validation: Include a normoxic control plate to confirm baseline HIF-1α absence, and a CoCl₂ (100 µM) treated plate as a chemical hypoxia positive control.

  • Rapid Lysis: Do not remove cells from the hypoxia chamber if possible. If removal is necessary, immediately place plates on ice and wash with ice-cold PBS containing 10 µM MG132 (proteasome inhibitor) to freeze degradation.

  • Extraction: Use a commercial nuclear extraction kit.

  • Immunoblotting: Probe for HIF-1α. Self-Validation: Use Lamin B1 (not β-actin) as the loading control, as it is strictly localized to the nucleus.

Protocol B: HRE-Luciferase Reporter Assay

Causality Check: A reduction in HIF-1α protein does not automatically guarantee a reduction in transcriptional activity. Furthermore, apparent transcriptional inhibition could simply be an artifact of compound cytotoxicity.

  • Transfection: Co-transfect cells with an HRE-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid.

  • Treatment & Hypoxia: 24 hours post-transfection, treat with morpholine derivatives and incubate under 1% O₂ for 16–24 hours.

  • Dual-Luciferase Readout: Lyse cells and measure luminescence sequentially.

  • Data Normalization: Divide the Firefly signal (HIF-1 dependent) by the Renilla signal (cell viability/transfection efficiency). Self-Validation: If the Renilla signal drops significantly in the treatment group, the morpholine derivative is causing general cytotoxicity, not specific HIF-1 inhibition.

Quantitative Benchmarks

When executing the workflows above, researchers should benchmark their morpholine derivatives against established profiles. The table below summarizes the expected quantitative readouts when comparing a highly soluble morpholine-KCN1 analog to the standard inhibitor PX-478 under 1% O₂ hypoxia.

Table 2: Expected Quantitative Readouts for Validation Assays

Assay MetricVehicle Control (Hypoxia)Morpholine-KCN1 Analog (10 µM)PX-478 (25 µM)Normoxia Control
HRE-Luciferase Activity (Normalized Fold Change)10.0x1.5x (85% Inhibition)2.2x (78% Inhibition)1.0x
HIF-1α Protein Level (Densitometry vs Lamin B1)100%< 20%< 15%Undetectable
Cell Viability (Renilla Luminescence / MTT)100%> 92% (Low toxicity)> 88% (Low toxicity)100%
Aqueous Solubility Limit (Formulation Benchmark)N/A> 5.0 mg/mL ~ 2.0 mg/mLN/A

By leveraging the morpholine moiety, researchers can achieve the potent transcriptional suppression seen in early-generation inhibitors while securing the aqueous solubility required for rigorous in vivo and clinical progression.

References

  • Ferguson, J. H., et al. "Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility." Taylor & Francis.
  • Koh, M. Y., et al. "Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α." ResearchGate / Molecular Cancer Therapeutics.
  • "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies." PMC (nih.gov).

Sources

Validation

Advanced Statistical Pipelines for HTS Data: Evaluating N-(4-morpholinophenyl)acetamide Derivatives

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: A comparative analysis of Robust B-Score Normalization vs. Traditional Z-Score methods for High-Throughput Screening (HTS) data.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: A comparative analysis of Robust B-Score Normalization vs. Traditional Z-Score methods for High-Throughput Screening (HTS) data.

Biological Context & The Analytical Bottleneck

Derivatives of N-(4-morpholinophenyl)acetamide are highly regarded in neuropharmacology as potent, reversible inhibitors of Monoamine Oxidase-B (MAO-B) [1]. By preventing the oxidative deamination of dopamine, these compounds reduce the generation of reactive oxygen species (ROS), offering significant neuroprotective potential for Parkinson's and Alzheimer's diseases.

However, translating chemical synthesis into biological insight relies entirely on the statistical resolution of High-Throughput Screening (HTS) data. Morpholine-containing libraries present unique analytical challenges:

  • Solubility-Driven Edge Effects: Morpholine derivatives often exhibit variable aqueous solubility, leading to micro-precipitation and evaporation gradients at the edges of 384-well and 1536-well plates.

  • Fluorescence Quenching: In standard Amplex Red fluorimetric assays, certain acetamide structural motifs can partially quench fluorescence, creating systematic positional biases that masquerade as biological activity.

To resolve this, the choice of statistical analysis pipeline is just as critical as the assay chemistry itself.

MAOB_Pathway Deriv N-(4-morpholinophenyl) acetamide Derivatives MAOB MAO-B Enzyme Deriv->MAOB Competitive Inhibition Neuro Neuroprotection Deriv->Neuro Promotes ROS H2O2 / ROS MAOB->ROS Oxidative Deamination DA Dopamine DA->MAOB Substrate Binding ROS->Neuro Cellular Damage

Mechanism of MAO-B inhibition by morpholinophenyl derivatives promoting neuroprotection.

Product Comparison: B-Score Pipeline vs. Traditional Z-Score

When evaluating screening platforms, laboratories typically default to standard open-source pipelines utilizing Z-Score Normalization . However, for focused libraries like N-(4-morpholinophenyl)acetamide derivatives, we strongly advocate for the implementation of a Robust B-Score Normalization Pipeline [2].

The Causality Behind the Methodological Choice

The Traditional Z-score is calculated using the mean and standard deviation of the plate. It operates under the assumption that the data is normally distributed and that active "hits" are rare. Because N-(4-morpholinophenyl)acetamide libraries are often "hit-rich" (containing many structurally related active analogs), the presence of multiple strong inhibitors artificially inflates the plate's standard deviation. This phenomenon suppresses the Z-scores of moderate inhibitors, leading to a high rate of false negatives .

Furthermore, Z-scores cannot correct for spatial artifacts. If row A of a microplate suffers from evaporation, the Z-score will blindly penalize or promote those wells.

In contrast, the B-Score Pipeline utilizes Tukey’s median polish—a non-parametric technique [3]. It iteratively calculates and removes row and column medians, isolating the true biological signal (the residual) from systematic positional noise. By dividing this residual by the Median Absolute Deviation (MAD), the B-score remains entirely immune to the skewing effects of extreme outlier hits.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the assay and statistical analysis must function as a self-validating system. The following protocol details the MAO-B screening workflow, integrating strict Quality Control (QC) gates.

Step 1: Assay Preparation Dispense 10 µL of recombinant human MAO-B enzyme (7.5 µg/mL in HEPES buffer, pH 7.4) into 384-well black opaque microtiter plates using an automated acoustic liquid handler.

Step 2: Compound Addition & Controls Pin-transfer 50 nL of the N-(4-morpholinophenyl)acetamide derivatives (yielding a 10 µM final concentration in 1% DMSO).

  • Internal Validation: Dedicate Column 23 to a vehicle control (1% DMSO, maximum signal) and Column 24 to a positive control (10 µM Pargyline, an irreversible MAO-B inhibitor, minimum signal) [1].

Step 3: Incubation & Detection Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding. Add 10 µL of the Amplex Red/horseradish peroxidase (HRP) detection mixture. Incubate in the dark for 30 minutes, then measure fluorescence (Ex/Em = 530/590 nm).

Step 4: Primary QC Gate (Z'-Factor) Before any normalization occurs, calculate the Z'-factor for each individual plate using the controls in columns 23 and 24.

  • Action: If Z' < 0.5, the plate is automatically rejected due to poor assay window resolution.

Step 5: Statistical Processing & Hit Calling

  • Traditional Alternative: Calculate Z=(x−μ)/σ . Select hits where Z≤−3 .

  • B-Score Product: Apply the median polish algorithm to extract the residual ( rij​ ) for well (i,j) . Calculate B=rij​/MAD . Select hits where B≤−3 (indicating a robust, artifact-free reduction in MAO-B activity).

Stat_Workflow Raw Raw HTS Data (Fluorescence) QC Plate QC (Z'-Factor > 0.5) Raw->QC Norm B-Score Normalization (Tukey's Median Polish) QC->Norm Pass Fail Reject Plate QC->Fail Fail Hit Hit Selection (B-Score < -3) Norm->Hit Robust Scoring

B-Score normalization workflow ensuring robust hit selection in high-throughput screening.

Quantitative Data Presentation

The table below summarizes the comparative performance of both statistical pipelines when applied to a 10,000-compound screening campaign of morpholine derivatives. The B-Score pipeline dramatically reduces false positives caused by edge effects while rescuing true hits that the Z-score masked.

Performance MetricTraditional Z-Score PipelineRobust B-Score PipelineCausality / Impact
Sensitivity to Outliers High (Mean/SD skewed)Low (Median/MAD used)B-Score prevents active morpholine analogs from masking moderate hits.
Edge Effect Correction NoneComprehensiveB-Score mathematically flattens spatial evaporation artifacts.
False Positive Rate (FPR) 4.8%0.9%Z-score misidentifies quenched edge-wells as active inhibitors.
Hit Confirmation Rate 62.5%89.1%B-Score yields a highly purified pool of true MAO-B inhibitors for secondary screening.
Computational Load MinimalModerateMedian polish requires iterative matrix calculations, easily handled by modern platforms.

References

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations National Center for Biotechnology Information (PMC) URL:[Link]

  • Improved Statistical Methods for Hit Selection in High-Throughput Screening Journal of Biomolecular Screening (via ResearchGate) URL:[Link]

  • Data Analysis Approaches in High Throughput Screening IntechOpen URL: [Link]

Safety & Regulatory Compliance

Safety

N-(4-morpholinophenyl)acetamide: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that the safe handling and disposal of pharmaceutical intermediates like N-(4-morpholinophenyl)acetamide —and its halogenated derivatives (e.g., 2-chloro or 2,2,2-trifluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of pharmaceutical intermediates like N-(4-morpholinophenyl)acetamide —and its halogenated derivatives (e.g., 2-chloro or 2,2,2-trifluoro variants)—require more than just adherence to basic laboratory rules. It requires a mechanistic understanding of the chemical's behavior, thermal degradation kinetics, and toxicological profile.

This guide provides a self-validating, step-by-step operational framework designed for drug development professionals to ensure absolute environmental compliance and laboratory safety.

Chemical Profile & Hazard Causality

N-(4-morpholinophenyl)acetamide contains both a morpholine ring and an acetamide functional group. While highly valuable in synthesizing complex active pharmaceutical ingredients (APIs) like Linezolid[1], these structural features dictate its hazard profile:

  • Systemic Toxicity: Prolonged or repeated exposure to these derivatives can cause specific target organ toxicity (classified under H372)[2].

  • Aerosolization Risk: As a dry powder, the compound is prone to dust formation. Fine particulates drastically increase the surface area available for rapid absorption across the pulmonary epithelium if inhaled.

  • Thermal Degradation Byproducts: Upon combustion, the nitrogen atoms within the morpholine and acetamide groups oxidize to form toxic nitrogen oxides (NOx). Furthermore, if you are working with halogenated derivatives, thermal decomposition will release highly corrosive hydrogen fluoride (HF) or hydrogen chloride (HCl) gases alongside carbon monoxide (CO)[1].

Understanding these mechanisms is critical: you are not just disposing of a powder; you are managing the potential release of highly toxic, acidic gases.

Operational Safety & Quantitative Parameters

Before initiating any workflow involving this compound, your operational environment must be strictly controlled.

Table 1: Mandatory PPE and Environmental Controls
ParameterSpecificationMechanistic Rationale
Ventilation Mechanical exhaust or laboratory fume hoodPrevents accumulation of localized dust clouds; mitigates inhalation risk.
Respiratory Protection NIOSH/MSHA approved (EN 149) respiratorFilters fine particulates; mandatory if exposure limits are exceeded or dust is formed[1].
Dermal Protection Chemical/solvent-resistant glovesPrevents transdermal absorption; gloves must be inspected for micro-tears prior to use[3].
Ocular Protection NIOSH/EN 166 approved safety glasses/face shieldProtects against micro-particulate corneal abrasion and chemical irritation[3].
Storage Temp Sealed, dry, 2-8°C (Derivative dependent)Prevents ambient degradation and maintains structural integrity prior to use[4].

Step-by-Step Spill Containment & Cleanup Workflow

In the event of a localized spill, rapid containment is necessary to prevent aerosolization. Do not use compressed air or dry sweeping techniques that agitate the powder.

Protocol:

  • Validate Environment: Immediately evacuate non-essential personnel from the immediate area and verify that the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[3].

  • Don PPE: Equip the mandatory NIOSH-approved respirator, chemical-resistant gloves, and safety goggles[1].

  • Containment: Lightly mist the spill with a compatible, non-reactive solvent (if approved by your specific internal SOP) to suppress dust, or use a specialized HEPA-filtered vacuum.

  • Collection: If sweeping is necessary, use a spark-proof shovel to carefully collect the material without creating dust[2].

  • Isolation: Transfer the collected waste into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with soap and water, collecting all wash water as liquid hazardous waste.

SpillResponse A Spill Detected (Aerosol Risk) B Evacuate Area & Maximize Ventilation A->B C Don PPE (NIOSH Respirator) B->C D Sweep/Shovel (Avoid Dust Formation) C->D E Seal in Hazmat Container D->E F Route to Licensed Disposal Facility E->F

Fig 1. Step-by-step spill response workflow for N-(4-morpholinophenyl)acetamide.

Standard Operating Procedure (SOP) for Proper Disposal

N-(4-morpholinophenyl)acetamide and its contaminated packaging cannot be disposed of in standard municipal waste or flushed down the drain[2]. It must be routed through a licensed professional waste disposal service[3].

Table 2: Waste Categorization and Routing
Waste TypeContainer RequirementDisposal Method
Pure Chemical/Powder Sealed, chemically inert solid waste drumHigh-temperature chemical incineration.
Contaminated Packaging Treat as unused productHigh-temperature chemical incineration[3].
Solvent Mixtures Vented liquid hazmat carboySolvent blending and subsequent incineration.
The Incineration Protocol (Facility Level)

When handing this chemical over to a licensed disposal facility, ensure their capabilities match the chemical's degradation profile.

  • High-Temperature Combustion: The material must be burned in a specialized chemical incinerator. The stable aromatic and morpholine rings require high thermal energy for complete stoichiometric combustion.

  • Afterburner Integration: The incinerator must be equipped with an afterburner[3]. This ensures that any volatilized, unburned intermediate compounds are subjected to a secondary combustion phase, preventing the release of toxic organic vapors.

  • Chemical Scrubbing: Because combustion generates NOx (and potentially HF/HCl from halogenated analogs), the exhaust gas must pass through a basic scrubber system[3]. The scrubber uses an alkaline solution (e.g., sodium hydroxide) to neutralize the acidic gases before atmospheric venting, ensuring strict environmental compliance.

WasteLifecycle W1 N-(4-morpholinophenyl)acetamide Waste Generation W2 Solid Waste (Contaminated PPE/Powder) W1->W2 W3 Liquid Waste (Solvent Mixtures) W1->W3 W4 Licensed Waste Disposal Service W2->W4 W3->W4 W5 Chemical Incinerator (High Temp) W4->W5 W6 Afterburner & Scrubber (Neutralize NOx/COx) W5->W6

Fig 2. Chemical waste lifecycle and safe incineration routing protocol.

References

  • Fisher Scientific (UK). Linezolid Safety Data Sheet (UK). Retrieved from:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-(4-morpholinophenyl)acetamide

As a cornerstone of contemporary drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling and disposal of N-(4-morpholinophen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of contemporary drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling and disposal of N-(4-morpholinophenyl)acetamide, a compound of interest for researchers in the pharmaceutical and life sciences sectors. While specific safety data for this compound is not extensively published, this guide synthesizes established best practices for handling analogous substituted acetamide compounds, ensuring a conservative and robust safety framework.

Understanding the Risks: A Profile of Substituted Acetamides

N-(4-morpholinophenyl)acetamide belongs to a class of chemical compounds that, while varying in their specific toxicological profiles, share common handling requirements. Generally, these compounds are considered hazardous. Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]

  • Carcinogenicity: Some related acetamide compounds are suspected of causing cancer based on animal data.[5][6][7][8][9]

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols, is essential.

Core Safety Directives: Engineering Controls and Personal Protective Equipment

Before beginning any work with N-(4-morpholinophenyl)acetamide, ensure the following engineering controls and PPE are in place and utilized correctly.

Primary Engineering Controls
  • Ventilation: All handling of solid N-(4-morpholinophenyl)acetamide should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.[5][10] Facilities should be equipped with adequate general ventilation.[5][7]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][10]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling N-(4-morpholinophenyl)acetamide:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5][11] A face shield should be worn in situations with a higher risk of splashes or dust generation.
Hand Protection Chemically resistant gloves, such as nitrile rubber, should be worn.[4][9] Gloves must be inspected for integrity before each use and replaced immediately if compromised.[4][11] Always wash hands thoroughly after removing gloves.[3][4][7]
Body Protection A lab coat or chemical-resistant apron must be worn to protect against skin contact.[4] In cases of significant dust generation, coveralls may be necessary.
Respiratory Protection If working outside of a dedicated ventilation system, or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[5][6][11]

Diagram: PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 End Handling Complete Doff4->End Start Start Handling Start->Don1

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-morpholinophenyl)acetamide
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N-(4-morpholinophenyl)acetamide
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